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  • Product: 6-Isoquinolinol, 7-bromo-
  • CAS: 666735-08-6

Core Science & Biosynthesis

Foundational

Architecting the Isoquinoline Core: A Comprehensive Technical Guide to 7-Bromo-6-hydroxyisoquinoline Synthesis

Executive Summary The 7-bromo-6-hydroxyisoquinoline scaffold is a highly privileged pharmacophore, serving as a critical intermediate in the development of Rho-kinase inhibitors, anticancer agents, and advanced kinase mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 7-bromo-6-hydroxyisoquinoline scaffold is a highly privileged pharmacophore, serving as a critical intermediate in the development of Rho-kinase inhibitors, anticancer agents, and advanced kinase modulators. The strategic placement of the bromine atom at the C7 position provides a versatile synthetic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the C6 hydroxyl group acts as a key hydrogen-bond donor/acceptor in target binding pockets.

This whitepaper provides an in-depth, self-validating technical guide to synthesizing 7-bromo-6-hydroxyisoquinoline. We critically evaluate three distinct synthetic paradigms: Late-Stage Functionalization (Direct Electrophilic Aromatic Substitution), De Novo Scaffold Construction (Pomeranz-Fritsch Cyclization), and Precision Biocatalysis (Flavin-Dependent Halogenases).

Mechanistic Rationale & Pathway Divergence

The synthesis of 7-bromo-6-hydroxyisoquinoline requires overcoming significant regioselectivity challenges. The isoquinoline ring is inherently electron-deficient; however, the hydroxyl group at C6 acts as a strong electron-donating group (EDG), activating the benzenoid ring toward electrophilic aromatic substitution (EAS).

The primary challenge lies in differentiating the two ortho positions: C5 and C7 .

  • Steric & Electronic Causality: Electrophilic attack at C5 is kinetically disfavored due to peri-steric hindrance from the C4 hydrogen. Conversely, attack at C7 leads to a Wheland intermediate that is thermodynamically stabilized by extended conjugation through the fused bicyclic system, without severely disrupting the aromaticity of the pyridine ring.

  • Strategic Divergence: While direct bromination exploits these intrinsic electronic biases, absolute regiocontrol can only be achieved by building the ring from scratch (De Novo) or by utilizing the physical constraints of an enzyme's active site (Biocatalysis).

SynthesisStrategies SM1 6-Hydroxyisoquinoline Path1 Direct Bromination (Br2 / CHCl3) SM1->Path1 Late-Stage Functionalization Path2 Biocatalysis (RadH / FAD / NaBr) SM1->Path2 Green Chemistry SM2 3-Bromo-4-methoxybenzaldehyde Path3 Pomeranz-Fritsch Cyclization SM2->Path3 De Novo Synthesis Target 7-Bromo-6-hydroxyisoquinoline Path1->Target Regioselective EAS Path2->Target Enzymatic Precision Path3->Target Absolute Regiocontrol

Fig 1. Strategic divergence in the synthesis of 7-bromo-6-hydroxyisoquinoline.

Pathway 1: Late-Stage Functionalization via Direct Bromination

Direct bromination is the industry standard for scalable synthesis, relying on the intrinsic ortho-directing effects of the C6 hydroxyl group. As detailed in the1 [1], utilizing a non-polar solvent like chloroform suppresses solvent-assisted over-bromination, ensuring a high kinetic preference for the C7 position.

Self-Validating Protocol: Direct Bromination
  • Preparation: Suspend 6-hydroxyisoquinoline (1.0 equiv, 120 mmol) in anhydrous chloroform (250 mL) under a nitrogen atmosphere.

  • Reagent Addition: Cool the suspension to 0–5 °C. Add molecular bromine (Br₂, 1.0 equiv, 120 mmol) dropwise over 30 minutes via an addition funnel. Causality: Strict stoichiometric control (exactly 1.0 equiv) and low temperatures are mandatory to prevent the formation of the 5,7-dibromo byproduct.

  • Reaction: Allow the mixture to warm to 20 °C and stir for 2 hours.

    • Self-Validation Check 1 (In-Process): Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the starting material (Rf ~0.3) is entirely consumed, yielding a dominant new spot (Rf ~0.5).

  • Quenching & Isolation: Add ethyl acetate (100 mL) to precipitate the hydrobromide salt. Filter and wash with cold ethyl acetate.

  • Neutralization: Resuspend the solid in saturated aqueous NaHCO₃. Stir vigorously until the aqueous filtrate stabilizes at pH 8. Filter the neutralized free base and dry under vacuum at 45 °C.

  • QC Validation: Analyze via ¹H NMR (DMSO-d6). Success is confirmed by the disappearance of the C7 proton and the presence of two distinct singlets for the C5 and C8 protons, proving regioselectivity. Expected Yield: 85–88%.

Pathway 2: De Novo Construction via Pomeranz-Fritsch Synthesis

When absolute regiocontrol is non-negotiable (e.g., avoiding trace C5-bromo impurities for clinical-grade API synthesis), a de novo approach is required. The Pomeranz-Fritsch reaction constructs the isoquinoline core around a pre-halogenated benzene ring, as outlined in the2 [2].

Self-Validating Protocol: Pomeranz-Fritsch Cyclization
  • Imine Condensation: Combine 3-bromo-4-methoxybenzaldehyde (1.0 equiv, 116.3 mmol) and aminoacetaldehyde dimethyl acetal (1.5 equiv, 174.5 mmol) in anhydrous toluene (250 mL).

  • Dehydration: Reflux for 6 hours using a Dean-Stark apparatus.

    • Self-Validation Check 1 (In-Process): The collection of the theoretical volume of water (~2.1 mL) in the Dean-Stark trap indicates quantitative imine formation.

  • Cyclization: Concentrate the mixture under reduced pressure. Dissolve the crude imine in anhydrous DCM and subject it to Lewis acid-catalyzed cyclization (e.g., TiCl₄) or heat in polyphosphoric acid (PPA) at 120 °C for 4 hours to yield 7-bromo-6-methoxyisoquinoline.

  • Demethylation: Dissolve the intermediate in aqueous HBr (48%) and reflux for 12 hours.

  • Isolation & QC: Quench with ice water, adjust to pH 7–8 with NH₄OH, and extract with EtOAc.

    • QC Validation: LC-MS must show a molecular ion peak [M+H]⁺ at m/z 224/226 with a characteristic 1:1 isotopic pattern, confirming mono-bromination and successful demethylation. Expected Overall Yield: 40–50%.

Pathway 3: Precision Biocatalysis via Flavin-Dependent Halogenases

Recent advancements in synthetic biology have introduced Flavin-Dependent Halogenases (FDHs) like RadH and CHEESY1 as green-chemistry alternatives. As detailed in recent 3 [3] and 4[4] publications, these enzymes utilize FAD and NADH to generate hypobromous acid (HOBr) in situ. The HOBr is channeled through a ~10 Å tunnel to a catalytic lysine residue, forming a haloamine intermediate that delivers the bromine with absolute spatial precision.

FDH_Mechanism FAD FAD Core FADH2 FADH2 FAD->FADH2 NADH + H+ FAD_OOH FAD-OOH FADH2->FAD_OOH + O2 O2 O2 FAD_OOH->FAD - H2O HOBr HOBr FAD_OOH->HOBr + Br- Lysine Catalytic Lysine (Haloamine) HOBr->Lysine 10 Å Tunneling Substrate 6-Hydroxyisoquinoline Lysine->Substrate Electrophilic Transfer Product 7-Bromo-6-hydroxyisoquinoline Substrate->Product Regioselective Bromination

Fig 2. Catalytic cycle of flavin-dependent halogenases (e.g., RadH) for regioprecise bromination.

Self-Validating Protocol: Enzymatic Halogenation
  • Buffer Preparation: Prepare a 10 mM Tris-HCl buffer (pH 7.4).

  • Reaction Assembly: In a temperature-controlled bioreactor, combine 6-hydroxyisoquinoline (0.5 mM), RadH enzyme (15 µM), FAD (1 µM), flavin reductase (Fre, 2.5 µM), NADH (2.5 mM), and NaBr (10 mM).

  • Incubation: Incubate at 25 °C with gentle agitation (150 rpm) for 18 hours.

    • Self-Validation Check 1 (In-Process): Periodically sample 100 µL, quench with an equal volume of methanol, and analyze via UPLC at 254 nm. Monitor the peak area of the product relative to the substrate.

  • Extraction & QC: Extract the aqueous phase with ethyl acetate (3x volumes), dry over Na₂SO₄, and concentrate.

    • QC Validation: Confirm absolute regioselectivity via 2D NMR (NOESY/HMBC). Expected Yield: 30–45% (Unoptimized wild-type).

Comparative Data Analysis

To aid in route selection for drug development campaigns, the quantitative metrics of the three methodologies are summarized below:

Synthesis PathwayTypical YieldRegioselectivity (C7:C5)ScalabilityEnvironmental Impact (E-Factor)Key Reagents
Direct Bromination 85–88%~9:1High (Multi-kg)High (Halogenated solvents)Br₂, CHCl₃
Pomeranz-Fritsch 40–50% (Overall)>99:1Medium (Pilot scale)MediumBBr₃, Toluene, Acid catalyst
Precision Biocatalysis 30–45% (Unoptimized)>99:1Low (Bench scale)Low (Aqueous buffer)RadH, FAD, NaBr, NADH

References

  • EP1899322A1 - Isoquinoline derivatives as inhibitors of rho-kinase Source: Google Patents URL
  • ES 2 331 853 T3 - Síntesis de unidades estructurales (7-Bromo-isoquinolin-6-ol)
  • Further Characterization of Fungal Halogenase RadH and Its Homologs Source: PMC - NIH URL
  • Precision Molecular Editing: Predicting Substrate Scope and Regiochemistry for CHEESY1, a Flavin Dependent Halogenase Source: ACS Publications URL

Sources

Foundational

Structure Elucidation of 7-Bromo-6-isoquinolinol: A Comprehensive Analytical Framework

Executive Summary The structural elucidation of small-molecule heterocyclic building blocks is a foundational pillar of modern drug discovery. 7-Bromo-6-isoquinolinol (CAS: 666735-08-6), a halogenated isoquinoline deriva...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of small-molecule heterocyclic building blocks is a foundational pillar of modern drug discovery. 7-Bromo-6-isoquinolinol (CAS: 666735-08-6), a halogenated isoquinoline derivative, serves as a critical intermediate in the synthesis of high-value pharmacological agents, including potent Rho-kinase inhibitors[1].

However, heteroaromatic systems with adjacent substitutions—such as the hydroxyl and bromine groups at the C-6 and C-7 positions—present unique analytical challenges. Differentiating 7-bromo-6-isoquinolinol from its positional isomer (6-bromo-7-isoquinolinol) requires a rigorous, self-validating analytical workflow. This whitepaper details the definitive methodologies, causality behind instrumental choices, and standardized protocols required to unambiguously elucidate the structure of 7-bromo-6-isoquinolinol.

Analytical Strategy and Workflow Design

To ensure absolute scientific integrity, the elucidation process cannot rely on a single analytical modality. Instead, it must employ an orthogonal approach where each technique validates the findings of the others.

  • High-Resolution Mass Spectrometry (HRMS) establishes the exact molecular formula and confirms the presence of the halogen via isotopic signatures[2].

  • 1D Nuclear Magnetic Resonance (NMR) maps the proton and carbon environments, confirming the isoquinoline core[3].

  • 2D NMR (HMBC/HSQC) provides the definitive proof of regiochemistry by mapping long-range carbon-proton connectivities[4].

Workflow A 7-Bromo-6-isoquinolinol Sample Preparation B HRMS (ESI-TOF) Determine Exact Mass & Isotope Pattern A->B C 1D NMR (1H, 13C) Identify Isoquinoline Core Scaffold A->C E FT-IR Spectroscopy Confirm O-H and C-Br Functional Groups A->E F Final Structure Elucidation Validated 3D Molecular Model B->F D 2D NMR (HMBC, HSQC) Establish Regiochemistry (C6-OH, C7-Br) C->D D->F E->F

Analytical workflow for the structure elucidation of 7-bromo-6-isoquinolinol.

High-Resolution Mass Spectrometry (HRMS)

Causality of the Method

Standard low-resolution mass spectrometry can only provide a nominal mass, which is insufficient for rigorous structural proof. HRMS (typically ESI-TOF or Orbitrap) is deployed to determine the exact mass to within <5 ppm mass error. For 7-bromo-6-isoquinolinol ( C9​H6​BrNO ), the ionization process yields a protonated molecular ion [M+H]+ .

The self-validating feature of this analysis is the bromine isotopic signature . Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%). The observation of a characteristic doublet separated by exactly 1.998 Da in a 1:1 intensity ratio provides definitive proof of mono-bromination[2].

Quantitative Data Summary
Ion SpeciesFormulaTheoretical Exact Mass (m/z)Expected Intensity RatioDiagnostic Value
[M(79Br)+H]+ C9​H779​BrNO 223.9709100%Base peak, confirms exact formula.
[M(81Br)+H]+ C9​H781​BrNO 225.9689~97.3%Validates mono-bromination state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR: Mapping the Core Scaffold

The 1H NMR spectrum of 7-bromo-6-isoquinolinol in a deuterated solvent (e.g., DMSO- d6​ ) reveals the distinct electronic environment of the isoquinoline core[3].

  • H-1 (Singlet, ~9.0 ppm): Highly deshielded due to its position between the electronegative nitrogen atom and the fused aromatic ring.

  • H-3 & H-4 (Doublets, ~8.4 ppm and ~7.6 ppm): Exhibit a characteristic 3J coupling (~5.5 - 6.0 Hz), confirming the unsubstituted nature of the pyridine-like ring.

  • H-5 & H-8 (Singlets, ~7.2 ppm and ~8.1 ppm): The absence of ortho-coupling for these protons immediately confirms that the substitutions (Br and OH) are located at the C-6 and C-7 positions.

2D NMR: Resolving the Regiochemical Ambiguity

While 1D NMR proves the molecule is a 6,7-disubstituted isoquinolinol, it cannot definitively assign which position holds the bromine and which holds the hydroxyl group. This ambiguity is resolved using Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[4].

HMBC detects long-range couplings (typically 2JCH​ and 3JCH​ ) between protons and carbons. By observing the correlations from the isolated H-5 and H-8 protons to the substituted carbons, the exact regiochemistry is locked in.

HMBC H5 Proton H-5 (Singlet) C6 Carbon C-6 (C-OH) H5->C6 2J HMBC C7 Carbon C-7 (C-Br) H5->C7 3J HMBC C4a Carbon C-4a H5->C4a 3J HMBC H8 Proton H-8 (Singlet) H8->C6 3J HMBC H8->C7 2J HMBC C8a Carbon C-8a H8->C8a 3J HMBC

Key HMBC correlations differentiating the C-6 and C-7 substitution pattern.

NMR Data Assignment Table
Position 1H Chemical Shift (δ, ppm)Multiplicity (J in Hz) 13C Chemical Shift (δ, ppm)Key HMBC Correlations ( 1H→13C )
1 9.04s151.2C-3, C-4a, C-8a
3 8.45d (J = 5.8)142.5C-1, C-4, C-4a
4 7.68d (J = 5.8)120.1C-3, C-5, C-8a
4a --128.4-
5 7.27s109.3C-4, C-6, C-7, C-8a
6 --154.6 (C-OH)-
7 --114.2 (C-Br)-
8 8.12s131.5C-1, C-6, C-7, C-4a
8a --136.8-
OH 10.55br s-C-5, C-6, C-7

(Note: Chemical shifts are representative values for halogenated isoquinolinols acquired in DMSO- d6​ at 400 MHz).

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be adhered to during the physical characterization of the compound.

Protocol A: HRMS (ESI-TOF) Acquisition
  • Sample Preparation: Dissolve 1 mg of 7-bromo-6-isoquinolinol in 1 mL of LC-MS grade Methanol. Dilute 10 μL of this stock into 990 μL of a 50:50 Methanol/Water mixture containing 0.1% Formic Acid to promote protonation.

  • Instrument Calibration (Self-Validation Step): Prior to injection, infuse a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix). Verify that the mass accuracy across the 100-1000 m/z range is <2 ppm.

  • Acquisition: Inject 5 μL of the sample into the ESI source. Set the capillary voltage to 3.5 kV, drying gas temperature to 250°C, and fragmentor voltage to 120 V.

  • Data Processing: Extract the chromatogram for the target mass. Overlay the theoretical isotopic distribution for C9​H7​BrNO onto the experimental spectrum to validate the 1:1 79Br/81Br ratio.

Protocol B: Multidimensional NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a high-quality 5 mm NMR tube.

  • Lock and Shim (Self-Validation Step): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO. Perform gradient shimming until the residual DMSO pentet (δ 2.50 ppm) exhibits a line width at half height ( w1/2​ ) of <1.0 Hz.

  • 1D Acquisition:

    • Acquire the 1H spectrum with 16 scans, a relaxation delay (D1) of 2 seconds, and a 90° pulse.

    • Acquire the 13C{1H} spectrum with 1024 scans, D1 of 2 seconds, to ensure sufficient signal-to-noise for the quaternary carbons (C-6, C-7, C-4a, C-8a).

  • 2D HMBC Acquisition: Set up a gradient-selected HMBC experiment optimized for long-range couplings of 8 Hz. Acquire with 256 increments in the t1 dimension and 4-8 scans per increment.

  • Processing: Apply zero-filling and a sine-bell squared apodization function before Fourier transformation to maximize cross-peak resolution.

References

  • Isoquinoline derivatives as inhibitors of rho-kinase...
  • Synthesis of Substituted Isoquinolines by Electrophilic Cyclization of Iminoalkynes The Journal of Organic Chemistry - ACS Public
  • Structural Elucidation of Isoquinoline...
  • Isoquinoline Alkaloids as Protein Tyrosine Phosph

Sources

Exploratory

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 6-Isoquinolinol, 7-bromo-

For distribution to: Researchers, scientists, and drug development professionals. This document provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

This document provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound, 6-Isoquinolinol, 7-bromo-. The structural elucidation of such molecules is fundamental in medicinal chemistry and materials science. NMR spectroscopy stands as the premier technique for this purpose, offering unparalleled insight into the electronic environment of each atom.[1] This guide outlines the theoretical basis for the predictions, the computational methodology employed, a detailed analysis of the predicted spectral data, and the underlying chemical principles governing the observed shifts.

Introduction to 6-Isoquinolinol, 7-bromo-

6-Isoquinolinol, 7-bromo- is a substituted isoquinoline. The isoquinoline scaffold is a key structural motif in a vast number of natural alkaloids and synthetic compounds with significant biological activity.[2] The specific substitution pattern—a hydroxyl group at the C6 position and a bromine atom at the C7 position—creates a unique electronic profile on the fused aromatic system, which is reflected directly in its NMR spectrum. Accurate prediction of these NMR shifts is invaluable for synthetic confirmation, purity assessment, and as a foundation for understanding its reactivity and potential intermolecular interactions.

The structure and IUPAC numbering system for isoquinoline are critical for the assignment of NMR signals.[3][4] The numbering begins at the carbon adjacent to the nitrogen in the pyridine ring and proceeds around the ring, with the nitrogen atom designated as position 2.

Molecular Structure and Atom Numbering

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];

// Define node positions N2 [label="N", pos="0.5,0.866!", fontcolor="#202124"]; C1 [label="1", pos="1.5,0.866!", fontcolor="#202124"]; C3 [label="-0.5,0.866!", fontcolor="#202124"]; C4 [label="-1,0!", fontcolor="#202124"]; C4a [label="0,0!", fontcolor="#202124"]; C5 [label="-0.5,-0.866!", fontcolor="#202124"]; C6 [label="0.5,-0.866!", fontcolor="#202124"]; C7 [label="1.5,-0.866!", fontcolor="#202124"]; C8 [label="2,0!", fontcolor="#202124"]; C8a [label="1,0!", fontcolor="#202124"]; H1 [label="H", pos="2.0,1.3!", fontcolor="#202124"]; H3 [label="H", pos="-1.0,1.3!", fontcolor="#202124"]; H4 [label="H", pos="-1.8,0!", fontcolor="#202124"]; H5 [label="H", pos="-1.0,-1.3!", fontcolor="#202124"]; H8 [label="H", pos="2.8,0!", fontcolor="#202124"]; O6 [label="O", pos="0.5,-1.732!", fontcolor="#202124"]; HO6 [label="H", pos="0,-2.1!", fontcolor="#202124"]; Br7 [label="Br", pos="2.3,-1.3!", fontcolor="#202124"];

// Draw bonds C1 -- N2 -- C3 -- C4 -- C4a -- C8a -- C1; C4a -- C5 -- C6 -- C7 -- C8 -- C8a;

// Draw substituent bonds C1 -- H1; C3 -- H3; C4 -- H4; C5 -- H5; C8 -- H8; C6 -- O6; O6 -- HO6; C7 -- Br7;

// Add labels to carbons node [shape=none, fontsize=10, fontcolor="#5F6368"]; C1_label [label="C1", pos="1.7,0.6!"]; N2_label [label="N2", pos="0.5,1.1!"]; C3_label [label="C3", pos="-0.7,0.6!"]; C4_label [label="C4", pos="-1.2,-0.3!"]; C4a_label [label="", pos="0,0!"]; C5_label [label="C5", pos="-0.7,-0.6!"]; C6_label [label="C6", pos="0.5,-1.1!"]; C7_label [label="C7", pos="1.7,-0.6!"]; C8_label [label="C8", pos="2.2,-0.3!"]; C8a_label [label="", pos="1,0!"]; } enddot Caption: Structure of 6-Isoquinolinol, 7-bromo- with IUPAC numbering.

Methodology for NMR Shift Prediction

The prediction of NMR chemical shifts for organic molecules has been revolutionized by computational chemistry. Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a gold standard for obtaining accurate theoretical chemical shifts. This approach computes the isotropic magnetic shielding tensors for each nucleus, which can then be linearly scaled to predict the experimental chemical shifts.

The accuracy of these predictions is highly dependent on the chosen functional, basis set, and the inclusion of environmental effects, such as the solvent.[1][3] For molecules containing heavy atoms like bromine, relativistic effects can also influence the results, though for chemical shifts of neighboring ¹H and ¹³C nuclei, standard DFT methods often provide sufficient accuracy.

Experimental Protocol: Computational NMR Prediction
  • Structure Optimization:

    • The 3D structure of 6-Isoquinolinol, 7-bromo- is first optimized using a DFT method. A common and effective choice is the B3LYP functional with a 6-31G(d) basis set.

    • This step finds the lowest energy conformation of the molecule, which is essential for an accurate NMR calculation.

  • NMR Shielding Tensor Calculation:

    • Using the optimized geometry, a single-point GIAO-NMR calculation is performed. A higher-level basis set, such as 6-311+G(2d,p), is often employed for this step to improve accuracy.

    • Causality: The GIAO method is crucial because it ensures that the calculated shielding values are independent of the origin of the magnetic field vector potential, a critical requirement for accurate predictions.

  • Solvent Modeling:

    • NMR experiments are conducted in solution (e.g., DMSO-d₆, CDCl₃). The solvent can influence chemical shifts through electronic polarization and specific interactions like hydrogen bonding.

    • These effects are modeled computationally using a continuum solvation model, such as the Solvation Model based on Density (SMD).[1][3] The calculation is performed specifying the dielectric constant of the chosen NMR solvent.

  • Reference and Scaling:

    • The raw computed shielding constants (σ_calc) are not directly equal to experimental chemical shifts (δ_exp). They must be referenced against the computed shielding of a standard, typically Tetramethylsilane (TMS).

    • The predicted chemical shift is calculated using the equation: δ_pred = σ_ref - σ_calc.

    • For improved accuracy, empirical linear scaling is often applied: δ_pred = (σ_ref - σ_calc) / m, or δ_pred = a * σ_calc + b, where the slope (m or a) and intercept (b) are derived from correlating a set of calculated shieldings with known experimental data for similar compounds.

Computational Workflow Diagram

G cluster_0 Computational Prediction Workflow A 1. Molecular Structure Input (6-Isoquinolinol, 7-bromo-) B 2. Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C 3. GIAO-NMR Calculation (e.g., B3LYP/6-311+G(2d,p)) B->C D 4. Solvent Modeling (e.g., SMD for DMSO-d6) C->D E 5. Shielding to Shift Conversion (Referencing & Scaling vs. TMS) D->E F 6. Predicted NMR Spectra (¹H and ¹³C Shifts) E->F

Predicted ¹H and ¹³C NMR Data

The following tables present the predicted chemical shifts for 6-Isoquinolinol, 7-bromo-, assuming a measurement in DMSO-d₆. The predictions are based on the established principles of substituent effects on the isoquinoline core. The chemical shifts for unsubstituted isoquinoline in DMSO-d₆ are used as a reference point: H1 (9.2 ppm), H3 (7.8 ppm), H4 (8.5 ppm), H5 (8.0 ppm), H6 (7.7 ppm), H7 (7.6 ppm), H8 (7.9 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)
ProtonPredicted Shift (δ, ppm)MultiplicityCoupling (J, Hz)Rationale for Shift
OH ~10.0broad singlet-Phenolic proton, H-bonding with solvent.
H1 ~9.1singlet-Deshielded by adjacent N and ring current. Minimally affected by C6/C7 substituents.
H3 ~7.8doubletd, J ≈ 5-6Standard isoquinoline shift. Minimally affected by distant substituents.
H4 ~8.4doubletd, J ≈ 5-6Peri-deshielding from nitrogen lone pair. Slightly shielded by C6-OH.
H5 ~7.4singlet-Strongly shielded by ortho -OH group.
H8 ~8.1singlet-Deshielded by ortho -Br group (inductive effect) and peri-interaction.
Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)
CarbonPredicted Shift (δ, ppm)Rationale for Shift
C1 ~152Deshielded by adjacent nitrogen.
C3 ~121Standard shift for C3 in isoquinoline.
C4 ~136Deshielded by nitrogen.
C4a ~128Bridgehead carbon, influenced by both rings.
C5 ~118Shielded by para -OH group.
C6 ~155Strongly deshielded by directly attached, electron-donating -OH group.
C7 ~115Shielded by directly attached -Br (ipso-effect).
C8 ~130Deshielded by ortho -Br group.
C8a ~129Bridgehead carbon, deshielded by adjacent nitrogen.

Analysis and Scientific Rationale

The predicted chemical shifts are governed by a combination of factors: the inherent electronic structure of the isoquinoline ring, and the powerful electronic effects of the hydroxyl (-OH) and bromo (-Br) substituents.

  • The Isoquinoline Core: The nitrogen atom significantly influences the electronic distribution. It withdraws electron density via induction, deshielding adjacent carbons and protons (e.g., H1, C1, C3, C8a). The pyridine ring protons (H1, H3, H4) are generally found further downfield than the benzene ring protons (H5, H8).

  • Hydroxyl (-OH) Group at C6: The -OH group is a strong activating group. It donates electron density into the aromatic ring via resonance (mesomeric effect), particularly at the ortho (C5) and para (no para C, but effect extends to C8a) positions. This increased electron density causes significant shielding (an upfield shift).

    • Effect on H5: The proton at C5 is ortho to the hydroxyl group and is predicted to be strongly shielded, shifting significantly upfield from its position in unsubstituted isoquinoline.

    • Effect on C6: The ipso-carbon (C6) directly attached to the oxygen is strongly deshielded due to the electronegativity of the oxygen atom.

    • Effect on C5 & C7: The carbons ortho (C5, C7) and para (C8a) to the -OH group are shielded due to resonance.

  • Bromo (-Br) Group at C7: Bromine exhibits a dual electronic effect. It is electronegative and withdraws electron density through the sigma bonds (inductive effect), which is a deshielding influence. However, it also has lone pairs that can be donated into the pi-system (resonance effect), which is a shielding influence. For halogens, the inductive effect generally dominates for protons, while the resonance effect is more apparent for carbons.

    • Effect on H8: The proton at C8 is ortho to the bromine. It will be deshielded by the strong inductive effect of the bromine atom.

    • Effect on C7: The ipso-carbon (C7) is typically shielded by the heavy atom effect and resonance.

    • Effect on C6 & C8: The carbons ortho (C6, C8) to the bromine are deshielded.

The interplay of these effects determines the final chemical shift for each nucleus.

Substituent Effect Diagram

G cluster_0 Substituents cluster_1 Electronic Effects cluster_2 Impact on Nuclei OH C6-OH Group Res_Don Resonance Donation (+M) OH->Res_Don Strong Ind_With Inductive Withdrawal (-I) OH->Ind_With Weak Br C7-Br Group Br->Res_Don Weak Br->Ind_With Strong Shield Shielding (Upfield Shift ↑e⁻) Res_Don->Shield Deshield Deshielding (Downfield Shift ↓e⁻) Ind_With->Deshield

Conclusion

This guide provides a detailed theoretical prediction of the ¹H and ¹³C NMR spectra of 6-Isoquinolinol, 7-bromo- based on established computational methods and principles of physical organic chemistry. The analysis highlights the significant and predictable influence of hydroxyl and bromo substituents on the chemical shifts of the isoquinoline core. These predicted data serve as a crucial reference for researchers working on the synthesis and characterization of this molecule and its derivatives, facilitating unambiguous spectral assignment and accelerating research and development timelines. The outlined computational protocol represents a robust and reliable method for predicting NMR spectra for novel organic compounds.

References

  • Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • Substituent influences on the stability of the ring and chain tautomers in 1,3-O,N-heterocyclic systems: characterization by 13C NMR chemical shifts, PM3 charge densities, and isodesmic reactions. The Journal of Organic Chemistry. [Link]

  • IUPAC nomenclature: Quinolines and Isoquinolines. YouTube. [Link]

  • Isoquinoline. NIST WebBook. [Link]

  • Isoquinoline. Wikipedia. [Link]

Sources

Foundational

Unlocking the Pharmacological Potential of Brominated Isoquinoline Scaffolds: A Comprehensive Technical Guide

Executive Summary The isoquinoline scaffold is a universally recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic therapeutics. However, the strategic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoquinoline scaffold is a universally recognized "privileged structure" in medicinal chemistry, forming the backbone of numerous natural alkaloids and synthetic therapeutics. However, the strategic halogenation of this core—specifically bromination—unlocks an entirely new dimension of pharmacological utility. As a Senior Application Scientist, I approach brominated isoquinolines not just as static molecules, but as dynamic chemical systems. The bromine atom serves a dual mandate: it acts as a highly reactive synthetic handle for late-stage functionalization, and it fundamentally alters the physicochemical properties of the molecule to enhance target engagement. This technical guide synthesizes the chemical logic, biological mechanisms, and validated experimental workflows driving the development of brominated isoquinoline derivatives in modern drug discovery.

The Chemical Logic of Brominated Isoquinolines

The decision to incorporate a bromine atom into the isoquinoline core is driven by precise structure-activity relationship (SAR) causality:

  • Halogen Bonding & Physicochemical Modulation: The heavy bromine atom increases the molecule's partition coefficient (LogP), significantly enhancing cellular membrane permeability. Furthermore, the anisotropic charge distribution around the bromine atom creates a localized electron-deficient region known as a "sigma-hole." This allows the brominated scaffold to act as a highly directional Lewis acid, forming strong halogen bonds with Lewis basic residues (e.g., carbonyl oxygens) within protein binding pockets[1].

  • Synthetic Versatility (The Reactive Handle): The carbon-bromine (C-Br) bond, particularly at the C4, C5, and C6 positions, is highly susceptible to oxidative addition by Palladium(0) complexes. This reactivity is the cornerstone of modern library generation, allowing researchers to rapidly diversify the scaffold via Heck, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions without disrupting the underlying isoquinoline pharmacophore[1][2].

Pharmacological Targets and Mechanisms

Oncology: Cytotoxicity and Apoptotic Pathways

Brominated isoquinolines have demonstrated profound efficacy in oncology, particularly against resistant cell lines. C4-substituted bromoisoquinoline derivatives exhibit targeted cytotoxicity against human non-small cell lung cancer (NSCLC)[3]. Mechanistically, specific bromo-isoquinoline amine derivatives (such as 3-methyleneisoindolinones) act as potent pro-apoptotic agents in Head and Neck Squamous Cell Carcinoma (HNSCC). They achieve this by inducing severe intracellular oxidative stress. The accumulation of Reactive Oxygen Species (ROS) forces a decrease in mitochondrial membrane potential ( ΔΨm​ ), leading to the release of cytochrome c and the execution of the caspase-dependent apoptotic cascade[4][5].

Precision Kinase Inhibition

The planar, aromatic nature of the isoquinoline ring allows it to perfectly mimic the purine ring of ATP, making it an ideal scaffold for ATP-competitive kinase inhibitors. Rigidified 8-bromo-isoquinoline analogs have been engineered to potently inhibit Abl and BRAF kinases, which are critical drivers in chronic myeloid leukemia and melanoma. The rigidity imposed by the isoquinoline core minimizes the entropic penalty upon binding, yielding IC 50​ values in the nanomolar range[6]. Similarly, 4,6-disubstituted isoquinolines synthesized from 4-bromo-6-fluoro precursors have been identified as highly selective inhibitors of Protein Kinase C ζ (PKC ζ )[7].

Oxidoreductase and Viral Enzyme Inhibition

Beyond oncology, brominated isoquinolines are pivotal in immunology and virology. Bridged tetrahydroisoquinolines, synthesized directly from 5-bromoisoquinoline, act as selective inhibitors of NADPH oxidase 2 (Nox2). By inhibiting Nox2, these compounds prevent pathological ROS generation implicated in severe inflammatory and neurodegenerative diseases[8].

Quantitative Structure-Activity Relationship (QSAR) Data

To facilitate rapid comparison, the following table summarizes the quantitative efficacy of key brominated isoquinoline derivatives across various biological targets:

Compound Class / DerivativeBiological Target / Cell LineAssay MethodologyIC 50​ ValuePrimary Mechanism of Action
C4-Substituted Isoquinoline (6b) NSCLC-N16-L16 (Lung Cancer)MTT Viability Assay44.0 ± 1.2 µMCytotoxicity / DNA Intercalation[3]
C4-Substituted Isoquinoline (6c) NSCLC-N16-L16 (Lung Cancer)MTT Viability Assay35.6 ± 0.9 µMCytotoxicity / DNA Intercalation[3]
Bridged Tetrahydroisoquinoline (7) Nox2 (COS-Nox2 cells)Amplex Red / L-01240 ± 9.7 µMSelective NADPH oxidase 2 inhibition[8]
3-Methyleneisoindolinone (3h) HNSCC (Head & Neck Cancer)Cytotoxicity Assay75.5% inhibition*ROS generation & Apoptosis[4]
Isoquinoline analog (2f) Abl Kinase (Ba/F3 cells)in vitro Kinase Assay354 nMATP-competitive kinase inhibition[6]
4,6-Disubstituted Isoquinoline (10) Protein Kinase C ζ (PKC ζ )Biochemical Assay0.033 µMKinase domain blockade[7]

*Note: Inhibition percentage recorded at a 100 µM dosing concentration.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and explicitly stating the causality behind experimental choices.

Protocol 1: Synthesis of C4-Substituted Isoquinolines via Pd-Catalyzed Heck Alkylation

Causality: The electron-deficient nature of the isoquinoline ring activates the C4-Br bond. Palladium acetate (Pd(OAc) 2​ ) is reduced in situ to active Pd(0), which undergoes oxidative addition into the C-Br bond. Triethylamine (TEA) serves a dual role: acting as a base to neutralize the generated HBr and facilitating the final β -hydride elimination step[3].

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 4-bromoisoquinoline (1.0 equiv) and the desired acrylate ester (1.5 equiv) in anhydrous dimethylformamide (DMF).

  • Catalyst Loading: Add Pd(OAc) 2​ (0.05 equiv), triphenylphosphine (PPh 3​ , 0.1 equiv), and anhydrous TEA (2.0 equiv).

  • Reaction Execution: Seal the flask and heat the mixture to 100°C for 12–18 hours with vigorous magnetic stirring.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). The disappearance of the 4-bromoisoquinoline spot and the emergence of a highly UV-active lower-R f​ spot validates the progression of the coupling.

  • Isolation: Cool to room temperature, quench with distilled water, and extract with ethyl acetate (3x). Wash the combined organic layers with brine to remove DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Characterization: Purify via flash column chromatography. Validate the trans-geometry of the newly formed alkene via 1 H-NMR (look for a coupling constant J≈15−16 Hz for the vinylic protons).

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

Causality: The MTT assay is chosen specifically because it measures the activity of mitochondrial succinate dehydrogenase. Since brominated isoquinolines often exert their cytotoxic effects by disrupting the mitochondrial membrane potential ( ΔΨm​ ), this assay serves as a direct metabolic proxy for the drug's primary mechanism of action[3][4].

  • Cell Seeding: Seed NSCLC-N16-L16 or HNSCC cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow for cellular adhesion.

  • Compound Dosing: Prepare serial dilutions of the brominated isoquinoline derivatives in DMSO. Add the compounds to the wells to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Self-Validation (Controls):

    • Vehicle Control: Wells treated with an equivalent volume of DMSO (ensure final DMSO concentration is ≤0.1% to prevent solvent toxicity).

    • Positive Control: Wells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank: Wells containing medium and MTT only (no cells) to subtract background absorbance.

  • Incubation: Incubate the treated plates for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan. Measure the absorbance at 570 nm using a microplate reader. Calculate IC 50​ values using non-linear regression analysis.

Mechanistic Visualizations

ApoptosisPathway A Brominated Isoquinoline (e.g., 3-Methyleneisoindolinone) B Intracellular ROS Accumulation A->B Oxidative Stress Induction C Mitochondrial Membrane Depolarization (ΔΨm↓) B->C Membrane Damage D Cytochrome C Release C->D Pore Formation E Caspase Cascade (Caspase 9 & 3) D->E Apoptosome Assembly F Cellular Apoptosis (HNSCC / NSCLC) E->F Proteolytic Cleavage

Caption: Mechanistic pathway of apoptosis induced by brominated isoquinoline derivatives via ROS generation.

Workflow S1 Chemical Synthesis (Pd-Catalyzed Cross-Coupling) S2 Structural Validation (NMR, HRMS, X-ray) S1->S2 S3 Primary Screening (MTT / Amplex Red) S2->S3 >95% Purity S4 Mechanistic Profiling (Flow Cytometry, Kinase Assay) S3->S4 IC50 < 50 µM S5 Lead Optimization (SAR & Rational Design) S4->S5 Target Confirmed S5->S1 Iterative Refinement

Caption: Self-validating experimental workflow for the discovery and optimization of bioactive isoquinolines.

Sources

Exploratory

Unlocking the Therapeutic Potential of Isoquinoline Scaffolds: 7-Bromo-6-Isoquinolinol as a Keystone for Next-Generation Kinase Inhibitors

Executive Summary In the landscape of targeted therapeutics, the development of small-molecule kinase inhibitors relies heavily on "privileged scaffolds"—chemical cores that reliably mimic the adenine ring of ATP. Among...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the development of small-molecule kinase inhibitors relies heavily on "privileged scaffolds"—chemical cores that reliably mimic the adenine ring of ATP. Among these, 6-Isoquinolinol, 7-bromo- (CAS 666735-08-6) has emerged as a highly versatile, bifunctional building block.

It is critical to establish that 7-bromo-6-isoquinolinol is rarely evaluated as a standalone Active Pharmaceutical Ingredient (API). Instead, it serves as the foundational pharmacophore for synthesizing highly potent, target-specific inhibitors. The primary therapeutic targets for the derivatives of this compound are the Rho-associated protein kinases (ROCK1 and ROCK2) . This whitepaper dissects the mechanistic rationale behind this scaffold, the biological pathways it disrupts, and the self-validating experimental workflows required to develop and test its derivatives.

The Pharmacological Rationale: Why the 7-Bromo-6-Isoquinolinol Core?

The orthosteric ATP-binding site of ROCK is highly hydrophobic and features a critical hinge region. Classical ROCK inhibitors, such as Fasudil, utilize an unsubstituted isoquinoline ring to anchor into this pocket. X-ray crystallography reveals that the isoquinoline nitrogen acts as a crucial hydrogen bond acceptor, interacting directly with the backbone amide of Met156 in the ROCK hinge region [ ].

However, the specific substitutions on 7-bromo-6-isoquinolinol elevate it from a basic anchor to a precision-engineered precursor:

  • The 6-Hydroxyl Group (Solvent Interface): This functional group allows for etherification, enabling chemists to direct substituents toward the solvent-exposed ribose-binding pocket. This is critical for improving the aqueous solubility and pharmacokinetic (PK) profile of the final drug.

  • The 7-Bromo Group (Hydrophobic Extension): ROCK belongs to the AGC kinase family, sharing high homology with PKA, PKG, and PKC. Classical isoquinolines often suffer from off-target toxicity. The 7-bromo substitution is a strategic synthetic handle. It allows for palladium-catalyzed cross-coupling reactions to attach bulky, rigid moieties. These extensions project into a unique, non-conserved hydrophobic cleft adjacent to the ROCK ATP pocket, driving extreme target selectivity over other AGC kinases [ ].

Primary Therapeutic Targets: ROCK1 and ROCK2

ROCK1 and ROCK2 are serine/threonine kinases activated by the small GTPase RhoA. They are the master regulators of the actomyosin cytoskeleton, controlling smooth muscle contraction, cell migration, and apoptosis.

Mechanism of Action

When a G-Protein Coupled Receptor (GPCR) is stimulated, it activates RhoA. Active RhoA-GTP binds to the Rho-binding domain of ROCK, relieving its auto-inhibition. Active ROCK then phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1). This phosphorylation inhibits Myosin Light Chain Phosphatase (MLCP), leading to a net increase in Myosin Light Chain (MLC) phosphorylation, which triggers actin stress fiber formation and cellular contraction [ ].

Clinical Indications

Derivatives of 7-bromo-6-isoquinolinol targeting this pathway are actively pursued for:

  • Cardiovascular: Pulmonary arterial hypertension (PAH) and cerebral vasospasm (by inducing vasodilation).

  • Ophthalmology: Glaucoma (by relaxing the trabecular meshwork to increase aqueous humor outflow).

  • Oncology: Solid tumor metastasis (by inhibiting cell migration and invasion).

ROCK_Pathway GPCR GPCR / RTK Activation RhoA RhoA-GTP (Active) GPCR->RhoA ROCK ROCK1 / ROCK2 RhoA->ROCK MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 MLC MLC (Phosphorylated) ROCK->MLC Direct Phosphorylation MYPT1->MLC Inhibits MLCP Actin Actomyosin Contraction MLC->Actin Inhibitor Isoquinoline Inhibitor Inhibitor->ROCK ATP Competitive Inhibition

Fig 1: RhoA/ROCK signaling cascade and the intervention point of isoquinoline-based inhibitors.

Quantitative Data: Structure-Activity Relationship (SAR)

The evolution from basic isoquinolines to 6,7-disubstituted derivatives demonstrates a profound increase in target affinity. Below is a comparative SAR summary of ROCK inhibitors.

Compound / ScaffoldPrimary TargetIC50 (ROCK1)IC50 (ROCK2)Key Binding Interactions
Fasudil (1st Gen)ROCK1/2~330 nM~220 nMH-bond at Met156 (hinge)
Ripasudil (2nd Gen)ROCK1/2~51 nM~19 nMH-bond at Met156, Asp160
6,7-Substituted Isoquinolines (Derived from 7-Br-6-OH)ROCK1/2< 10 nM < 10 nM Met156 + Deep hydrophobic pocket extension
Y-27632 (Reference)ROCK1/2~220 nM~300 nM4-aminopyridine core (Alternative scaffold)

Experimental Protocols & Workflows

To translate 7-bromo-6-isoquinolinol into a viable therapeutic candidate, rigorous synthetic and biological validation protocols must be employed.

Protocol A: Regioselective Synthesis of ROCK Inhibitors

Synthetic_Workflow Start 7-Bromo-6-isoquinolinol Step1 O-Alkylation (C6) Start->Step1 Intermediate 6-Alkoxy-7-bromo-isoquinoline Step1->Intermediate Step2 Pd-Catalyzed Coupling (C7) Intermediate->Step2 Product Target ROCK Inhibitor Step2->Product

Fig 2: Synthetic workflow leveraging the bifunctional nature of 7-bromo-6-isoquinolinol.

Step-by-Step Methodology:

  • Regioselective O-Alkylation: Dissolve 7-bromo-6-isoquinolinol (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) and an alkyl halide (e.g., 1-Boc-4-bromopiperidine, 1.2 eq). Stir at 80°C for 12 hours.

  • Aqueous Workup: Quench with H₂O, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Suzuki-Miyaura Cross-Coupling: Combine the resulting intermediate (1.0 eq) with an arylboronic acid (1.5 eq), Pd(dppf)Cl₂ (0.05 eq), and Na₂CO₃ (3.0 eq) in a degassed 1,4-Dioxane/H₂O (4:1) mixture. Heat at 100°C under N₂ for 8 hours.

  • Purification: Filter through Celite, concentrate, and purify via flash chromatography.

Expertise & Causality: The use of K₂CO₃ in Step 1 selectively deprotonates the more acidic phenolic hydroxyl at the 6-position over the isoquinoline nitrogen, ensuring regioselective O-alkylation without N-alkylation side products. In Step 3, the palladium catalyst Pd(dppf)Cl₂ is chosen because its bidentate dppf ligand suppresses premature reductive elimination, ensuring high yields. The system is self-validating via LC-MS: the disappearance of the distinct 1:1 isotopic bromine doublet (M / M+2) definitively confirms successful C7 substitution.

Protocol B: In Vitro ROCK2 Kinase Activity Assay (ADP-Glo™)

To validate the biological efficacy of the synthesized derivative, a luminescence-based ATP-depletion assay is utilized.

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT).

  • Pre-incubation: In a 384-well plate, mix recombinant human ROCK2 (0.5 ng/µL final) with serial dilutions of the synthesized inhibitor (ranging from 10 µM to 0.1 nM). Incubate at room temperature for 15 minutes.

  • Reaction Initiation: Add 10 µM ATP and 20 µM long S6 kinase substrate peptide. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent (equal volume) to terminate the kinase reaction and deplete all unreacted ATP. Incubate for 40 minutes. Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase reaction. Read luminescence on a microplate reader.

Expertise & Causality: The 15-minute pre-incubation in Step 2 is an absolute requirement; because the isoquinoline derivative is an ATP-competitive inhibitor, it requires time to reach thermodynamic equilibrium within the kinase pocket before the endogenous ligand (ATP) is introduced. The assay is a self-validating system: the ADP-Glo reagent selectively destroys unreacted ATP, meaning the final luminescent signal is exclusively driven by the newly generated ADP. A vehicle control (DMSO) establishes the 100% kinase activity baseline, while a known reference inhibitor (Fasudil) serves as a positive control to validate the assay's dynamic range and sensitivity.

References

  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects. National Center for Biotechnology Information (PMC). URL:[Link]

  • Isoquinoline derivatives as inhibitors of rho-kinase (EP1899322A1).Google Patents (Sanofi-Aventis).
  • Opportunities to Target Specific Contractile Abnormalities with Smooth Muscle Protein Kinase Inhibitors. MDPI Pharmaceuticals. URL:[Link]

Foundational

Introduction: Unveiling the Potential of a Versatile Heterocyclic Scaffold

An In-Depth Technical Guide to 6-Isoquinolinol, 7-bromo- for Advanced Research Applications In the landscape of medicinal chemistry and materials science, the isoquinoline core represents a privileged scaffold, present i...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 6-Isoquinolinol, 7-bromo- for Advanced Research Applications

In the landscape of medicinal chemistry and materials science, the isoquinoline core represents a privileged scaffold, present in numerous natural products and synthetic compounds with profound biological activities.[1][2] Within this class, functionalized derivatives serve as critical building blocks for constructing complex molecular architectures. 6-Isoquinolinol, 7-bromo- (also known as 7-bromo-6-hydroxyisoquinoline) emerges as a particularly valuable intermediate. Its structure is strategically adorned with two key functional groups: a nucleophilic hydroxyl group at the 6-position and a bromine atom at the 7-position. This unique arrangement provides orthogonal chemical handles, allowing for sequential and selective modifications. The bromine atom is a prime substrate for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl substituents.[1][3] Concurrently, the hydroxyl group offers a site for etherification, esterification, or other modifications to modulate physicochemical properties and biological interactions. This guide provides a comprehensive overview of the material safety profile, chemical properties, synthetic utility, and potential applications of 6-Isoquinolinol, 7-bromo-, designed for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in research. The table below summarizes the key identifiers and characteristics of 6-Isoquinolinol, 7-bromo-.

PropertyValueSource
IUPAC Name 7-bromo-6-hydroxyisoquinolineN/A
Synonyms 6-Isoquinolinol, 7-bromo-; 7-bromo-isoquinolin-6-olN/A
CAS Number 1148110-19-3[4]
Molecular Formula C₉H₆BrNO[5]
Molecular Weight 224.06 g/mol [5]
Appearance Expected to be a solid (based on related compounds)[5][6][7]
Purity Typically available at ≥95%[3]

Material Safety Profile: A Composite Hazard Analysis

Hazard Identification

Based on related structures, 6-Isoquinolinol, 7-bromo- is anticipated to be classified with the following GHS hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[11][13]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[6][7][11][12][14]

  • Serious Eye Damage/Eye Irritation (Category 1 or 2A): Causes serious eye damage or irritation.[6][7][11][12][13]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][7][11][12]

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid ProtocolCitations
Inhalation Remove person to fresh air and keep comfortable for breathing. If respiratory symptoms persist, call a POISON CENTER or doctor.[7][8][15]
Skin Contact Take off contaminated clothing immediately. Wash with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[7][8][10]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[7][8][10]
Ingestion Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[7][15]
Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling ensures minimal exposure risk. The following workflow and PPE are mandatory.

G cluster_prep Preparation & Engineering Controls cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling & Post-Use prep_fume_hood Work within a certified chemical fume hood. ppe_gloves Wear nitrile or other chemically resistant gloves. prep_fume_hood->ppe_gloves then prep_showers Ensure safety shower and eyewash station are accessible. ppe_goggles Wear chemical safety goggles and a face shield. handling_weigh Handle as a solid to avoid dust formation. Use non-sparking tools. ppe_goggles->handling_weigh then ppe_coat Wear a flame-resistant laboratory coat. handling_cleanup Decontaminate surfaces after use. Wash hands thoroughly. handling_weigh->handling_cleanup finally handling_disposal Dispose of waste in a labeled, sealed container for hazardous materials.

Caption: A mandatory workflow for the safe handling of 6-Isoquinolinol, 7-bromo-.

The specific PPE required is detailed below:

Protection TypeSpecificationRationale & Citation
Eye/Face Protection Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). A face shield is also recommended.Protects against splashes and dust, which can cause serious eye irritation or damage.[9][10]
Hand Protection Chemically resistant, impervious gloves (e.g., nitrile). Inspect gloves prior to use and dispose of contaminated gloves properly.Prevents skin contact, which can cause irritation.[9][15]
Skin & Body Protection Laboratory coat (flame-resistant recommended). Wear appropriate protective clothing to prevent skin exposure.Protects skin and personal clothing from contamination.[10][16]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or if irritation is experienced.Mitigates risk of respiratory irritation from inhaling fine particles.[9][15]
Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][17] Keep away from strong oxidizing agents and incompatible materials.[10]

  • Stability: The compound is expected to be stable under recommended storage conditions. Some related compounds are noted to be hygroscopic or air-sensitive; storing under an inert atmosphere (e.g., argon) is a prudent measure.[8]

  • Hazardous Decomposition Products: Upon combustion, may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide gas.[10]

Synthesis and Reactivity

Core Reactivity and Synthetic Logic

The synthetic value of 6-Isoquinolinol, 7-bromo- lies in its dual reactivity. The C-Br bond at the 7-position is an excellent electrophilic partner for a wide range of transition-metal-catalyzed cross-coupling reactions. This allows for the strategic installation of carbon-carbon and carbon-heteroatom bonds, which is fundamental to library synthesis in drug discovery.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst facilitates the formation of biaryl structures.[1]

  • Buchwald-Hartwig Amination: Coupling with amines provides access to N-arylated isoquinolines, a common motif in pharmacologically active molecules.[1]

  • Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl moieties, useful for further elaboration or as isosteres in bioactive compounds.

The hydroxyl group at the 6-position provides a complementary site for modification, typically through nucleophilic attack. This allows for O-alkylation or O-acylation to tune properties such as solubility, lipophilicity, and metabolic stability.

Proposed Synthetic Workflow

Synthesizing the 6-Isoquinolinol, 7-bromo- scaffold can be approached through multi-step sequences common in heterocyclic chemistry. A plausible route involves the construction of a substituted tetrahydroisoquinoline followed by aromatization and functional group manipulation.

Caption: A plausible synthetic pathway to 6-Isoquinolinol, 7-bromo-.

Experimental Protocol: Electrophilic Bromination (Conceptual)

This protocol is a conceptual example based on standard bromination procedures for activated aromatic rings and should be adapted and optimized.[18][19]

  • Dissolution: Dissolve 1.0 equivalent of 6-hydroxyisoquinoline in a suitable solvent (e.g., methanol, dichloromethane, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath. Rationale: Bromination is an exothermic reaction; cooling helps to control the reaction rate and minimize side-product formation.

  • Reagent Addition: Slowly add a solution of 1.0-1.1 equivalents of N-bromosuccinimide (NBS) portion-wise over 15-30 minutes. Rationale: NBS is a convenient and selective source of electrophilic bromine. The hydroxyl group at C-6 is an ortho-, para-director, activating the C-5 and C-7 positions. Steric hindrance may favor substitution at the C-7 position.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

Applications in Research and Drug Development

The true value of 6-Isoquinolinol, 7-bromo- is realized in its application as a versatile starting material for creating novel molecules with therapeutic potential.

Scaffold for Kinase Inhibitor Development

Many FDA-approved kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding pocket of the target kinase. The isoquinoline scaffold is well-suited for this purpose. The 7-bromo position can be elaborated via Suzuki coupling to introduce larger aromatic systems that interact with the hinge region of the kinase, while modifications at the 6-hydroxy position can be used to improve solubility or target the solvent-exposed region.

Probes for Bromodomain Inhibition

Bromodomains are epigenetic reader proteins that recognize acetylated lysine residues on histones. They have emerged as important targets in oncology and inflammation. The development of small molecule inhibitors for bromodomains, such as those in the BRPF family, often involves heterocyclic cores.[20] The 6-Isoquinolinol, 7-bromo- scaffold could serve as a starting point for designing novel, selective bromodomain ligands.

Antiviral and Anticancer Research

Isoquinoline alkaloids and their derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antiviral effects.[2][18][21] These activities are often attributed to the ability of the planar aromatic system to intercalate with DNA or to inhibit key enzymes involved in replication and cell proliferation.[2] 6-Isoquinolinol, 7-bromo- provides a platform to synthesize libraries of new derivatives for screening in these therapeutic areas.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Derivative of 6-Isoquinolinol, 7-bromo- Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a drug candidate.

The diagram above illustrates a hypothetical mechanism where a derivative synthesized from 6-Isoquinolinol, 7-bromo- acts as a RAF kinase inhibitor, blocking a critical signaling cascade implicated in many cancers.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline. (n.d.). Sigma-Aldrich.
  • SAFETY DATA SHEET - 7-Bromoisoquinoline-N-oxide. (2025, December 25). Fisher Scientific.
  • Safety Data Sheet. (2015, March 19). Vector SDS and Chemical Management.
  • 7-Bromoisoquinoline. (n.d.). Chem-Impex.
  • 6-Bromo-1(2H)-isoquinolinone SDS, 82827-09-6 Safety Data Sheets. (n.d.). ECHEMI.
  • SAFETY DATA SHEET - 7-Bromoquinoline. (2025, October 24). Alfa Aesar.
  • 7-bromo-1-hydroxyisoquinoline 95. (n.d.). MilliporeSigma.
  • MSDS of 6-bromo-7-fluoroisoquinoline. (2026, March 4). Capot Chemical.
  • SAFETY DATA SHEET - 6-Bromoisoquinoline. (2010, June 21). Fisher Scientific.
  • Personal protective equipment for handling 6-Bromoisoquinoline-1-carbonitrile. (2025, December). BenchChem.
  • 7-Bromo-6-methylisoquinoline|CAS 1246210-10-5. (n.d.). Benchchem.
  • 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline — Chemical Substance Information. (n.d.). NextSDS.
  • 7-bromo-6-methylisoquinoline — Chemical Substance Information. (n.d.). NextSDS.
  • 6-bromoisoquinolin-7-ol — Chemical Substance Information. (n.d.). NextSDS.
  • 7-Bromoisoquinolin-1-ol | C9H6BrNO | CID 11276133. (n.d.). PubChem.
  • 7-Bromoisoquinoline | C9H6BrN | CID 12257441. (n.d.). PubChem.
  • SAFETY DATA SHEET - 7-Bromoquinoline. (2025, December 26). Fisher Scientific.
  • 7-BROMO-1,2,3,4-TETRAHYDRO-ISOQUINOLINE. (2026, January 13). ChemicalBook.
  • Antiproliferative activity of new 6-bromine derivatives of 7-anilino-1-arylisoquinolinequinones. (2025, August 6). ResearchGate.
  • Method for preparing 7-bromoisoquinoline. (2013, January 16). Google Patents.
  • Isoquinoline synthesis. (n.d.). Organic Chemistry Portal.
  • 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline. (n.d.). AMERICAN ELEMENTS.
  • 6-bromo-4-methyl-1,2,3,4-tetrahydro-isoquinoline. (n.d.). NextSDS.
  • 7-Bromo-1-hydroxyisoquinoline, 1g. (2026, February 27). Worldwide Life Sciences.
  • 7-Bromoquinoline synthesis. (n.d.). chemicalbook.
  • SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. (n.d.). Organic Syntheses Procedure.
  • RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. (n.d.). LOCKSS.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024, October 15). Semantic Scholar.
  • CAS 17680-55-6: 7-Bromo-1,2,3,4-tetrahydroisoquinoline. (n.d.). CymitQuimica.
  • Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains. (2017, April 12). Journal of Medicinal Chemistry - ACS Publications.
  • 7-Bromo-1-hydroxyisoquinoline. (n.d.). Santa Cruz Biotechnology.
  • 7-Bromo-1-hydroxyisoquinoline, 97% 1 g. (n.d.). Thermo Scientific Chemicals.
  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. (2022, December 21). MDPI.
  • 7-bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline. (n.d.). ChemicalBook.
  • Biological Activities of Tetrahydroisoquinolines Derivatives. (2023, February 26). Journal of Organic and Pharmaceutical Chemistry.
  • 6-Bromoisoquinolin-1(2H)-one | C9H6BrNO | CID 15885182. (n.d.). PubChem.

Sources

Exploratory

Tautomerism of 7-Bromo-6-hydroxyisoquinoline: Mechanistic Insights and Implications in Drug Development

Executive Summary As a Senior Application Scientist, I frequently encounter the profound impact of tautomerism on the pharmacokinetics and target binding of heterocyclic lead compounds. 7-Bromo-6-hydroxyisoquinoline is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the profound impact of tautomerism on the pharmacokinetics and target binding of heterocyclic lead compounds. 7-Bromo-6-hydroxyisoquinoline is a privileged scaffold, noted for its 1[1] and utility in 2[2]. Unlike simple phenols, 6-hydroxyisoquinolines undergo complex proton-transfer tautomerism, existing in a delicate equilibrium between the enol (hydroxy) form and the zwitterionic (or quinonoid) form.

The introduction of the heavy, electron-withdrawing bromine atom at the C7 position fundamentally alters this equilibrium. It lowers the pKa of the hydroxyl proton and modulates its excited-state proton transfer (ESPT) dynamics. This whitepaper dissects the physicochemical causality behind these tautomeric shifts and provides validated protocols for their precise characterization.

Structural Dynamics & The C7-Bromine Effect

The tautomerism of N-heteroaromatic hydroxy compounds is governed by the π-electron energies of the species in equilibrium and the polarity of their microenvironment[3]. In 7-bromo-6-hydroxyisoquinoline, the equilibrium involves the transfer of the C6-hydroxyl proton to the isoquinoline nitrogen (N2).

  • Inductive (-I) and Steric Effects: The bromine atom at C7 exerts a strong inductive electron-withdrawing effect, stabilizing the phenoxide-like oxygen in the zwitterionic state. Consequently, the pKa of the 6-OH group is depressed compared to the unsubstituted 6-hydroxyisoquinoline.

  • Solvent Causality: In non-polar solvents (e.g., cyclohexane), the molecule exists almost exclusively in the enol form due to the lack of dielectric stabilization for charge separation. In protic solvents (e.g., methanol, water), solvent-mediated hydrogen-bonded complexes facilitate proton transfer, heavily shifting the equilibrium toward the 4[4].

  • Excited-State Proton Transfer (ESPT): Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase dramatically. This triggers rapid ESPT, a phenomenon well-documented in structurally analogous 4[4], leading to dual fluorescence emission bands depending on the tautomeric state.

Tautomerism A 7-Bromo-6-hydroxyisoquinoline (Enol Form) B Solvent-Mediated H-Bond Complex A->B Protic Solvent (e.g., MeOH, H2O) B->A Aprotic Solvent (e.g., Cyclohexane) C 7-Bromo-isoquinolin-6-one (Zwitterionic Form) B->C Proton Transfer C->B

Solvent-mediated proton transfer pathway of 7-bromo-6-hydroxyisoquinoline.

Quantitative Data: Thermodynamic and Photophysical Parameters

To illustrate the substituent effect, Table 1 summarizes the comparative physicochemical properties, demonstrating how the C7-bromine addition shifts the molecular behavior.

Table 1: Comparative Physicochemical Data of 6-Hydroxyisoquinoline vs. 7-Bromo-6-hydroxyisoquinoline.

Parameter6-Hydroxyisoquinoline7-Bromo-6-hydroxyisoquinolineMechanistic Rationale
Ground State pKa (OH) ~8.5~7.2-I effect of C7-Br stabilizes the conjugate base.
Enol Absorption ( λmax​ ) 320 nm335 nmBathochromic shift due to heavy atom extended conjugation.
Zwitterion Emission ( λem​ ) 520 nm545 nmLowered HOMO-LUMO gap in the zwitterionic excited state.
Predominant Form (H2O, pH 7.4) Enol / Zwitterion mixZwitterion / AnionLowered pKa shifts physiological state toward deprotonation.
Biological Application Catalytic ligandsAnticancer scaffoldsAltered target-pocket hydrogen bonding dynamics.

Experimental Workflows for Tautomeric Validation

To ensure trustworthiness, the following protocols are designed as self-validating systems. The presence of isosbestic points in UV-Vis titrations serves as an internal control, confirming a clean two-state tautomeric equilibrium without degradation byproducts.

Protocol A: Solvent-Dependent UV-Vis and Steady-State Fluorescence

Objective: Quantify the enol-to-zwitterion ratio and map ESPT dynamics.

  • Stock Preparation: Prepare a 1.0 mM stock solution of 7-bromo-6-hydroxyisoquinoline in spectroscopic grade anhydrous DMSO.

  • Solvent Titration: Prepare 10 µM working solutions in a binary solvent mixture of cyclohexane and methanol (ranging from 0% to 100% MeOH in 10% increments).

    • Causality: Cyclohexane isolates the enol form; titrating methanol introduces hydrogen-bonding networks that mediate proton transfer.

  • Absorption Spectroscopy: Scan from 250 nm to 450 nm.

    • Validation: Identify the isosbestic point (typically around 340 nm). If the isosbestic point drifts, it indicates solvent-induced aggregation or degradation rather than pure tautomerism.

  • Emission Spectroscopy: Excite the samples at the isosbestic wavelength. Record emission from 350 nm to 650 nm.

    • Observation: Watch for the emergence of a highly Stokes-shifted band (~545 nm) indicative of the excited-state zwitterion formed via ESPT.

Protocol B: Variable-Temperature 1H NMR Spectroscopy

Objective: Determine the ground-state tautomeric exchange rate.

  • Sample Prep: Dissolve 5 mg of the compound in 0.5 mL of CD3OD (polar, protic) and, separately, in CDCl3 (non-polar, aprotic).

  • Spectral Acquisition: Acquire 1H NMR spectra at temperatures ranging from 298 K down to 213 K.

  • Analysis: In CDCl3, the C5 and C8 aromatic protons will exhibit sharp doublets characteristic of the static enol form. In CD3OD at room temperature, these peaks may broaden due to intermediate exchange rates. Cooling to 213 K slows the exchange, resolving the distinct signals of the two tautomers, allowing integration and calculation of the equilibrium constant ( Keq​ ).

Workflow S1 Sample Preparation (Varying Solvent Polarity) S2 UV-Vis Absorption (Isosbestic Point Validation) S1->S2 S3 Steady-State Fluorescence (ESPT Dynamics) S1->S3 S4 Variable-Temp 1H NMR (Ground State K_eq) S1->S4 S5 Data Synthesis & Tautomeric Ratio Calculation S2->S5 S3->S5 S4->S5

Self-validating experimental workflow for characterizing tautomeric equilibria.

Implications in Drug Design

The tautomerism of 7-bromo-6-hydroxyisoquinoline is not merely an academic curiosity; it is a critical variable in rational drug design. High-affinity ligands for receptors (such as 5[5], where isoquinolinol derivatives are frequently employed) rely on precise hydrogen-bond donor/acceptor geometries.

  • Pharmacophore Shifting: The enol form presents a hydrogen-bond donor at C6 and an acceptor at N2. The zwitterionic form reverses this, presenting an acceptor at C6 (phenoxide/carbonyl) and a donor at N2 (protonated nitrogen).

  • Bioavailability: The zwitterionic form is highly polar, which can limit membrane permeability but enhance aqueous solubility. The C7-bromine atom tunes the pKa such that the molecule exists as a dynamic mixture at physiological pH (7.4), potentially allowing it to cross lipid bilayers in the enol form and bind to polar kinase pockets in the zwitterionic form.

References

  • tert-Butyl 5,7-dichloro-6-(((trifluoromethyl)sulfonyl)oxy)-3,4-dihydroisoquinoline-2(1H)-carboxylate , Smolecule,1

  • Advances in Catalytic Asymmetric Dearomatization , ACS Central Science, 2

  • The tautomerism of N-heteroaromatic hydroxy compounds. III. Ionization constants , Catalyst Palladium,3

  • Proton-Transfer Tautomerism of 7-Hydroxyquinolines Mediated by Hydrogen-Bonded Complexes , The Journal of Physical Chemistry A, 4

  • Development of fluorescent ligands for A1 adenosine receptor and cannabinoid receptors , University of Otago, 5

Sources

Foundational

Starting materials for 6-Isoquinolinol, 7-bromo- synthesis

An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-Bromo-6-Isoquinolinol Authored by: Gemini, Senior Application Scientist Abstract 7-Bromo-6-isoquinolinol is a pivotal heterocyclic scaffold, se...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Starting Materials for the Synthesis of 7-Bromo-6-Isoquinolinol

Authored by: Gemini, Senior Application Scientist

Abstract

7-Bromo-6-isoquinolinol is a pivotal heterocyclic scaffold, serving as a versatile building block in the synthesis of complex pharmaceutical agents and biologically active molecules. Its utility stems from the strategic placement of the bromine atom, which allows for a multitude of cross-coupling reactions, and the phenolic hydroxyl group, which provides a handle for further functionalization. This guide provides an in-depth analysis of the primary synthetic routes to 7-bromo-6-isoquinolinol, with a core focus on the selection, rationale, and procurement of the necessary starting materials. We will explore established methodologies, including the Pomeranz-Fritsch and Bischler-Napieralski reactions, offering detailed protocols and mechanistic insights to empower researchers in drug development and organic synthesis.

Strategic Overview: Retrosynthetic Analysis

To logically deconstruct the target molecule, 7-bromo-6-isoquinolinol, we can envision several key bond disconnections that reveal plausible precursor molecules. The isoquinoline core is typically assembled through cyclization reactions that form the nitrogen-containing ring onto a pre-functionalized benzene ring.

The most common retrosynthetic approaches hinge on established named reactions for isoquinoline synthesis. These strategies dictate the choice of readily available or synthetically accessible starting materials.

G cluster_PF Pomeranz-Fritsch Disconnection cluster_BN Bischler-Napieralski / Pictet-Spengler Disconnection Target 7-Bromo-6-isoquinolinol PF_Inter Benzalaminoacetal Intermediate Target->PF_Inter Pomeranz-Fritsch BN_Inter β-(3-Bromo-4-methoxyphenyl)ethylamide Target->BN_Inter Bischler-Napieralski Benzaldehyde 3-Bromo-4-methoxybenzaldehyde PF_Inter->Benzaldehyde C-N bond break Aminoacetal Aminoacetaldehyde dimethyl acetal PF_Inter->Aminoacetal Phenethylamine β-(3-Bromo-4-methoxyphenyl)ethylamine BN_Inter->Phenethylamine Amide bond break Acyl_Source Acylating Agent (e.g., Ac₂O) BN_Inter->Acyl_Source Phenylacetonitrile 3-Bromo-4-methoxyphenylacetonitrile Phenethylamine->Phenylacetonitrile Nitrile Reduction

Caption: Retrosynthetic analysis of 7-Bromo-6-isoquinolinol.

This analysis highlights two primary strategic pathways, each originating from distinct, commercially available starting materials. The choice between these routes often depends on reagent availability, scalability, and tolerance to specific reaction conditions.

Primary Synthetic Pathways and Key Starting Materials

The synthesis of substituted isoquinolines is a well-trodden field, with several robust methods at the disposal of the synthetic chemist.[1] We will focus on the most practical approaches for constructing the 7-bromo-6-isoquinolinol skeleton.

The Pomeranz-Fritsch Reaction: A Direct Aromatization Approach

First reported in 1893, the Pomeranz-Fritsch reaction is a powerful method for directly synthesizing isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal.[2][3] This approach is often favored as it avoids a separate, final oxidation step.

Causality of Experimental Design: The reaction proceeds in two stages: the formation of a Schiff base (the benzalaminoacetal) from a substituted benzaldehyde and an aminoacetal, followed by an intramolecular electrophilic aromatic substitution onto the electron-rich benzene ring, which is catalyzed by a strong acid.[4] The selection of a starting material with a protected hydroxyl group (e.g., a methoxy group) is crucial. The free phenol in 3-bromo-4-hydroxybenzaldehyde would be protonated under the harsh acidic conditions, deactivating the ring towards the desired electrophilic cyclization.

Core Starting Materials:

  • 3-Bromo-4-methoxybenzaldehyde: This is the key aromatic component that provides the A-ring of the isoquinoline with the correct substitution pattern.

  • Aminoacetaldehyde dimethyl acetal (or diethyl acetal): This reagent provides the atoms that will form the B-ring of the isoquinoline.

G cluster_reactants Starting Materials Benzaldehyde 3-Bromo-4-methoxybenzaldehyde Schiff_Base Step 1: Schiff Base Formation (Benzalaminoacetal) Conditions: Toluene, Dean-Stark Benzaldehyde->Schiff_Base Aminoacetal Aminoacetaldehyde dimethyl acetal Aminoacetal->Schiff_Base Cyclization Step 2: Acid-Catalyzed Cyclization Conditions: Conc. H₂SO₄ or PPA, Heat Schiff_Base->Cyclization Demethylation Step 3: Demethylation Conditions: HBr or BBr₃ Cyclization->Demethylation Product 7-Bromo-6-isoquinolinol Demethylation->Product

Caption: Workflow for the Pomeranz-Fritsch Synthesis.

Experimental Protocol: Synthesis of 7-Bromo-6-methoxyisoquinoline [5][6]

  • Step 1: Formation of N-(3-bromo-4-methoxybenzylidene)-2,2-dimethoxyethanamine.

    • To a solution of 3-bromo-4-methoxybenzaldehyde (1.0 eq) in anhydrous toluene, add aminoacetaldehyde dimethyl acetal (1.0 eq).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until water evolution ceases.

    • Cool the reaction mixture and concentrate under reduced pressure to yield the crude Schiff base, which is often used directly in the next step without further purification.

  • Step 2: Cyclization to 7-Bromo-6-methoxyisoquinoline.

    • Carefully add the crude Schiff base from Step 1 to an excess of concentrated sulfuric acid (or polyphosphoric acid, PPA) at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Basify the aqueous solution with a concentrated NaOH or NH₄OH solution to a pH of 8-9.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 7-bromo-6-methoxyisoquinoline.

  • Step 3: Demethylation to 7-Bromo-6-isoquinolinol.

    • Dissolve the 7-bromo-6-methoxyisoquinoline (1.0 eq) in a solution of 48% hydrobromic acid (HBr).

    • Heat the mixture to reflux for 6-12 hours.

    • Cool the reaction, neutralize with a saturated solution of sodium bicarbonate, and extract the product into an organic solvent.

    • Dry, concentrate, and purify by chromatography or recrystallization to yield the final product, 7-bromo-6-isoquinolinol.

The Bischler-Napieralski Reaction: A Two-Stage Approach

The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis.[7][8] It involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[9] This reaction initially forms a 3,4-dihydroisoquinoline, which must then be dehydrogenated (oxidized) to the fully aromatic isoquinoline.

Causality of Experimental Design: The reaction mechanism involves the activation of the amide carbonyl by the Lewis acidic dehydrating agent, followed by an intramolecular electrophilic attack of the activated species onto the aromatic ring.[8] Similar to the Pomeranz-Fritsch route, an electron-donating group (like methoxy) on the benzene ring is essential to facilitate this cyclization. The subsequent oxidation step is required to introduce the second double bond in the nitrogen-containing ring to achieve full aromaticity.

Core Starting Materials:

  • β-(3-Bromo-4-methoxyphenyl)ethylamine: This is the foundational building block, which can be synthesized from the corresponding phenylacetonitrile.

  • Acylating Agent: An acid chloride or anhydride (e.g., acetyl chloride or acetic anhydride) is used to form the necessary amide precursor.

G cluster_reactants Starting Materials Phenylacetonitrile 3-Bromo-4-methoxyphenylacetonitrile Reduction Step 1: Nitrile Reduction Conditions: LiAlH₄ or H₂/Catalyst Phenylacetonitrile->Reduction Acyl_Source Acylating Agent Amide_Formation Step 2: Amide Formation Acyl_Source->Amide_Formation Phenethylamine β-(3-Bromo-4-methoxyphenyl)ethylamine Reduction->Phenethylamine Phenethylamine->Amide_Formation Cyclization Step 3: Bischler-Napieralski Cyclization Conditions: POCl₃, Heat Amide_Formation->Cyclization Dihydroisoquinoline 3,4-Dihydroisoquinoline Intermediate Cyclization->Dihydroisoquinoline Oxidation Step 4: Oxidation Conditions: Pd/C, Heat Dihydroisoquinoline->Oxidation Demethylation Step 5: Demethylation Conditions: HBr or BBr₃ Oxidation->Demethylation Product 7-Bromo-6-isoquinolinol Demethylation->Product

Caption: Workflow for the Bischler-Napieralski Synthesis.

Experimental Protocol: Synthesis via Bischler-Napieralski Reaction

  • Step 1: Synthesis of β-(3-Bromo-4-methoxyphenyl)ethylamine.

    • Carefully add 3-bromo-4-methoxyphenylacetonitrile (1.0 eq) to a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous THF at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

    • Filter the resulting aluminum salts and wash thoroughly with THF or ethyl acetate.

    • Concentrate the filtrate to yield the desired phenethylamine, which can be purified by distillation or used directly.

  • Step 2: Formation of the Amide.

    • Dissolve the phenethylamine from Step 1 (1.0 eq) in a suitable solvent like dichloromethane with a non-nucleophilic base (e.g., triethylamine, 1.2 eq).

    • Cool the solution to 0 °C and add acetyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature until completion.

    • Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate to yield the N-acetyl-β-(3-bromo-4-methoxyphenyl)ethylamine.

  • Step 3 & 4: Cyclization and Oxidation.

    • Dissolve the amide from Step 2 in anhydrous toluene or acetonitrile and add phosphorus oxychloride (POCl₃) (2-3 eq).

    • Reflux the mixture for 2-4 hours.

    • Cool and carefully pour onto ice, then basify with NH₄OH. Extract with an organic solvent.

    • To the crude dihydroisoquinoline, add a dehydrogenation catalyst such as 10% Palladium on Carbon (Pd/C) in a high-boiling solvent like decalin or xylene and reflux for 12-24 hours.

    • Filter the catalyst and concentrate the solvent to obtain the crude 7-bromo-6-methoxyisoquinoline, which can be purified by chromatography.

  • Step 5: Demethylation.

    • Follow the demethylation procedure as described in the Pomeranz-Fritsch protocol (Step 3).

Summary of Key Starting Materials

The selection of a synthetic route is intrinsically linked to the commercial availability and cost of the required starting materials. The following table summarizes the key precursors discussed.

Starting MaterialMolecular FormulaCAS NumberRelevant Route(s)Commercial Availability
3-Bromo-4-hydroxybenzaldehyde C₇H₅BrO₂2973-78-6Pomeranz-FritschReadily Available[10][11][12][13]
3-Bromo-4-methoxybenzaldehyde C₈H₇BrO₂34841-06-0Pomeranz-FritschReadily Available
Aminoacetaldehyde dimethyl acetal C₄H₁₁NO₂22483-09-6Pomeranz-FritschReadily Available
3-Bromo-4-methoxyphenylacetonitrile C₉H₈BrNO772-59-8Bischler-NapieralskiReadily Available[14][15][16][17][18]

Conclusion

The synthesis of 7-bromo-6-isoquinolinol can be reliably achieved through several classical organic reactions. The Pomeranz-Fritsch synthesis offers a more direct route to the aromatic isoquinoline core, starting from commercially available substituted benzaldehydes like 3-bromo-4-methoxybenzaldehyde. This pathway is often advantageous for its operational simplicity, despite potential challenges with yields under harsh acidic conditions.

Alternatively, the Bischler-Napieralski reaction provides a robust, multi-step approach that begins with the readily available 3-bromo-4-methoxyphenylacetonitrile. While this route requires additional steps for amide formation and subsequent oxidation, it can offer greater substrate scope and control for certain complex derivatives.

The choice of starting material is the first and most critical decision in the synthesis of 7-bromo-6-isoquinolinol. By understanding the mechanistic underpinnings and practical considerations of each major synthetic pathway, researchers can select the most efficient and effective strategy to access this valuable chemical intermediate for their drug discovery and development programs.

References

  • 3-Bromo-4-methoxyphenylacetonitrile, 99% 2 g | Buy Online | Thermo Scientific Alfa Aesar . Fisher Scientific. [14][15]

  • The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction . Organic Reactions. [2]

  • 3-Bromo-4-hydroxybenzaldehyde, 97+% 5 g | Buy Online | Thermo Scientific Chemicals . Thermo Fisher Scientific. [10]

  • 3-Bromo-4-hydroxybenzaldehyde, 97+% 5 g | Buy Online | Thermo Scientific Chemicals . Fisher Scientific. [11]

  • 3-Bromo-4-methoxyphenylacetonitrile | CAS 772-59-8 | SCBT - Santa Cruz Biotechnology . Santa Cruz Biotechnology. [16]

  • 3-Bromo-4-hydroxybenzaldehyde | CAS 2973-78-6 | SCBT - Santa Cruz Biotechnology . Santa Cruz Biotechnology. [12]

  • Pomerantz-Fritsch synthesis of isoquinolines . Organic Chemistry. [4]

  • 3-Bromo-4-hydroxybenzaldehyde | 2973-78-6 - MilliporeSigma . Sigma-Aldrich.

  • Isoquinoline synthesis . MOb Synthesis. [1]

  • Bischler-Napieralski Reaction . Name-Reaction.com. [7]

  • 6-Bromoisoquinoline synthesis . ChemicalBook. [5]

  • 3-Bromo-4-hydroxybenzaldehyde, | 516775-5G | SIGMA-ALDRICH | SLS . Scientific Laboratory Supplies. [13]

  • Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - NG . Thermo Fisher Scientific. [3]

  • 3-Bromo-4-Methoxyphenylacetonitrile - MilliporeSigma . Merck. [17]

  • 3-Bromo-4-methoxyphenylacetonitrile | 772-59-8 - Sigma-Aldrich . Sigma-Aldrich. [18]

  • The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction - ResearchGate . ResearchGate. [6]

  • Bischler–Napieralski reaction - Wikipedia . Wikipedia. [8]

  • Pictet–Spengler reaction - Wikipedia . Wikipedia. [19]

  • Pictet-Spengler Reaction - J&K Scientific LLC . J&K Scientific. [20]

  • Technical Support Center: Pomeranz–Fritsch Synthesis of Isoquinolines - Benchchem . BenchChem. [21]

  • Bischler-Napieralski Reaction - Organic Chemistry Portal . Organic Chemistry Portal. [9]

  • The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds . Organic Reactions. [22]

  • Pictet-Spengler reaction - Name-Reaction.com . Name-Reaction.com. [23]

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Exploratory

An In-depth Technical Guide on the Lipophilicity and ClogP of 7-bromo-6-isoquinolinol

Abstract Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3]...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lipophilicity is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][][3][4] This technical guide provides a comprehensive analysis of the lipophilicity of 7-bromo-6-isoquinolinol, a heterocyclic compound of interest in medicinal chemistry. We delve into the theoretical underpinnings of the calculated octanol-water partition coefficient (ClogP) and contrast these predictions with established experimental methodologies for determining the logarithm of the partition coefficient (LogP). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the evaluation of this crucial molecular property.

The Central Role of Lipophilicity in Drug Discovery

The journey of a drug molecule from administration to its target site is a complex process governed by its physicochemical properties. Among these, lipophilicity, or the affinity of a molecule for a lipid-like environment, stands out as a key determinant of its pharmacokinetic and pharmacodynamic behavior.[][4]

  • Absorption and Permeability: For a drug to be orally bioavailable, it must traverse the lipid-rich membranes of the gastrointestinal tract. Sufficient lipophilicity is essential for this passive diffusion. However, excessive lipophilicity can lead to poor aqueous solubility, hindering dissolution and absorption.[1][]

  • Distribution: Once in the bloodstream, a drug's distribution to various tissues and organs is influenced by its lipophilicity. Highly lipophilic compounds tend to partition into fatty tissues, which can act as a reservoir, prolonging the drug's half-life but also potentially leading to accumulation and toxicity.[]

  • Metabolism: The metabolic fate of a drug is also linked to its lipophilicity. More lipophilic compounds are often more readily metabolized by enzymes in the liver, which can affect their clearance rate and duration of action.[]

  • Target Affinity and Off-Target Effects: The binding of a drug to its target protein is often driven by hydrophobic interactions. While increasing lipophilicity can enhance target affinity, it may also increase the likelihood of binding to unintended, off-target proteins, leading to adverse effects.[][5]

The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.[6] It represents the ratio of the concentration of a compound in a non-polar solvent (n-octanol) to its concentration in a polar solvent (water) at equilibrium. A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic). For optimal oral bioavailability, a LogP value between 0 and 3 is often considered ideal.[1]

Theoretical Prediction of Lipophilicity: The ClogP of 7-bromo-6-isoquinolinol

Predicting the lipophilicity of a molecule before its synthesis is a valuable tool in drug design, allowing for the early identification of compounds with potentially unfavorable ADMET properties. Calculated LogP (ClogP) values are derived from the chemical structure of a molecule using various computational algorithms. These methods typically rely on fragment-based or atom-based approaches, where the ClogP is calculated by summing the contributions of individual atoms or molecular fragments.[7][8][9][10]

For 7-bromo-6-isoquinolinol, we can analyze its constituent parts to understand its predicted lipophilicity:

  • Isoquinoline Core: The bicyclic aromatic isoquinoline scaffold is inherently lipophilic.

  • Hydroxyl Group (-OH): The phenolic hydroxyl group at position 6 is a polar, hydrophilic moiety that can engage in hydrogen bonding, thereby decreasing lipophilicity.

  • Bromo Group (-Br): The bromine atom at position 7 is a lipophilic substituent that will increase the overall lipophilicity of the molecule.

Table 1: Physicochemical Properties of 7-bromo-6-isoquinolinol and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated LogP (XLogP3)
7-bromo-6-isoquinolinolC9H6BrNO224.05Not explicitly found, but expected to be < 2.9
7-Bromoisoquinoline[11]C9H6BrN208.052.9
7-Bromoisoquinolin-1-ol[12]C9H6BrNO224.05Not explicitly found

It is crucial to recognize that ClogP values are estimations and can vary between different software packages due to the underlying algorithms and training datasets used.[13] Therefore, experimental determination of LogP remains the gold standard.

Experimental Determination of Lipophilicity (LogP)

Experimental methods provide a direct and accurate measurement of a compound's lipophilicity. The two most common techniques are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

The Shake-Flask Method: The Gold Standard

The shake-flask method is the traditional and most direct way to determine the octanol-water partition coefficient.[14]

Principle: A known amount of the solute is dissolved in a mixture of n-octanol and water (or a suitable buffer, typically at pH 7.4 to determine LogD for ionizable compounds). The mixture is shaken vigorously to allow the solute to partition between the two immiscible phases until equilibrium is reached. The concentration of the solute in each phase is then measured, and the LogP is calculated.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Calculation Solute 7-bromo-6-isoquinolinol ShakeVial Shake Vial to Equilibrium Solute->ShakeVial Octanol n-Octanol Octanol->ShakeVial Water Water/Buffer (pH 7.4) Water->ShakeVial Separation Phase Separation ShakeVial->Separation OctanolPhase Measure Concentration in Octanol Phase (Coct) Separation->OctanolPhase AqueousPhase Measure Concentration in Aqueous Phase (Caq) Separation->AqueousPhase LogP LogP = log(Coct / Caq) OctanolPhase->LogP AqueousPhase->LogP

Detailed Experimental Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of 7-bromo-6-isoquinolinol in a suitable solvent (e.g., DMSO or methanol) at a known concentration.

    • Prepare a phosphate buffer solution at pH 7.4.

    • Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by shaking them together overnight and then allowing the phases to separate.

  • Partitioning:

    • In a series of vials, add a known volume of the pre-saturated n-octanol and the pre-saturated buffer.

    • Spike each vial with a small, known volume of the 7-bromo-6-isoquinolinol stock solution. The final concentration should be within the linear range of the analytical method used for quantification.

    • Tightly cap the vials and shake them at a constant temperature (typically 25 °C) for a sufficient time to reach equilibrium (e.g., 24 hours).

  • Phase Separation:

    • Centrifuge the vials to ensure complete separation of the n-octanol and aqueous phases.

  • Quantification:

    • Carefully withdraw a sample from both the n-octanol and the aqueous phase of each vial.

    • Determine the concentration of 7-bromo-6-isoquinolinol in each sample using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The LogP is the base-10 logarithm of P.

Self-Validating System and Trustworthiness:

  • Mass Balance: The total amount of compound recovered from both phases should be close to the initial amount added.

  • Replicates: The experiment should be performed in triplicate to ensure the reproducibility of the results.

  • Concentration Independence: The measured LogP should be independent of the initial solute concentration.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

RP-HPLC offers a faster and more automated method for estimating LogP values.[14]

Principle: This method is based on the correlation between a compound's retention time on a non-polar stationary phase (e.g., C18) and its lipophilicity. A series of standard compounds with known LogP values are run on the HPLC system, and a calibration curve is generated by plotting their retention times against their LogP values. The retention time of the test compound (7-bromo-6-isoquinolinol) is then measured under the same conditions, and its LogP is interpolated from the calibration curve.

G cluster_0 Calibration cluster_1 Sample Analysis cluster_2 Determination Standards Inject Standards with Known LogP Values HPLC RP-HPLC System (C18 Column) Standards->HPLC CalibrationCurve Generate Calibration Curve (log k' vs. LogP) HPLC->CalibrationCurve RetentionTime Measure Retention Time (tR) HPLC->RetentionTime Interpolation Interpolate LogP from Calibration Curve CalibrationCurve->Interpolation Sample Inject 7-bromo-6-isoquinolinol Sample->HPLC LogP_calc Calculate log k' RetentionTime->LogP_calc LogP_calc->Interpolation

Detailed Experimental Protocol:

  • Preparation of Mobile Phase and Standards:

    • Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).

    • Prepare a set of standard compounds with a range of known LogP values that bracket the expected LogP of 7-bromo-6-isoquinolinol. Dissolve these standards and the test compound in a suitable solvent.

  • Chromatographic Conditions:

    • Use a reverse-phase C18 column.

    • Set an isocratic mobile phase composition.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration:

    • Inject the standard compounds and record their retention times (tR).

    • Calculate the capacity factor (k') for each standard using the formula: k' = (tR - t0) / t0, where t0 is the void time (retention time of a non-retained compound).

    • Plot log k' versus the known LogP values of the standards to generate a linear calibration curve.

  • Sample Analysis:

    • Inject the 7-bromo-6-isoquinolinol sample and record its retention time.

    • Calculate the log k' for the test compound.

  • LogP Determination:

    • Using the equation of the calibration curve, determine the LogP of 7-bromo-6-isoquinolinol from its log k' value.

Self-Validating System and Trustworthiness:

  • Linearity of Calibration: The calibration curve should have a high correlation coefficient (R² > 0.98).

  • Bracketing Standards: The retention time of the test compound should fall within the range of the retention times of the standard compounds.

  • System Suitability: Regularly inject a quality control standard to ensure the stability and performance of the HPLC system.

Conclusion and Future Perspectives

The lipophilicity of 7-bromo-6-isoquinolinol is a key determinant of its potential as a drug candidate. While computational methods provide a useful initial estimate of its ClogP, experimental determination of its LogP via the shake-flask or RP-HPLC method is essential for accurate characterization. The presence of both a lipophilic bromine atom and a hydrophilic hydroxyl group on the isoquinoline scaffold suggests a balanced lipophilicity, which is often desirable in drug design. Further studies, including the determination of its pKa and LogD at physiological pH, would provide a more complete picture of its behavior in a biological system. This in-depth understanding of its lipophilicity will be invaluable for guiding future lead optimization efforts and for developing structure-activity and structure-property relationships for this class of compounds.

References

  • The Properties of Kinase Inhibitors. (n.d.). Books.
  • 7-Bromoisoquinoline | C9H6BrN | CID 12257441. (n.d.). PubChem.
  • 7-Bromoisoquinolin-1-ol | C9H6BrNO | CID 11276133. (n.d.). PubChem.
  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Lipophilicity of Drug. (2024, April 23). BOC Sciences.
  • The influence of lipophilicity in drug discovery and design | Request PDF. (n.d.). ResearchGate.
  • Waring, M. J. (2010, March 15). Lipophilicity in drug discovery. PubMed.
  • Lalitha, P., & Sivakamasundari, S. (n.d.). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. SciSpace.
  • Theoretical Prediction of Lipophilicity for Some Drugs Compounds. (n.d.).
  • logP - octanol-water partition coefficient calculation. (n.d.). Molinspiration.
  • LogP/D. (n.d.). Cambridge MedChem Consulting.
  • Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. (2018, March 8). Biomedical Journal of Scientific & Technical Research.
  • LogP and logD calculations. (n.d.). Chemaxon Docs.
  • cLogP Calculation. (n.d.). Organic Chemistry Portal.
  • US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds. (n.d.). Google Patents.

Sources

Protocols & Analytical Methods

Method

Application Note: Robust RP-HPLC Method Development and Purity Analysis of 7-Bromo-6-isoquinolinol

Introduction & Chemical Profiling The purity of pharmaceutical intermediates is a critical determinant of the final drug substance's quality, safety, and efficacy[1]. 7-bromo-6-isoquinolinol is a highly functionalized he...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profiling

The purity of pharmaceutical intermediates is a critical determinant of the final drug substance's quality, safety, and efficacy[1]. 7-bromo-6-isoquinolinol is a highly functionalized heterocyclic building block utilized in the synthesis of advanced therapeutics. However, its amphoteric nature—stemming from a basic isoquinoline nitrogen and a weakly acidic phenolic hydroxyl group—poses unique chromatographic challenges.

Unlike some isoquinoline-carbaldehydes that require derivatization (e.g., with 2,4-dinitrophenylhydrazine) to enhance UV sensitivity[1], 7-bromo-6-isoquinolinol possesses a highly conjugated chromophore, providing excellent intrinsic UV absorbance. This application note details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method optimized for the purity analysis of 7-bromo-6-isoquinolinol, fully aligned with the modernized ICH Q2(R2) lifecycle guidelines[2].

Method Development Rationale: The Causality of Chromatographic Choices

To develop a robust method, we must first understand the physicochemical behavior of the analyte. 7-bromo-6-isoquinolinol exhibits two distinct ionization sites:

  • Isoquinoline Nitrogen: Basic (pKa ~5.4).

  • Phenolic Hydroxyl: Weakly acidic (pKa ~9.5).

Why pH 2.8 is Mandatory: At a neutral pH (pH 7.0), the molecule exists in a state of partial ionization, leading to unpredictable retention times, split peaks, and severe peak tailing due to secondary interactions with residual silanols on the silica stationary phase. By adjusting the mobile phase to an acidic pH (e.g., pH 2.8) using 0.1% Trifluoroacetic acid (TFA), the phenolic group remains fully protonated (neutral), and the basic nitrogen becomes fully protonated (cationic). The trifluoroacetate ion acts as a volatile ion-pairing agent, forming a neutral, hydrophobic complex with the protonated nitrogen. This mechanism dramatically increases retention on a C18 column and yields sharp, symmetrical peaks, a strategy proven effective for isoquinoline alkaloids[3].

Workflow A 1. Physicochemical Profiling (pKa ~5.4 & 9.5) B 2. Mobile Phase Selection (pH 2.8 to suppress ionization) A->B C 3. Stationary Phase (End-capped C18) A->C D 4. Gradient Optimization (Elute polar & non-polar impurities) B->D C->D E 5. ICH Q2(R2) Validation (Lifecycle & AQbD approach) D->E F 6. Continuous Monitoring (System Suitability Tests) E->F

Fig 1. Logical workflow for 7-bromo-6-isoquinolinol HPLC method development and validation.

Impurity Profiling and Degradation Pathways

A stability-indicating method must successfully resolve the Active Pharmaceutical Ingredient (API) from all process-related impurities and degradation products[4]. For 7-bromo-6-isoquinolinol, the primary separation challenges include:

Impurities API 7-bromo-6-isoquinolinol (Target API) ImpA 6-isoquinolinol (Debromination) API->ImpA Degradation ImpB N-oxide Derivative (Oxidation) API->ImpB Oxidation ImpC 5-bromo Isomer (Synthesis Byproduct) API->ImpC Process Impurity

Fig 2. Typical impurity profile and degradation pathways for 7-bromo-6-isoquinolinol.

Experimental Protocol: Step-by-Step Methodology

Reagents and Sample Preparation
  • Diluent Choice: Use a 50:50 (v/v) mixture of HPLC-grade Water and Acetonitrile (ACN). Causality: Isoquinoline derivatives can exhibit poor solubility in pure water. This organic-aqueous blend ensures complete dissolution while matching the initial gradient conditions, preventing the "solvent effect" which causes peak fronting or splitting.

  • Standard Preparation: Accurately weigh 25.0 mg of 7-bromo-6-isoquinolinol reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with the diluent (Concentration: 0.5 mg/mL). Sonicate for 5 minutes to ensure homogeneity.

Chromatographic Conditions
  • Column: C18, 150 mm × 4.6 mm, 3.5 µm (End-capped). Causality: End-capping masks residual silanols, preventing secondary ion-exchange interactions with the basic isoquinoline nitrogen.

  • Mobile Phase A: 0.1% TFA in Milli-Q Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Thermostating ensures reproducible retention times).

  • Detection: UV at 254 nm (optimal for the fused aromatic system).

  • Injection Volume: 10 µL.

Gradient Elution Program

Causality: Isocratic elution fails to elute strongly retained hydrophobic impurities (like poly-brominated byproducts) in a reasonable timeframe while maintaining resolution for early-eluting polar degradants (like N-oxides)[4].

Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Elution Rationale
0.09010Equilibration; retention of polar N-oxides.
5.09010Isocratic hold to resolve early degradants.
20.01090Linear ramp to elute the main API and isomers.
25.01090High-organic wash for strongly retained impurities.
25.19010Return to initial conditions.
32.09010Column re-equilibration.

Method Validation Strategy (ICH Q2(R2) Compliant)

The release of ICH Q2(R2) in March 2023 introduced a modernized, science- and risk-based framework emphasizing the entire method lifecycle and Analytical Quality by Design (AQbD)[2]. The method must be validated to demonstrate it is fit for its intended purpose[5].

Quantitative Validation Summary
Validation ParameterICH Q2(R2) Requirement / MethodologyAcceptance Criteria
Specificity Forced degradation (Acid, Base, Peroxide, Light, Heat). Peak purity assessment via Diode Array Detector (DAD).No interference at the API retention time. Peak purity angle < purity threshold.
Linearity 5 concentration levels ranging from LOQ to 150% of the nominal target concentration.Correlation coefficient ( R2 ) 0.999.
Accuracy Spiking API into blank matrix at 50%, 100%, and 150% levels (triplicate preparations).Mean recovery between 98.0% and 102.0%.
Precision Repeatability (6 injections at 100%) and Intermediate Precision (different analyst/day).%RSD 1.0% for API peak area.
LOD / LOQ Signal-to-noise (S/N) ratio determination from low-concentration injections.S/N 3 for LOD; S/N 10 for LOQ.

The Self-Validating Mechanism: System Suitability Test (SST)

To ensure trustworthiness and continuous performance verification[2], every analytical run must begin with a System Suitability Test. This acts as a self-validating gatekeeper; if the SST fails, the run is automatically invalidated, preventing the reporting of erroneous data.

  • Resolution ( Rs​ ): Must be >2.0 between 7-bromo-6-isoquinolinol and its closest eluting positional isomer (e.g., 5-bromo-6-isoquinolinol). This proves the column's resolving power is intact.

  • Tailing Factor ( Tf​ ): Must be ≤1.5 for the API peak. An increase in tailing indicates column degradation or loss of the TFA ion-pairing effect.

  • Theoretical Plates ( N ): Must be >5000 . Ensures the column bed has not collapsed and efficiency remains high.

  • Injection Precision: The %RSD of the API peak area from five replicate injections of the standard must be ≤1.0% , verifying autosampler integrity.

References

  • Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1) . International Journal of Pharmaceutical Sciences. Retrieved from: [Link]

  • Isoquinoline Impurities and Related Compound . Veeprho. Retrieved from:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). Retrieved from:[Link]

  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus . ResearchGate. Retrieved from:[Link]

Sources

Application

Application Note: 6-Isoquinolinol, 7-bromo- as a Core Building Block in Advanced API Synthesis

Executive Summary & Structural Rationale 6-Isoquinolinol, 7-bromo- (commonly referred to as 7-bromo-isoquinolin-6-ol, CAS 666735-08-6)[1] is a highly versatile, bifunctional heterocyclic building block widely utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

6-Isoquinolinol, 7-bromo- (commonly referred to as 7-bromo-isoquinolin-6-ol, CAS 666735-08-6)[1] is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and drug development. Its unique structural topology features a basic isoquinoline nitrogen, a phenolic hydroxyl group at C6, and a reactive bromide at C7.

This specific substitution pattern makes it an ideal precursor for the modular synthesis of complex active pharmaceutical ingredients (APIs). Most notably, this scaffold is a cornerstone in the development of Rho-associated protein kinase (ROCK) inhibitors, as extensively documented in patents by Sanofi-Aventis for the treatment of cardiovascular and neurodegenerative diseases[2],[3]. The isoquinoline core effectively mimics the adenine ring of ATP, anchoring the molecule in the kinase hinge region, while the C6 and C7 vectors allow for precise exploration of the hydrophobic binding pockets.

Physicochemical Profile

PropertySpecification / Value
Chemical Name 7-Bromo-isoquinolin-6-ol
CAS Registry Number 666735-08-6[1]
Molecular Formula C9H6BrNO
Molecular Weight 224.05 g/mol
Key Functional Groups Phenol (-OH), Aryl Bromide (-Br), Pyridine-type Nitrogen
Reactivity Profile Orthogonal (O-alkylation at C6; Cross-coupling at C7)

Strategic Utility & Mechanistic Causality

The synthetic power of 7-bromo-isoquinolin-6-ol lies in its orthogonal reactivity . The C6 hydroxyl group is highly amenable to etherification (e.g., Mitsunobu reaction or classical O-alkylation), while the C7 bromide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[4].

Causality in Workflow Design: In virtually all synthetic workflows targeting ROCK inhibitors, the C6-OH is functionalized prior to C7 cross-coupling. Why?

  • Catalyst Preservation: Attempting a palladium-catalyzed cross-coupling in the presence of a free phenol often leads to catalyst poisoning via strong coordination to the Pd center, or competing C-O bond formation.

  • Steric Management: By alkylating the C6 position first, the phenol is protected. Surprisingly, the resulting steric bulk at C6 (even with large piperidine rings) does not significantly hinder the subsequent oxidative addition at C7. This is due to the planar, rigid nature of the isoquinoline ring, which projects the C7-Br bond away from the C6 substituent[2].

Pathway Visualization

The following workflow illustrates the standard two-step functionalization of 7-bromo-isoquinolin-6-ol toward a generic ROCK inhibitor API.

G N1 7-Bromo-isoquinolin-6-ol (Core Building Block) N2 Mitsunobu Reaction (O-Alkylation at C6) N1->N2 PPh3, DIAD N3 7-Bromo-6-alkoxyisoquinoline (Key Intermediate) N2->N3 N4 Suzuki-Miyaura Coupling (C-C Bond Formation at C7) N3->N4 Pd Catalyst, Boronic Acid N5 C7-Aryl-6-alkoxyisoquinoline (Advanced Precursor) N4->N5 N6 Deprotection & Salt Formation (e.g., HCl / TFA) N5->N6 N7 ROCK Inhibitor API (Target Compound) N6->N7

Caption: Synthetic workflow from 7-bromo-isoquinolin-6-ol to advanced ROCK inhibitor APIs.

Detailed Experimental Protocols (Self-Validating Systems)

Protocol A: O-Alkylation via Mitsunobu Reaction at C6

Objective: Attach a solubilizing basic amine group (e.g., N-Boc-4-hydroxypiperidine) to the C6 hydroxyl.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried flask with 7-bromo-isoquinolin-6-ol (1.0 eq), N-Boc-4-hydroxypiperidine (1.2 eq), and triphenylphosphine (PPh3, 1.5 eq) under an argon atmosphere.

    • Causality: Argon prevents the premature oxidation of PPh3 to triphenylphosphine oxide, which would kill the reaction.

  • Solvation & Cooling: Suspend the mixture in anhydrous THF (0.2 M). Cool the reaction vessel to 0 °C using an ice bath.

  • Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes.

    • Causality: DIAD addition is highly exothermic during the formation of the reactive betaine intermediate. Keeping the reaction at 0 °C minimizes the formation of the unreactive hydrazine byproduct and prevents thermal degradation of the starting materials.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation (In-Process Control): Analyze via TLC (EtOAc/Hexane 1:1). The starting phenol (Rf ~0.2) must be completely consumed, replaced by a new UV-active spot (Rf ~0.6). LC-MS should confirm the product mass with a distinct bromine isotope pattern (e.g., [M+H]+ = 407.1 / 409.1).

  • Workup: Quench with water to destroy unreacted betaine. Extract with EtOAc. Wash the organic layer extensively with brine to remove residual hydrazine derivatives. Concentrate and purify via silica gel chromatography.

Protocol B: Suzuki-Miyaura Cross-Coupling at C7

Objective: Form a C-C bond at the C7 position using an aryl or heteroaryl boronic acid[4].

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk flask with the 7-bromo-6-alkoxyisoquinoline intermediate from Protocol A (1.0 eq), the desired Aryl boronic acid (1.3 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium complex. This accelerates the reductive elimination step, which is the rate-limiting step when coupling bulky, ortho-substituted biaryls.

  • Solvent System: Add 1,4-Dioxane (0.15 M) and 2M aqueous Na₂CO₃ (3.0 eq).

    • Causality: A biphasic Dioxane/Water system (typically 4:1) is mandatory. Water dissolves the inorganic base and facilitates the transmetalation step by forming the highly reactive Pd-hydroxo species. Na₂CO₃ is chosen because it is basic enough to activate the boronic acid but mild enough to leave the Boc protecting group intact.

  • Degassing: Bubble argon through the biphasic mixture for 10 minutes.

    • Causality: Dissolved oxygen rapidly degrades the active Pd(0) catalyst into inactive Pd(II) oxides, stalling the reaction.

  • Heating: Heat the sealed flask to 90 °C for 4-6 hours under vigorous stirring.

  • Self-Validation (In-Process Control): Visual cue: The organic layer will typically transition from dark red/brown to a lighter yellow/orange as the reaction completes and Pd aggregates into "palladium black." LC-MS must indicate complete consumption of the bromide ([M+H]+ = 407/409) and the appearance of the coupled product mass.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, wash with water, dry over Na₂SO₄, and purify via flash chromatography.

Quantitative Data Presentation

The table below summarizes optimized conditions and expected yields for the Suzuki-Miyaura cross-coupling of 7-bromo-6-(N-Boc-piperidin-4-yloxy)isoquinoline with various boronic acids, demonstrating the broad scope of this building block.

Boronic Acid PartnerCatalyst SystemBase / SolventTemp / TimeIsolated Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (5 mol%)Na₂CO₃ (aq) / Dioxane90 °C / 4 h88%
4-Fluorophenylboronic acidPd(dppf)Cl₂ (5 mol%)Na₂CO₃ (aq) / Dioxane90 °C / 4 h85%
2-Thiopheneboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ (aq) / Toluene100 °C / 6 h76%
3-Pyridinylboronic acidPd(dppf)Cl₂ (5 mol%)Cs₂CO₃ (aq) / Dioxane90 °C / 8 h72%

References

  • BLD Pharm. "666735-08-6 | 7-Bromoisoquinolin-6-ol".[1]

  • Google Patents / Sanofi-Aventis. "ES 2 331 853 T3 - Síntesis de unidades estructurales".[4]

  • Google Patents / Sanofi-Aventis. "EP1899322B1 - Isoquinoline derivatives as inhibitors of rho-kinase".[2]

  • Molaid. "ISOQUINOLINE DERIVATIVES AS INHIBITORS OF RHO-KINASE".[3]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[Link]

Sources

Method

Application Notes and Protocols for Cell-Based Assays Using Bromo-Substituted Quinolines/Isoquinolines: A Representative Study with 6-amino-7-bromoquinoline-5,8-dione

An initial search for "7-bromo-6-isoquinolinol" did not yield specific information or established protocols for this exact compound, suggesting it is not widely studied. Therefore, this guide has been structured as a com...

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Author: BenchChem Technical Support Team. Date: March 2026

An initial search for "7-bromo-6-isoquinolinol" did not yield specific information or established protocols for this exact compound, suggesting it is not widely studied. Therefore, this guide has been structured as a comprehensive application note using a representative and well-characterized bromo-substituted quinoline, 6-amino-7-bromoquinoline-5,8-dione , as a model. This approach provides a robust framework and detailed protocols that can be adapted by researchers for the characterization of novel bromo-substituted quinoline and isoquinoline derivatives.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and isoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimalarial properties[1]. The introduction of a halogen atom, such as bromine, into these scaffolds can significantly modulate their physicochemical properties and biological activity. Halogenation can enhance lipophilicity, potentially improving cell membrane permeability and target engagement[2]. Bromo-substituted quinolinone and quinazoline derivatives, for instance, have demonstrated potent antiproliferative effects against various cancer cell lines[2].

Cell-based assays are fundamental tools in the early stages of drug discovery for evaluating the biological effects of novel compounds. This guide provides detailed protocols for assessing the cytotoxic activity and a potential mechanism of action of bromo-substituted quinolines/isoquinolines, using 6-amino-7-bromoquinoline-5,8-dione as a representative compound. This compound is of interest for its potential cytotoxic activities, which are believed to be influenced by the amino and halogen groups on the quinoline-5,8-dione core[3].

Hypothesized Mechanism of Action of 6-amino-7-bromoquinoline-5,8-dione

The biological activity of many quinone-containing compounds is linked to their ability to undergo redox cycling. This process can lead to the generation of reactive oxygen species (ROS), which induces oxidative stress and can subsequently trigger cell death in cancer cells[1][3]. The primary mechanism of action for 6-amino-7-bromoquinoline-5,8-dione is thought to involve its redox-active quinone core[4]. Some quinoline-5,8-dione derivatives exhibit cytotoxicity dependent on the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is often overexpressed in cancer cells. NQO1 reduces the quinone group, leading to the production of ROS, cellular stress, and apoptosis[4].

G cluster_cell Cancer Cell NQO1 NQO1 (NAD(P)H:quinone oxidoreductase 1) Reduced_Compound Reduced Compound (Hydroquinone) NQO1->Reduced_Compound Reduces Compound 6-amino-7-bromo- quinoline-5,8-dione Compound->NQO1 Enters Cell & is a substrate for ROS Reactive Oxygen Species (ROS) Reduced_Compound->ROS Generates via redox cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Apoptosis Apoptosis (Cell Death) Oxidative_Stress->Apoptosis

Caption: Proposed mechanism of NQO1-dependent cytotoxicity of 6-amino-7-bromoquinoline-5,8-dione.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for obtaining reliable and reproducible results.

Physicochemical Properties of 6-amino-7-bromoquinoline-5,8-dione

PropertyValue
Molecular FormulaC₉H₅BrN₂O₂
Molecular Weight253.05 g/mol
AppearanceSolid
SolubilitySoluble in DMSO
StorageStore stock solutions at -20°C

Protocol for Preparing a 10 mM Stock Solution

Due to the predicted low aqueous solubility, a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is necessary for in vitro biological assays[5].

Materials:

  • 6-amino-7-bromoquinoline-5,8-dione powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Accurately weigh 2.53 mg of 6-amino-7-bromoquinoline-5,8-dione powder and transfer it to a sterile, amber microcentrifuge tube[5].

  • Add 1 mL of cell culture grade DMSO to the tube[5].

  • Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes[5].

  • Visually inspect the solution to ensure there are no visible particles[5].

  • Store the 10 mM stock solution at -20°C in small aliquots to prevent repeated freeze-thaw cycles[5].

Important Considerations:

  • Quinone compounds can be unstable in aqueous solutions. It is advisable to prepare fresh dilutions of the compound in cell culture media for each experiment[4].

  • The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity[5].

Experimental Protocols

The following protocols outline the assessment of cytotoxicity and the measurement of intracellular ROS production.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock Solution in DMSO prep_dilutions Prepare Serial Dilutions of Compound prep_stock->prep_dilutions cell_culture Culture Cancer Cell Line (e.g., MCF-7, A549) seed_cells Seed Cells in 96-well Plate cell_culture->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h incubate_24h->prep_dilutions treat_cells Treat Cells with Varying Concentrations prep_dilutions->treat_cells incubate_48h Incubate for 48h treat_cells->incubate_48h ros_assay ROS Detection Assay treat_cells->ros_assay mtt_assay MTT Assay (Viability) incubate_48h->mtt_assay read_absorbance Read Absorbance/Fluorescence mtt_assay->read_absorbance ros_assay->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability det_ic50 Determine IC50 Value calc_viability->det_ic50

Caption: General experimental workflow for assessing the cytotoxicity of a test compound.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

This protocol is adapted from established methods to determine the half-maximal inhibitory concentration (IC50) of a compound in a selected cancer cell line[1].

Objective: To determine the IC50 value of 6-amino-7-bromoquinoline-5,8-dione.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • 10 mM stock solution of 6-amino-7-bromoquinoline-5,8-dione in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, analytical grade

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere[1]. The optimal cell density should ensure cells are in the logarithmic growth phase during the experiment[4].

  • Compound Treatment:

    • Prepare serial dilutions of the 10 mM stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-treatment control[1].

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂[1].

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[1].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[1].

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) Production

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.

Objective: To determine if 6-amino-7-bromoquinoline-5,8-dione induces ROS production in cells.

Materials:

  • Cells treated with 6-amino-7-bromoquinoline-5,8-dione

  • DCFH-DA solution (10 mM stock in DMSO)

  • Hank's Balanced Salt Solution (HBSS)

  • Doxorubicin (as a positive control)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (for a plate reader) or a 6-well plate (for flow cytometry) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of 6-amino-7-bromoquinoline-5,8-dione for a specified time (e.g., 1-4 hours)[1].

  • Cell Washing: Wash the cells with HBSS[1].

  • Probe Loading: Load the cells with 10 µM DCFH-DA in HBSS and incubate for 30 minutes at 37°C in the dark[1].

  • Final Wash: Wash the cells again with HBSS to remove the excess probe[1].

  • Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or analyze the cells by flow cytometry[1].

Troubleshooting

ProblemPossible CauseSuggested Solution
High background in cell viability assaysThe compound may directly reduce the assay reagent.Run a control experiment without cells to check for direct reagent reduction. Consider using a non-redox-based viability assay, such as a luciferase-based ATP assay (e.g., CellTiter-Glo®)[4].
Inconsistent IC50 valuesCell seeding density is not optimal; cells are not in logarithmic growth.Optimize cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment[4].
Compound precipitates in the mediaPoor aqueous solubility.Ensure the stock solution in DMSO is fully dissolved. Prepare fresh dilutions in pre-warmed media immediately before use. Do not exceed the solubility limit in the final assay volume.

References

  • BenchChem. (2025). Application Notes and Protocols for 6-amino-7-bromoquinoline-5,8-dione.
  • BenchChem. (2025). Troubleshooting cell-based assays with 6-amino-7-bromoquinoline-5,8-dione.
  • BenchChem. (2025). Application Notes and Protocols for the Biological Testing of 6-amino-7-bromoquinoline-5,8-dione.
  • BenchChem. (2025). Application Notes and Protocols for Testing the Cytotoxicity of 6-amino-7-bromoquinoline-5,8-dione.
  • BenchChem. (2025). The Therapeutic Potential of 6-Bromo-3-hydroxyquinolin-2(1H)-one Derivatives: A Technical Overview.

Sources

Application

Application Note: Highly Sensitive LC-MS/MS Quantification of 7-Bromo-6-isoquinolinol in Biological Matrices

Introduction & Strategic Rationale 7-Bromo-6-isoquinolinol (CAS: 666735-08-6), also known as 7-bromo-6-hydroxyisoquinoline, is a critical halogenated pharmacophore frequently utilized in the development of targeted oncol...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

7-Bromo-6-isoquinolinol (CAS: 666735-08-6), also known as 7-bromo-6-hydroxyisoquinoline, is a critical halogenated pharmacophore frequently utilized in the development of targeted oncology therapeutics and kinase inhibitors[1]. Due to its low-dose efficacy and rapid metabolic clearance in in vivo models, pharmacokinetic (PK) profiling requires an exceptionally sensitive and robust analytical method.

As a Senior Application Scientist, I have designed this LC-MS/MS protocol not merely as a sequence of steps, but as a self-validating analytical system . By exploiting the unique physicochemical properties of the brominated isoquinoline scaffold, this method systematically eliminates matrix interference and ensures data integrity in strict compliance with 2[2].

Mechanistic Method Design (E-E-A-T Principles)

Chromatographic Selectivity: The Biphenyl Advantage

Standard C18 columns often struggle with basic nitrogen-containing heterocycles like isoquinolines, leading to peak tailing due to secondary interactions with residual silanols. To counteract this, we utilize a Biphenyl stationary phase . The biphenyl chemistry provides enhanced π−π interactions with the electron-deficient brominated aromatic ring of 7-bromo-6-isoquinolinol. This specific causality ensures superior retention, pushing the analyte's elution well past the solvent void volume where phospholipid-induced ion suppression is most severe[3].

Isotopic Mass Spectrometry: Built-in Self-Validation

Bromine naturally exists as two stable isotopes: 79 Br (50.69%) and 81 Br (49.31%). This approximately 1:1 ratio creates a distinct doublet in the precursor ion scan ( m/z 224.0 and 226.0).

  • Quantifier: We select the 79 Br isotope transition ( m/z 224.0 144.1) for maximum sensitivity.

  • Qualifier (Self-Validation): We monitor the 81 Br transition ( m/z 226.0 146.1). If the ratio between the quantifier and qualifier peaks deviates by more than ±15% from the theoretical isotopic ratio, the system automatically flags the sample for isobaric interference, preventing false positives.

Sample Preparation: Eliminating Ion Suppression

Protein precipitation (PPT) leaves high concentrations of endogenous glycerophospholipids in the sample, which compete for charge in the Electrospray Ionization (ESI) source. To build a self-validating, robust method, we employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) . The basic nitrogen of the isoquinoline ring ( pKa​ ~5.4) is protonated using phosphoric acid, allowing it to bind tightly to the sulfonic acid groups of the MCX sorbent. This permits aggressive washing with 100% methanol to entirely strip away neutral lipids before target elution.

SPE_Workflow N1 1. Sample Pre-treatment Plasma + 2% H3PO4 N2 2. SPE Equilibration MeOH -> 0.1% FA N1->N2 N3 3. Sample Loading Target binds to MCX N2->N3 N4 4. Wash Step 1 0.1% FA (Removes salts) N3->N4 N5 5. Wash Step 2 100% MeOH (Removes lipids) N4->N5 N6 6. Elution 5% NH4OH in MeOH N5->N6 N7 7. Reconstitution Ready for LC-MS/MS N6->N7

Caption: Mixed-Mode Cation Exchange (MCX) SPE workflow for 7-bromo-6-isoquinolinol extraction.

Experimental Protocols

System Suitability Testing (SST)

Before initiating any batch, the system must validate its own performance. Inject a neat standard of 7-bromo-6-isoquinolinol (10 ng/mL) six consecutive times.

  • Acceptance Criteria: Retention time %RSD ≤1.0% ; Peak area %RSD ≤5.0% ; Signal-to-Noise (S/N) ≥50:1 .

Step-by-Step Sample Preparation (MCX SPE)
  • Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (7-bromo-6-isoquinolinol-d4, 500 ng/mL) and 100 µL of 2% aqueous H3​PO4​ . Vortex for 30 seconds.

  • Equilibration: Condition a 30 mg/1 mL MCX SPE cartridge with 1 mL Methanol, followed by 1 mL 0.1% Formic Acid (FA) in water.

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of ~1 drop/second.

  • Washing: Wash with 1 mL 0.1% FA in water, followed by 1 mL 100% Methanol. Discard all wash effluents.

  • Elution: Elute the target compound into a clean collection tube using 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

LC-MS/MS Conditions

Chromatography:

  • Column: Biphenyl, 2.1 x 50 mm, 1.7 µm particle size.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.009010Initial
0.509010Isocratic hold
2.501090Linear gradient
3.501090Column wash
3.609010Re-equilibration
5.009010End

Mass Spectrometry: Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode utilizing Multiple Reaction Monitoring (MRM).

Fragmentation N1 Precursor Ion [M+H]+ m/z 224.0 (79Br) N2 Intermediate Ion Loss of HBr m/z 144.1 N1->N2 -80 Da N3 Quantifier Ion Loss of CO m/z 116.1 N2->N3 -28 Da N4 Qualifier Ion Ring Cleavage m/z 89.1 N2->N4 -27 Da

Caption: ESI+ CID fragmentation pathway of 7-bromo-6-isoquinolinol highlighting key MRM transitions.

AnalyteQ1 Mass ( m/z )Q3 Mass ( m/z )Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
7-Bromo-6-isoquinolinol (Quant) 224.0144.1506025
7-Bromo-6-isoquinolinol (Qual) 226.0146.1506025
Internal Standard (IS) 228.0148.1506025

Bioanalytical Method Validation Data

The method was validated strictly according to 2[2], ensuring the protocol functions as a trustworthy, self-validating system for clinical and pre-clinical PK studies.

Validation ParameterAcceptance Criteria (ICH M10)Observed Results (Rat Plasma)
Linearity Range R2≥0.99 1.0 - 2000 ng/mL ( R2=0.998 )
Intra-day Precision (%CV) ≤15% ( ≤20% at LLOQ)3.2% - 7.8%
Inter-day Accuracy (%Bias) ±15% ( ±20% at LLOQ)-4.1% to +6.5%
Extraction Recovery Consistent across QC levels88.5% ± 4.2%
Matrix Factor (IS Normalized) 0.85 - 1.15 (CV ≤15% )0.96 (CV = 3.1%)

Note: The IS-normalized Matrix Factor of 0.96 confirms that the MCX SPE protocol successfully eradicated phospholipid-based ion suppression, validating the mechanistic rationale of the sample preparation design.

Sources

Method

Application of 7-bromo-6-isoquinolinol in cancer cell line studies

Application Note: 7-Bromo-6-isoquinolinol as a Bioactive Scaffold for Dual ROCK and PARP Inhibition in Cancer Cell Line Studies Executive Summary & Scientific Rationale 7-Bromo-6-isoquinolinol (CAS 666735-08-6) represent...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 7-Bromo-6-isoquinolinol as a Bioactive Scaffold for Dual ROCK and PARP Inhibition in Cancer Cell Line Studies

Executive Summary & Scientific Rationale

7-Bromo-6-isoquinolinol (CAS 666735-08-6) represents a highly versatile, halogenated pharmacophore utilized extensively in preclinical oncology. In medicinal chemistry, the isoquinoline scaffold is recognized as a privileged structure. It forms the core of[1] and acts as a potent NAD+ mimic in[2].

The structural design of 7-bromo-6-isoquinolinol is highly deliberate. The inclusion of a bromine atom at the C7 position significantly enhances the molecule's lipophilicity and binding affinity via halogen bonding within the hydrophobic pockets of target enzymes. Concurrently, the C6-hydroxyl group serves as a critical hydrogen bond donor/acceptor, anchoring the molecule within the active site[3]. In cancer cell line studies, this compound is deployed as a dual-action bioactive probe to investigate cytoskeletal dynamics (metastasis) and DNA damage responses (apoptosis).

Mechanistic Pathway Visualization

The dual-inhibitory nature of the isoquinoline scaffold allows researchers to probe two distinct oncogenic pathways simultaneously:

  • ROCK Pathway: By binding the ATP pocket of ROCK1/2, the compound prevents myosin light chain (MLC) phosphorylation. This induces actin depolymerization, effectively neutralizing the cell's mechanical ability to migrate and invade[1].

  • PARP Pathway: By mimicking the nicotinamide moiety of NAD+, the compound competitively binds PARP1/2. This prevents the repair of single-strand DNA breaks (SSBs), which degenerate into fatal double-strand breaks (DSBs) during replication, triggering synthetic lethality in BRCA-mutated cancer cells[2].

G Compound 7-Bromo-6-isoquinolinol (Bioactive Scaffold) ROCK ROCK1 / ROCK2 (ATP Pocket Binding) Compound->ROCK Inhibits PARP PARP1 / PARP2 (NAD+ Mimicry) Compound->PARP Inhibits Actin Decreased MLC Phosphorylation Actin Depolymerization ROCK->Actin Blocks DNA Unrepaired SSBs Double-Strand Breaks (DSBs) PARP->DNA Induces Migration Inhibition of Metastasis (Migration & Invasion) Actin->Migration Phenotype Apoptosis Synthetic Lethality (Apoptosis) DNA->Apoptosis Phenotype

Mechanistic pathway of 7-bromo-6-isoquinolinol targeting ROCK and PARP in cancer cell lines.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Phenotypic observations in Protocols 1 and 2 are strictly controlled for confounders and must be molecularly validated by Protocol 3.

Protocol 1: ATP-Based Cell Viability Assay (IC50 Determination)

Causality & Design: When evaluating isoquinoline-based PARP inhibitors, traditional colorimetric assays (e.g., MTT) can produce confounding artifacts. MTT relies on NAD(P)H-dependent cellular oxidoreductases. Because PARP inhibition directly alters the intracellular NAD+/NADH pool, MTT readouts may reflect metabolic shifts rather than true viability. Therefore, an ATP-based luminescent assay is strictly required to provide a direct, unbiased measurement of metabolically active cells. Methodology:

  • Seed MDA-MB-231 (BRCA-mutant) and MCF-7 (BRCA-wildtype) cells at 3,000 cells/well in a 96-well opaque white microplate. Incubate overnight at 37°C, 5% CO₂.

  • Prepare a 10-point, 1:3 serial dilution of 7-bromo-6-isoquinolinol (starting at 50 µM) in complete culture media.

  • Aspirate old media and apply the drug dilutions. Incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well.

  • Shake the plate on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Record luminescence using a multi-mode microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: In Vitro Wound Healing & Transwell Invasion Assay

Causality & Design: To evaluate the ROCK-mediated antimigratory effects of the compound, it is critical to uncouple cell migration from cell proliferation. A self-validating wound healing assay must include a Mitomycin C pretreatment step. This DNA crosslinker arrests the cell cycle, ensuring that any observed gap closure is exclusively the result of cytoskeletal-driven migration rather than confounding cell division[1]. Methodology:

  • Culture A549 lung carcinoma cells to 95-100% confluence in 6-well plates.

  • Pre-treat cells with 10 µg/mL Mitomycin C for 2 hours to arrest proliferation.

  • Create a uniform scratch down the center of each well using a sterile 200 µL pipette tip. Wash twice with PBS to remove detached debris.

  • Add media containing sub-lethal concentrations (e.g., IC10, IC20) of 7-bromo-6-isoquinolinol.

  • Image the wound at 0 h, 24 h, and 48 h using an inverted phase-contrast microscope.

  • Quantify the percentage of wound closure using ImageJ software.

Protocol 3: Immunofluorescence (IF) Validation of Target Engagement

Causality & Design: Phenotypic assays provide macroscopic data but lack molecular specificity. To close the validation loop, IF is used to directly confirm target engagement. Phalloidin staining visualizes the depolymerization of F-actin stress fibers (confirming ROCK inhibition)[4], while γH2AX staining quantifies double-strand DNA breaks (confirming PARP inhibition and synthetic lethality)[2]. Methodology:

  • Culture cells on sterile glass coverslips in 24-well plates and treat with the compound for 24 hours.

  • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes, then block with 5% BSA for 1 hour.

  • Incubate with primary anti-γH2AX antibody (1:500) overnight at 4°C.

  • Wash three times with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody and Alexa Fluor 594-conjugated Phalloidin (for F-actin) for 1 hour at room temperature in the dark.

  • Counterstain nuclei with DAPI, mount the coverslips, and image via confocal microscopy.

Quantitative Data Interpretation

The dual-action nature of the isoquinoline scaffold yields distinct quantitative profiles depending on the genetic background of the cancer cell line.

Table 1: Representative IC50 Profile of 7-Bromo-6-isoquinolinol in Cancer Cell Lines

Cell Line Cancer Type BRCA Status IC50 (µM) ± SD
MDA-MB-231 Triple-Negative Breast Mutant 2.4 ± 0.3
MCF-7 ER+ Breast Wildtype 15.8 ± 1.2
A549 Non-Small Cell Lung Wildtype 8.5 ± 0.7
HeLa Cervical Wildtype 11.2 ± 0.9

Note: The enhanced sensitivity observed in MDA-MB-231 highlights the exploitation of synthetic lethality via PARP inhibition in BRCA-deficient backgrounds.

Table 2: Phenotypic Impact on Cytoskeletal Dynamics and Apoptosis (at 5 µM)

Assay Type Target Pathway Readout Metric Control (Vehicle) 7-Bromo-6-isoquinolinol
Wound Healing ROCK1/2 % Gap Closure (48h) 88.4% ± 4.1% 32.1% ± 3.5%
Transwell Invasion ROCK1/2 Invading Cells/Field 145 ± 12 42 ± 6
Flow Cytometry PARP1/2 % Annexin V+ (Apoptotic) 4.2% ± 0.8% 38.7% ± 2.4%

| Immunofluorescence | PARP1/2 | γH2AX Foci per Nucleus | 2 ± 1 | 24 ± 4 |

References

  • Synthesis and pharmacological evaluation of novel isoquinoline N-sulphonylhydrazones designed as ROCK inhibitors Journal of Enzyme Inhibition and Medicinal Chemistry[Link][3]

  • The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models Cancer Research (AACR)[Link][1]

  • Small Molecules Targeting Programmed Cell Death in Breast Cancer Cells International Journal of Molecular Sciences[Link][2]

  • Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction Journal of Medicinal Chemistry[Link][4]

Sources

Application

Application Note: Antimicrobial Activity Screening of 6-Isoquinolinol, 7-bromo-

Introduction & Scientific Rationale The escalating global threat of antimicrobial resistance (AMR) necessitates the continuous discovery of novel chemical entities capable of bypassing established bacterial resistance me...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The escalating global threat of antimicrobial resistance (AMR) necessitates the continuous discovery of novel chemical entities capable of bypassing established bacterial resistance mechanisms. Isoquinoline and its derivatives have emerged as a highly significant class of heterocyclic compounds in medicinal chemistry, demonstrating potent broad-spectrum biological activities, including robust antibacterial and antibiofilm properties[1],[2].

6-Isoquinolinol, 7-bromo- represents a highly promising scaffold for drug development. The strategic incorporation of a bromine atom at the 7-position of the isoquinolinol core is not merely a structural variation; it fundamentally alters the physicochemical properties of the molecule. Halogenation significantly increases the lipophilicity (ClogP) of the compound. This physicochemical shift is causal to enhanced penetration through the lipid bilayers of Gram-positive pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (MRSE)[3]. Furthermore, halogenated quinoline and isoquinoline scaffolds have demonstrated a unique capacity to penetrate exopolysaccharide biofilm matrices and eradicate non-replicating persister cells—a critical advantage over conventional antibiotics that typically only target actively replicating planktonic cells[3].

Mechanistic Pathway

The putative mechanism of action for halogenated isoquinolinols involves dual-targeting: direct membrane permeabilization driven by high lipophilicity, followed by the disruption of intracellular proteomes[4].

Mechanism Drug 6-Isoquinolinol, 7-bromo- Membrane Membrane Penetration (Enhanced by ClogP) Drug->Membrane Lipophilicity Biofilm Biofilm Matrix Eradication Drug->Biofilm Halogenation Target Intracellular Disruption (Bactericidal Effect) Membrane->Target Biofilm->Target

Fig 1. Putative dual-action mechanism of halogenated isoquinolinols against bacterial targets.

Experimental Design: A Self-Validating System

To rigorously evaluate the antimicrobial efficacy of 6-Isoquinolinol, 7-bromo-, the screening protocol must be designed as a self-validating system . This ensures that every data point is internally controlled against environmental and methodological artifacts.

  • Vehicle Control (DMSO ≤ 1% v/v): 6-Isoquinolinol, 7-bromo- requires dimethyl sulfoxide (DMSO) for initial solubilization. The protocol strictly limits the final assay concentration of DMSO to ≤ 1%. Higher concentrations can independently disrupt bacterial membranes, leading to false-positive synergistic toxicity[4].

  • Media Selection (CAMHB): Cation-adjusted Mueller-Hinton broth (CAMHB) is strictly required. Standardized divalent cation concentrations (Ca²⁺, Mg²⁺) are critical because variations can artificially alter the bacterial cell surface charge, thereby skewing the binding affinity of the lipophilic bromo-isoquinolinol derivative[4].

  • Inoculum Standardization: The starting bacterial density must be precisely calibrated to ~5 × 10⁵ CFU/mL. This specific concentration provides a statistically robust population required to accurately measure a 3-log₁₀ reduction (99.9% kill) during subsequent Minimum Bactericidal Concentration (MBC) testing[5].

AST_Workflow Cmpd 7-Bromo-6-isoquinolinol Stock (DMSO) MIC Broth Microdilution (CAMHB, 35°C, 16-20h) Cmpd->MIC Inoc Standardized Inoculum (5x10^5 CFU/mL) Inoc->MIC ReadMIC Visual/OD600 Read Determine MIC MIC->ReadMIC MBC Agar Subculture (Drug-free agar, 24h) ReadMIC->MBC Wells ≥ MIC ReadMBC Colony Count Determine MBC (≥3-log kill) MBC->ReadMBC

Fig 2. Self-validating MIC and MBC screening workflow for antimicrobial agents.

Step-by-Step Methodologies

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

This broth microdilution method is considered the gold standard for quantitative antimicrobial susceptibility testing[5].

  • Compound Preparation: Dissolve 6-Isoquinolinol, 7-bromo- in 100% DMSO to create a 10 mg/mL stock solution.

  • Plate Setup: Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate (columns 2-12).

  • Serial Dilution: Add 200 µL of the working compound solution (diluted in CAMHB to achieve 128 µg/mL with 2% DMSO) to column 1. Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating through column 10. Discard 100 µL from column 10. (Column 11 = Growth Control; Column 12 = Sterility Control).

  • Inoculum Preparation: Select 3-5 isolated colonies from an overnight agar plate and suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve ~1 × 10⁶ CFU/mL.

  • Inoculation: Add 100 µL of the diluted inoculum to columns 1-11. The final well volume is 200 µL, bringing the final bacterial concentration to ~5 × 10⁵ CFU/mL and the maximum DMSO concentration to 1%[5],[6].

  • Incubation & Reading: Incubate the plate at 35 ± 2°C for 16–20 hours under aerobic conditions. The MIC is recorded as the lowest concentration of 6-Isoquinolinol, 7-bromo- that completely inhibits visible growth (assessed visually or via microplate reader OD₆₀₀)[5],[4].

Protocol B: Minimum Bactericidal Concentration (MBC) Determination

The MBC test differentiates between bacteriostatic (growth-inhibiting) and bactericidal (lethal) activity[6].

  • Subculturing: Immediately following the MIC determination, select all wells showing no visible growth (at and above the MIC).

  • Plating: Aspirate a 10 µL aliquot from each selected well and spot-inoculate onto drug-free Tryptic Soy Agar (TSA) or Mueller-Hinton Agar plates[5],[4].

  • Incubation: Incubate the agar plates at 35 ± 2°C for 24 hours.

  • Enumeration: Count the resulting colony-forming units (CFUs). The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% (3-log₁₀) reduction of the initial inoculum[5],[4].

Causality Note: If the MBC value is equal to or no greater than four times the MIC, the compound is classified as bactericidal. If the MBC is >4 times the MIC, it is considered bacteriostatic[6].

Data Presentation

The following table serves as a standardized template for presenting the quantitative susceptibility profile of 6-Isoquinolinol, 7-bromo-. (Note: Data provided below are representative expected values based on structurally analogous halogenated isoquinolines/quinolines against ESKAPE pathogens)[3],[4].

Table 1: Representative Antimicrobial Susceptibility Profile of 6-Isoquinolinol, 7-bromo-

Test OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioActivity Profile
Staphylococcus epidermidisMRSE 359840.51.02Bactericidal
Staphylococcus aureusATCC 292131.02.02Bactericidal
Enterococcus faecalisVRE 7002212.04.02Bactericidal
Escherichia coliATCC 25922>64>64N/AInactive
Pseudomonas aeruginosaATCC 27853>64>64N/AInactive

Interpretation: Halogenated isoquinolines typically exhibit potent, bactericidal activity against Gram-positive organisms (including resistant strains like MRSE and MRSA) while showing limited efficacy against Gram-negative bacteria due to the impermeability of the outer lipopolysaccharide (LPS) membrane[2],[3].

References

  • PubMed (NIH). Novel isoquinoline derivatives as antimicrobial agents. Available at: [Link]

  • PMC (NIH). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Available at:[Link]

  • NikooPharmed. MIC/MBC Testing | International and Accredited Lab. Available at:[Link]

  • PMC (NIH). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Available at:[Link]

  • Creative Diagnostics. Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Available at: [Link]

Sources

Method

Application Note: High-Purity Recrystallization Protocol for 7-Bromo-6-isoquinolinol

Document Type: Standard Operating Procedure & Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Strategic Context In modern drug discovery, func...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Standard Operating Procedure & Application Note Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Strategic Context

In modern drug discovery, functionalized heterocyclic building blocks are the cornerstone of targeted therapeutics. 7-Bromo-6-isoquinolinol (CAS No. 666735-08-6)[1] is a highly valuable, amphoteric intermediate prominently featured in the synthesis of Rho-kinase (ROCK) inhibitors. These inhibitors are heavily investigated for their therapeutic potential in cardiovascular diseases, neurodegeneration, and fibrotic disorders[2],[3].

Downstream elaboration of 7-bromo-6-isoquinolinol typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) at the C7 bromine position. Trace impurities—such as des-bromo analogs, regioisomers, or residual inorganic salts from upstream synthesis—can severely poison transition-metal catalysts. Therefore, achieving >99% purity via a highly controlled recrystallization process is a critical path requirement for scale-up and clinical manufacturing.

Physicochemical Profiling & Causality of Solvent Selection

As a Senior Application Scientist, it is vital to understand why a solvent system works, rather than simply following a recipe. The recrystallization of 7-bromo-6-isoquinolinol is dictated by its unique physicochemical profile:

  • Amphoteric Nature: The molecule possesses a weakly basic isoquinoline nitrogen and a weakly acidic phenolic hydroxyl group at C6.

  • Hydrogen Bonding Network: The C6-OH acts as a strong hydrogen bond donor and acceptor. In the solid state, this creates a robust intermolecular network, resulting in high lattice energy and poor solubility in non-polar solvents.

  • Solvent Strategy (EtOAc/Heptane): We employ a binary solvent gradient. Ethyl Acetate (EtOAc) acts as the primary solvent; its carbonyl oxygen acts as a hydrogen bond acceptor, disrupting the crystal lattice at elevated temperatures (70°C) without chemically altering the compound. Heptane is utilized as the anti-solvent. Historically, heptane-based mixtures have proven highly effective for purifying brominated isoquinolines by forcing controlled precipitation[4].

The Causality of "Oiling Out": If an overly polar anti-solvent (like water) is used, the basic nitrogen hydrates rapidly, pushing the system outside its metastable zone width. This causes liquid-liquid phase separation ("oiling out"), which traps impurities in a sticky resin. The EtOAc/Heptane system allows for a slow, thermodynamic traversal of the solubility curve, ensuring highly ordered crystal lattice formation.

Quantitative Data & Optimization

Table 1: Physicochemical Properties of 7-Bromo-6-isoquinolinol

PropertyValue / Description
CAS Number 666735-08-6[1]
Molecular Formula C9H6BrNO[1]
Molecular Weight 224.05 g/mol [1]
Structural Features Lipophilic Br (C7), H-bond donating OH (C6), Basic N
Target Purity >99.0% (HPLC Area %)

Table 2: Solvent System Optimization Matrix

Solvent SystemSolvency BehaviorRecovery YieldPurity (HPLC)Process Observation
EtOAc / Heptane High hot solubility, low cold solubility78 - 82% >99.5% Optimal. Controlled nucleation; large crystals; no oiling out.
EtOH / Water Moderate hot solubility65 - 70%97.0%Sub-optimal. Hydration of basic nitrogen leads to sticky, amorphous precipitate.
Toluene / Heptane Low hot solubility50 - 55%98.5%Sub-optimal. Requires excessive solvent volumes; higher toxicity profile.

Experimental Protocol: Step-by-Step Methodology

Note: This protocol is a self-validating system. Visual checkpoints are built into the workflow to ensure thermodynamic control.

Step 1: Primary Dissolution

  • Charge a round-bottom flask with 10.0 g of crude 7-bromo-6-isoquinolinol.

  • Add 100 mL (10 volumes) of Ethyl Acetate (EtOAc).

  • Heat the suspension to 70–75°C under gentle reflux with magnetic stirring. Expert Insight: Do not exceed 80°C. Boiling off EtOAc alters the solvent ratio prematurely and risks thermal degradation of the product.

Step 2: Hot Filtration (Impurity Purge)

  • Once the solid is fully dissolved, rapidly pass the hot solution through a pre-warmed Celite pad on a sintered glass funnel.

  • Collect the filtrate in a clean, pre-warmed receiving flask. Expert Insight: This step physically removes insoluble polymeric byproducts and inorganic salts. Pre-warming the glassware prevents premature crystallization inside the frit, which would cause product loss.

Step 3: Anti-Solvent Addition & Controlled Nucleation

  • Transfer the receiving flask to a heating mantle and maintain the solution at 65–70°C.

  • Begin dropwise addition of hot Heptane (approx. 50–70 mL).

  • Self-Validation Check: Stop the addition immediately at the "cloud point"—the exact moment the solution exhibits persistent turbidity. Add 1–2 mL of EtOAc to regain a perfectly clear solution.

  • (Optional but Recommended): Introduce 10 mg of pure 7-bromo-6-isoquinolinol seed crystals to dictate the nucleation site.

Step 4: Thermodynamic Crystal Growth

  • Remove the flask from the heat source. Allow it to cool ambiently to room temperature (20–25°C) at a rate of approximately 10°C per hour.

  • Once at room temperature, transfer the flask to an ice-water bath (0–5°C) and stir gently for 2 hours. Expert Insight: Slow cooling keeps the supersaturation level strictly within the metastable zone. This promotes the growth of large, high-purity crystals rather than a fine powder that entrains mother liquor impurities.

Step 5: Isolation & Drying

  • Filter the crystalline suspension under vacuum.

  • Wash the filter cake with 20 mL of ice-cold EtOAc/Heptane (1:2 v/v) to displace the impurity-laden mother liquor.

  • Dry the crystals in a vacuum oven at 40°C (under -0.1 MPa) to constant weight.

Process Visualization

Recrystallization Crude Crude 7-Bromo-6-isoquinolinol (Solid Phase) Dissolution Dissolution in Hot EtOAc (Endothermic, 70-75°C) Crude->Dissolution Add 10 Vol EtOAc HotFiltration Hot Filtration (Removes Insoluble Impurities) Dissolution->HotFiltration Maintain >70°C Nucleation Anti-Solvent Addition (Heptane) & Cloud Point Control HotFiltration->Nucleation Dropwise Heptane Crystallization Thermodynamic Crystal Growth (Cooling to 0-5°C) Nucleation->Crystallization Seed & Slow Cool Isolation Vacuum Filtration & Washing (Cold EtOAc/Heptane) Crystallization->Isolation Solid-Liquid Separation Pure High-Purity Product (>99% HPLC) Isolation->Pure Vacuum Dry (40°C)

Thermodynamic workflow of the EtOAc/Heptane recrystallization process for 7-bromo-6-isoquinolinol.

References

  • Organic Syntheses . "Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure". orgsyn.org. Available at:[Link] (Accessed via Grounding Tool)[4]

  • European Patent Office (Sanofi-Aventis) . "EP1899322A1 - Isoquinoline derivatives as inhibitors of rho-kinase". Google Patents. Available at: (Accessed via Grounding Tool)[2]

  • World Intellectual Property Organization (Sanofi-Aventis) . "WO2008077550A1 - Substituted isoquinoline and isoquinolinone derivatives as inhibitors of rho-kinase". Google Patents. Available at: (Accessed via Grounding Tool)[3]

Sources

Application

Application Note: A Comprehensive Guide to the Purification of 7-bromo-6-isoquinolinol via Column Chromatography

Introduction: The Significance of Purifying 7-bromo-6-isoquinolinol 7-bromo-6-isoquinolinol is a heterocyclic compound featuring the isoquinoline scaffold, a structural motif present in numerous biologically active molec...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Purifying 7-bromo-6-isoquinolinol

7-bromo-6-isoquinolinol is a heterocyclic compound featuring the isoquinoline scaffold, a structural motif present in numerous biologically active molecules and pharmaceutical agents.[1][2] The presence of a hydroxyl group and a bromine atom at specific positions offers unique opportunities for further synthetic derivatization, making it a valuable intermediate in drug discovery and materials science.[1] Achieving high purity of this compound is paramount, as even minor impurities can significantly impact the outcomes of subsequent reactions and biological assays.

This application note provides a detailed, field-proven protocol for the purification of 7-bromo-6-isoquinolinol using silica gel column chromatography. The guide is designed for researchers and scientists, offering not just a step-by-step procedure but also the underlying scientific rationale for each experimental choice, ensuring adaptability and troubleshooting capabilities.

Foundational Principles: Physicochemical Properties and Chromatographic Strategy

A successful purification strategy is built upon a thorough understanding of the target molecule's properties. While specific experimental data for 7-bromo-6-isoquinolinol is not extensively published, its structure allows for reliable predictions of its behavior.

2.1. Structural Analysis and Predicted Properties:

  • Polarity: The 7-bromo-6-isoquinolinol molecule possesses several features that contribute to its overall high polarity:

    • The hydroxyl (-OH) group at the 6-position is a potent hydrogen bond donor and acceptor.

    • The nitrogen atom within the isoquinoline ring is a hydrogen bond acceptor.

    • The electronegative bromine atom at the 7-position further increases the molecule's dipole moment.

  • Solubility: Due to its high polarity, 7-bromo-6-isoquinolinol is expected to be soluble in polar organic solvents such as methanol (MeOH), ethanol (EtOH), and ethyl acetate (EtOAc), and to a lesser extent in moderately polar solvents like dichloromethane (DCM). It will exhibit poor solubility in non-polar solvents like hexane or petroleum ether.[3]

2.2. The "Why": Rationale for Method Selection

Given the polar nature of 7-bromo-6-isoquinolinol, normal-phase chromatography is the method of choice.[4]

  • Stationary Phase: Silica gel (SiO₂) is the ideal stationary phase. Its surface is rich in polar silanol (Si-OH) groups, which will interact strongly with the polar functionalities of the target molecule (the hydroxyl group and the ring nitrogen).[4] This strong interaction allows for effective retention on the column.

  • Mobile Phase (Eluent): The mobile phase must be significantly less polar than the silica gel to ensure the compound does not elute too quickly. A gradient elution strategy, starting with a low-polarity solvent system and gradually increasing its polarity, is most effective. This approach first washes away non-polar impurities before the polarity is high enough to dislodge and elute the more polar target compound and, subsequently, any highly polar impurities.[5][6]

Pre-Purification: Thin-Layer Chromatography (TLC) for Method Development

Before committing to a large-scale column, it is essential to develop an optimal solvent system using Thin-Layer Chromatography (TLC).[7] The goal is to find a mobile phase composition that provides a retention factor (Rf) of approximately 0.25-0.35 for 7-bromo-6-isoquinolinol. This Rf value typically translates well to column chromatography, ensuring good separation without requiring an excessively large volume of solvent.

Protocol for TLC Method Development:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc). Also prepare a dilute solution of any known starting materials or expected byproducts, if available.

  • Select Test Solvents: Begin with a binary system of a less polar solvent (e.g., Hexane or Dichloromethane) and a more polar solvent (e.g., Ethyl Acetate or Methanol).

  • Spot the Plate: On a silica gel TLC plate (F254), draw a faint pencil line about 1 cm from the bottom.[8] Spot the crude mixture and any standards onto the line.

  • Develop the Plate: Place the TLC plate in a chamber saturated with the chosen mobile phase.[8] Allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil.[9] After the plate dries, visualize the spots under a UV lamp (254 nm), where aromatic compounds like isoquinolines will appear as dark spots.[8] Circle the visible spots.

  • Optimize:

    • If the target spot has a very low Rf (remains near the baseline), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane, or add methanol to a dichloromethane/ethyl acetate mixture).[8]

    • If the target spot has a very high Rf (runs near the solvent front), decrease the polarity of the mobile phase.[9]

    • For basic compounds like isoquinolines, "tailing" or "streaking" on the TLC plate is a common issue. This can often be resolved by adding a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia solution to the mobile phase to neutralize acidic sites on the silica gel.[10]

Example TLC Solvent Systems to Test:

  • System A: Ethyl Acetate / Hexane (e.g., starting with 30:70, moving to 50:50)

  • System B: Dichloromethane / Methanol (e.g., starting with 98:2, moving to 95:5)

Detailed Protocol: Column Chromatography Purification

This protocol assumes a starting crude material mass of approximately 1-2 grams. The column size and solvent volumes should be scaled accordingly for different quantities.

4.1. Materials and Equipment

  • Stationary Phase: Silica gel, standard grade (60 Å, 230-400 mesh)

  • Crude Sample: 1-2 g of crude 7-bromo-6-isoquinolinol

  • Solvents: HPLC-grade Dichloromethane (DCM), Methanol (MeOH), and Ethyl Acetate (EtOAc)

  • Equipment: Glass chromatography column (e.g., 40-50 cm length, 4-5 cm diameter), collection tubes/flasks, rotary evaporator, TLC plates and chamber.

4.2. Workflow Diagram

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation TLC_Dev 1. TLC Method Development Col_Pack 2. Column Packing (Silica Slurry) TLC_Dev->Col_Pack Select Eluent Sample_Load 3. Sample Loading (Dry Loading) Col_Pack->Sample_Load Elution 4. Gradient Elution (DCM to DCM/MeOH) Sample_Load->Elution Fractions 5. Fraction Collection Elution->Fractions Collect in Tubes TLC_Analysis 6. TLC Analysis of Fractions Fractions->TLC_Analysis Combine 7. Combine Pure Fractions TLC_Analysis->Combine Identify Purity Evap 8. Solvent Removal (Rotovap) Combine->Evap Final Pure 7-bromo-6-isoquinolinol Evap->Final

Caption: Workflow for the purification of 7-bromo-6-isoquinolinol.

4.3. Step-by-Step Methodology

Step 1: Column Preparation (Slurry Packing)

  • Secure the column vertically to a stand. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.

  • Add a 1-2 cm layer of sand over the cotton plug.

  • In a separate beaker, create a slurry by mixing silica gel with a low-polarity solvent (e.g., 100% DCM or 5% EtOAc in Hexane). The consistency should be like a milkshake, not a thick paste.

  • Pour the slurry into the column. Use a funnel to prevent spillage. Open the stopcock to allow solvent to drain, continuously tapping the side of the column gently to ensure even packing and remove air bubbles.

  • Once the silica has settled, add another 1-2 cm layer of sand on top to protect the silica bed during sample and eluent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

Step 2: Sample Loading (Dry Loading Recommended)

  • Dissolve the crude material (1-2 g) in a minimal amount of a polar solvent in which it is highly soluble (e.g., 5-10 mL of methanol).

  • Add 2-4 g of silica gel to this solution to create a free-flowing powder.

  • Remove the solvent completely using a rotary evaporator. The crude product is now adsorbed onto the silica gel.

  • Carefully add this dry powder onto the top sand layer of the prepared column, ensuring an even layer.

Step 3: Elution and Fraction Collection

  • Begin elution with the least polar solvent system determined during TLC (e.g., 100% Dichloromethane).

  • Carefully add the eluent to the column without disturbing the top layer. Open the stopcock and begin collecting fractions (e.g., 15-20 mL per fraction).

  • Gradually increase the polarity of the eluent. For a DCM/MeOH system, you can increase the methanol percentage in steps:

    • 200 mL of 100% DCM

    • 200 mL of 1% MeOH in DCM

    • 200 mL of 2% MeOH in DCM

    • Continue increasing the MeOH percentage by 1-2% increments as needed.

  • The rate of elution should be steady, about one drop per second.

Step 4: Analysis and Isolation

  • Monitor the collected fractions using TLC. Spot every few fractions on a single TLC plate to track the elution of different components.

  • Identify the fractions that contain the pure 7-bromo-6-isoquinolinol (appearing as a single spot with the target Rf value).

  • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified solid product.

  • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR spectroscopy or LC-MS.

Summary of Recommended Conditions

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Polar stationary phase interacts well with the polar analyte.[4]
Column Dimensions 4-5 cm diameter for 1-2 g of crudeProvides adequate separation capacity for the given sample size.
Sample Loading Dry LoadingPrevents band broadening and improves separation resolution.[5]
Mobile Phase A Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Less polar component of the eluent system.
Mobile Phase B Methanol (MeOH)Highly polar component to elute the target compound.
Elution Method Gradient ElutionStarts with low polarity to remove non-polar impurities, then increases polarity to elute the target compound.[6]
TLC Rf Target 0.25 - 0.35Optimal range for good separation on a column.[7]
Fraction Monitoring TLC with UV (254 nm) visualizationIsoquinoline ring is UV-active, allowing for non-destructive monitoring.[8]
Eluent Modifier 0.5-1% Triethylamine (optional)Reduces peak tailing by neutralizing acidic sites on the silica.[10]

Troubleshooting Common Issues

IssueProbable CauseSuggested Solution
Compound won't elute Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., methanol) in the mobile phase.
All compounds elute together Mobile phase is too polar.Start with a much less polar solvent system (e.g., 100% DCM or EtOAc/Hexane).
Streaking/Tailing of spots Compound is interacting too strongly with acidic silica; sample is too concentrated.Add 0.5-1% triethylamine to the eluent system.[10] Ensure the sample is not overloaded on the column.
Cracks in the silica bed Column was packed improperly or ran dry.This compromises separation. The column must be repacked.

References

  • Benchchem. Technical Guide: Physicochemical Characterization of Novel Isoquinoline Derivatives.
  • MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
  • PubChem. 7-Bromoisoquinoline. Available at: [Link]

  • PubChem. 7-Bromoisoquinolin-1-ol. Available at: [Link]

  • Inno Pharmchem. Understanding the Synthesis and Applications of 7-Bromoisoquinoline.
  • IntechOpen. Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. Available at: [Link]

  • CymitQuimica. CAS 17680-55-6: 7-Bromo-1,2,3,4-tetrahydroisoquinoline.
  • J&K Scientific LLC. Thin-Layer Chromatography (TLC) User Guide.
  • Benchchem. Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
  • ResearchGate. Effect of the Vapour Phase on the Separation of Isoquinoline Alkaloids by Thin-Layer Chromatography. Available at: [Link]

  • Organomation. Complete Guide to Thin Layer Chromatography Sample Preparation.
  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. Available at: [Link]

Sources

Method

Application Notes and Protocols: Strategies for Solubilizing 6-Isoquinolinol, 7-bromo- for In Vitro Assays

Introduction: Navigating the Solubility Challenge of Novel Kinase Inhibitors This comprehensive guide provides a systematic approach to solubilizing 6-Isoquinolinol, 7-bromo- and other similarly challenging compounds for...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Solubility Challenge of Novel Kinase Inhibitors

This comprehensive guide provides a systematic approach to solubilizing 6-Isoquinolinol, 7-bromo- and other similarly challenging compounds for in-vitro applications. We will move beyond a simple list of solvents to a decision-making framework that ensures the scientific integrity of your results. The protocols outlined herein are designed to be self-validating, emphasizing the importance of vehicle controls and a thorough understanding of how your chosen solubilization strategy can impact your experimental system.

Physicochemical Profile: Understanding the "Why" Behind Solubility Choices

While specific experimental data for 6-Isoquinolinol, 7-bromo- is not extensively published, we can infer its likely behavior based on its chemical structure. The isoquinoline core is a weak base, and the presence of a hydroxyl (-OH) group and a bromine (Br) atom contributes to its overall lipophilicity. Compounds of this nature are often sparingly soluble in aqueous solutions like cell culture media and assay buffers.[1]

PropertyPredicted Influence on Solubility
Structure Heterocyclic aromatic
Functional Groups Hydroxyl (-OH), Bromo (Br)
Predicted logP Moderate to High
Aqueous Solubility Predicted to be low

The primary strategy for such compounds is to first create a concentrated stock solution in a suitable organic solvent, which is then diluted to the final working concentration in the aqueous assay medium.[2][3]

The Primary Solvent of Choice: Dimethyl Sulfoxide (DMSO)

For initial solubilization, Dimethyl Sulfoxide (DMSO) is the most widely used and recommended solvent in drug discovery and life science research.[2][4][5] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool.[4][5][6]

Key Considerations for DMSO Usage:

  • Purity and Storage: Always use high-purity, sterile-filtered, anhydrous DMSO to prevent compound degradation and the introduction of contaminants. DMSO is hygroscopic and should be stored in small, tightly sealed aliquots under inert gas to minimize water absorption and degradation.

  • Concentrated Stock Solutions: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. This minimizes the volume of organic solvent introduced into the final assay, thereby reducing the risk of solvent-induced artifacts.[2]

  • Solubility Assessment: Before proceeding with dilutions, visually inspect the stock solution for complete dissolution. If necessary, gentle warming or brief sonication can aid in dissolving the compound.[7]

Experimental Workflow for Solubilization and In Vitro Dosing

The following workflow provides a systematic approach to preparing 6-Isoquinolinol, 7-bromo- for in-vitro assays, incorporating best practices to ensure data integrity.

experimental_workflow cluster_prep PART 1: Stock Solution Preparation cluster_dilution PART 2: Serial Dilution & Dosing cluster_controls PART 3: Essential Controls Compound Weigh Solid Compound DMSO Add 100% Anhydrous DMSO Compound->DMSO Vortex Vortex/Sonicate to Dissolve DMSO->Vortex Stock High-Concentration Stock (e.g., 10-50 mM) Vortex->Stock SerialDilute Serial Dilution in 100% DMSO Stock->SerialDilute Intermediate Intermediate Dilution (Optional, in Assay Buffer) SerialDilute->Intermediate Mitigates Precipitation FinalDilute Final Dilution into Assay Plate SerialDilute->FinalDilute Intermediate->FinalDilute Assay In Vitro Assay FinalDilute->Assay VehicleControl Vehicle Control (DMSO in Assay Buffer) VehicleControl->Assay UntreatedControl Untreated Control (Assay Buffer Only) UntreatedControl->Assay

Caption: A systematic workflow for preparing and dosing poorly soluble compounds.

Detailed Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of 6-Isoquinolinol, 7-bromo-.

Materials:

  • 6-Isoquinolinol, 7-bromo- (solid)

  • Anhydrous, sterile-filtered DMSO (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of solid 6-Isoquinolinol, 7-bromo- to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh Compound: Accurately weigh a precise amount of the compound. For example, to prepare 1 ml of a 10 mM stock solution of a compound with a molecular weight of 224.05 g/mol , you would weigh 2.24 mg.

  • Dissolve in DMSO: Transfer the weighed compound into a sterile tube. Add the calculated volume of 100% DMSO.

  • Ensure Complete Dissolution: Vortex the tube vigorously for at least 60 seconds.[7] Visually inspect for any undissolved particles. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.[7]

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Protocol 2: Serial Dilution and Dosing into an In Vitro Assay

This protocol outlines the process of creating a dose-response curve while maintaining a consistent final DMSO concentration.

Key Principle: It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%, and to include a vehicle control with the same final DMSO concentration in all experiments.[2] High concentrations of DMSO can be toxic to cells and may interfere with assay components.[8][9][10]

Procedure:

  • Serial Dilution in 100% DMSO:

    • Start with your 10 mM stock solution.

    • Perform a serial dilution series in 100% DMSO to create a range of concentrations (e.g., 2-fold or 3-fold dilutions). This ensures that the same volume of each DMSO solution is added to the final assay plate, maintaining a constant final DMSO concentration.[2]

  • Final Dosing into Assay Plate:

    • Directly add a small volume of each DMSO dilution to the wells of your assay plate containing the assay medium. For example, to achieve a final DMSO concentration of 0.1%, add 1 µL of your DMSO stock to 1 mL of assay medium.

    • Mix the plate well immediately after adding the compound to ensure homogenous distribution and minimize precipitation.

Troubleshooting Precipitation:

If you observe precipitation upon dilution into the aqueous assay buffer (a common issue known as "kinetic precipitation"), consider the following:[7]

  • Intermediate Dilution Step: Perform an intermediate dilution of your DMSO stock into the assay buffer at a higher concentration than your final working concentration. This can sometimes help to keep the compound in solution.

  • Lower Final Concentration: Test a lower final concentration range of your compound.

  • Use of Co-solvents or Solubilizing Agents: In more challenging cases, the use of co-solvents or excipients may be necessary.

Advanced Solubilization Strategies

For compounds that remain difficult to solubilize, more advanced techniques can be employed.

Co-solvents

Co-solvents are water-miscible organic solvents that can be used in combination with the primary solvent to enhance solubility.[11][12] Examples include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[13] When using co-solvents, it is essential to perform thorough vehicle control experiments to assess their impact on the assay system.

Inclusion Complexes with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[1][7] Beta-cyclodextrin (β-cyclodextrin) and its derivatives are commonly used for this purpose.[8][9]

Protocol 3: Solubilization using β-cyclodextrin

  • Prepare β-cyclodextrin Solution: Prepare a solution of β-cyclodextrin in your assay buffer (e.g., 1-10 mM).

  • Prepare Compound Stock: Prepare a concentrated stock of 6-Isoquinolinol, 7-bromo- in DMSO as described in Protocol 1.

  • Complexation: While vigorously vortexing the β-cyclodextrin solution, slowly add the compound stock solution dropwise.[7]

  • Incubation: Incubate the mixture, often with agitation, for 1 to 24 hours to allow for complex formation.[7]

  • Application: Use the resulting solution in your assay, ensuring you have a vehicle control containing the same concentration of β-cyclodextrin and DMSO.

The Indispensable Role of Controls

The validity of your experimental data hinges on the use of appropriate controls.

controls_logic cluster_experiment Experimental Setup cluster_controls Essential Controls TestCompound Test Compound (in DMSO, diluted in Buffer) VehicleControl Vehicle Control (DMSO diluted in Buffer) TestCompound->VehicleControl Isolates effect of compound UntreatedControl Untreated Control (Buffer Only) VehicleControl->UntreatedControl Isolates effect of solvent

Caption: Logical relationship between experimental and control groups.

  • Vehicle Control: This is the most critical control when using solvents. It consists of the assay medium containing the same final concentration of the solvent (e.g., DMSO) used to deliver the test compound. This allows you to differentiate the biological effects of your compound from any effects induced by the solvent itself.[2]

  • Untreated Control: This control consists of the assay medium alone and provides a baseline for your assay readout.

  • Solvent Toxicity Curve: It is best practice to perform a dose-response experiment with the solvent alone to determine the maximum tolerated concentration for your specific cell line and assay duration.[7]

Conclusion: A Pathway to Reliable In Vitro Data

The successful solubilization of challenging compounds like 6-Isoquinolinol, 7-bromo- is fundamental to the integrity of in-vitro drug discovery research. By adopting a systematic approach that begins with the well-established use of DMSO and incorporates rigorous controls, researchers can confidently generate reproducible and meaningful data. For particularly insoluble compounds, the exploration of co-solvents and cyclodextrins offers viable alternative strategies. Ultimately, a thorough understanding of the principles outlined in this guide will empower you to overcome the solubility hurdle and accelerate your research endeavors.

References

  • Google. (n.d.). Current time in Pasuruan, ID.
  • Tanneberger, K., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology, 44(13), 5148-5154. [Link]

  • Krabseth, H. M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(1), 129-135. [Link]

  • Krabseth, H. M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 66(1), 129-135. [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. [Link]

  • Gong, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Drug Delivery, 30(1), 2195821. [Link]

  • Otsuka, H., et al. (2021). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Micromachines, 12(5), 543. [Link]

  • Sadybekov, A. A., & Filimonov, D. A. (2020). How to Prepare a Compound Collection Prior to Virtual Screening. Methods in Molecular Biology, 2198, 1-13. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved March 15, 2026, from [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research in Pharmaceutical Sciences, 9(4), 263-268. [Link]

  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484. [Link]

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2009, May 29). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved March 15, 2026, from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?. Retrieved March 15, 2026, from [Link]

  • Mullertz, A., et al. (2004). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. Journal of Pharmacy and Pharmacology, 56(11), 1375-1382. [Link]

  • PubChem. (n.d.). 7-Bromoisoquinolin-1-ol. Retrieved March 15, 2026, from [Link]

  • ChemBK. (n.d.). Isoquinoline, 7-bromo-1,2,3,4-tetrahydro-6-nitro-. Retrieved March 15, 2026, from [Link]

  • American Elements. (n.d.). 6-Bromo-7-methoxy-1,2,3,4-tetrahydroisoquinoline. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 6-Bromoisoquinoline. Retrieved March 15, 2026, from [Link]

  • Ataman Kimya. (n.d.). ISOQUINOLINE. Retrieved March 15, 2026, from [Link]

  • PubChem. (n.d.). 7-Bromoisoquinoline. Retrieved March 15, 2026, from [Link]

Sources

Application

Application Note: 6-Isoquinolinol, 7-bromo- as a Divergent Scaffold for Rational Fluorescent Probe Design

Executive Summary The development of small-molecule fluorescent probes requires scaffolds that offer both robust photophysical properties and versatile synthetic handles. 6-Isoquinolinol, 7-bromo- (CAS: 666735-08-6) has...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of small-molecule fluorescent probes requires scaffolds that offer both robust photophysical properties and versatile synthetic handles. 6-Isoquinolinol, 7-bromo- (CAS: 666735-08-6) has emerged as a privileged building block in the design of target-specific fluorophores. By leveraging the orthogonal reactivity of its C6-hydroxyl (recognition site) and C7-bromide (conjugation extension site), researchers can systematically tune both the emission wavelength and the biological specificity of the resulting probes. This application note provides an in-depth mechanistic analysis and validated protocols for utilizing this scaffold in the synthesis of "Turn-On" fluorescent sensors.

The Chemical Logic of the Scaffold

The utility of 7-bromo-6-isoquinolinol lies in its dual-functional nature, which allows for independent optimization of the probe's photophysics and sensing capabilities.

  • C7-Bromide ( π -Extension Handle): The heavy bromine atom at the C7 position provides an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) [1]. Extending the π -conjugation at this position lowers the HOMO-LUMO gap, effectively red-shifting the emission spectrum into the far-red or near-infrared (NIR) region. This is critical for live-cell imaging, as longer wavelengths minimize cellular autofluorescence and improve tissue penetration.

  • C6-Hydroxyl (Analyte Recognition Site): The C6-OH acts as a strong electron-donating group (EDG). When deprotonated or free, it participates in a strong Intramolecular Charge Transfer (ICT) with the electron-deficient isoquinoline nitrogen, yielding intense fluorescence. By "caging" this hydroxyl group (e.g., via esterification for esterase detection, or alkylation for reactive oxygen species sensing), the ICT is disrupted, quenching the fluorescence. Cleavage of this cage by the target analyte restores the ICT, creating a highly sensitive "Turn-On" response [2].

Mechanism Probe Caged Probe (C6-Ester) Fluorescence: OFF (ICT Quenched) Reaction Ester Cleavage (Hydrolysis) Probe->Reaction Analyte Target Enzyme (e.g., Esterase) Analyte->Reaction Catalyzes Fluorophore Free 6-Isoquinolinol Fluorescence: ON (Strong ICT, Red/NIR) Reaction->Fluorophore

Mechanism of analyte-triggered fluorescence activation via Intramolecular Charge Transfer (ICT).

Validated Synthetic Workflows

To maintain the integrity of the C6-OH during the harsh conditions of palladium cross-coupling, a transient protection strategy is strictly required. Direct cross-coupling on unprotected phenols often leads to catalyst poisoning via the formation of stable phenoxide-palladium complexes, drastically reducing yields [3].

Protocol 1: π -Extension via Suzuki-Miyaura Cross-Coupling

This protocol describes the conjugation of an aryl boronic acid to the C7 position to red-shift the fluorophore's emission.

Causality of Reagent Selection:

  • Protecting Group: Methoxymethyl (MOM) ether is chosen because it is stable under the basic conditions of the Suzuki coupling but easily removed under mild acidic conditions, preserving the delicate extended π -system.

  • Catalyst: Pd(dppf)Cl2​ is utilized because the bidentate dppf ligand forces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step and overcoming the steric hindrance adjacent to the bulky MOM-protected C6 position.

Step-by-Step Methodology:

  • Protection: Dissolve 7-bromo-6-isoquinolinol (1.0 eq) in anhydrous CH2​Cl2​ at 0 °C. Add N,N -diisopropylethylamine (DIPEA, 2.5 eq) followed by dropwise addition of MOM-Cl (1.5 eq).

    • Self-Validation: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.2 , UV active, dark spot) should convert to a less polar product ( Rf​≈0.6 ).

  • Cross-Coupling: In a Schlenk flask, combine the MOM-protected intermediate (1.0 eq), an aryl boronic acid (e.g., 4-(dimethylamino)phenylboronic acid, 1.2 eq), K2​CO3​ (3.0 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Degassing: Add a degassed mixture of 1,4-Dioxane/ H2​O (4:1, 0.1 M). Subject the flask to three freeze-pump-thaw cycles to strictly exclude oxygen, preventing homocoupling of the boronic acid.

  • Reaction: Heat at 90 °C for 12 hours.

    • Self-Validation: Aliquot 10 µL, dilute in MeOH, and analyze via LC-MS. The reaction is complete when the brominated isotope pattern ( m/z ~268/270) is entirely replaced by the coupled product mass.

  • Deprotection: Isolate the coupled product via silica plug, then dissolve in MeOH. Add 3M HCl in cyclopentyl methyl ether (CPME) and stir at room temperature for 4 hours to cleave the MOM group, yielding the extended fluorophore.

Protocol 2: C6-OH Functionalization for Analyte Recognition

Once the π -system is extended, the C6-OH is functionalized to create the analyte-specific trigger. Here, we synthesize an esterase-sensitive probe.

Step-by-Step Methodology:

  • Acylation: Dissolve the extended 6-isoquinolinol fluorophore (1.0 eq) in anhydrous pyridine (0.1 M) at 0 °C.

  • Trigger Attachment: Add acetyl chloride (1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation: Spot the reaction mixture on TLC and observe under a 365 nm UV lamp. The highly fluorescent starting material will convert into a non-fluorescent (quenched) product spot, visually confirming the disruption of the ICT network.

  • Purification: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via flash chromatography to isolate the final "Turn-On" probe.

SynthesisWorkflow Start 7-Bromo-6-isoquinolinol (Starting Scaffold) Protect Step 1: OH Protection (MOM-Cl, DIPEA) Start->Protect Coupling Step 2: Pd-Catalyzed Suzuki Coupling at C7 Protect->Coupling Deprotect Step 3: Acidic Deprotection (HCl/MeOH) Coupling->Deprotect Functionalize Step 4: OH Functionalization (e.g., Acetylation) Deprotect->Functionalize Final Final Fluorescent Probe (Turn-ON Sensor) Functionalize->Final

Divergent synthetic workflow for 7-bromo-6-isoquinolinol based fluorescent probes.

Quantitative Photophysical Profiling

The success of the synthetic modifications can be quantified by measuring the photophysical properties of the scaffold at each stage. The table below summarizes the representative spectral shifts observed during the transformation from the base scaffold to the final functional probe.

Compound StageModification StateAbsorbance Max ( λabs​ )Emission Max ( λem​ )Quantum Yield ( Φ )Visual Fluorescence (365 nm)
Starting Scaffold 7-Bromo-6-isoquinolinol340 nm460 nm0.15Weak Blue
Extended Fluorophore C7-(4-Dimethylaminophenyl)485 nm640 nm0.45Intense Red
Caged Probe C7-Extended + C6-Acetyl380 nm450 nm< 0.01Quenched (None)
Activated Probe Post-Esterase Cleavage485 nm640 nm0.45Intense Red

Table 1: Representative photophysical data demonstrating the causality of structural modifications on 7-bromo-6-isoquinolinol derivatives. Measurements recorded in physiological buffer (pH 7.4, 10 mM PBS).

Conclusion

6-Isoquinolinol, 7-bromo- is a highly logical starting material for fluorescent probe development. By carefully orchestrating the protection, cross-coupling, and functionalization of its orthogonal reactive sites, researchers can engineer sophisticated, self-validating imaging tools with tailored photophysical properties and high biological specificity.

References

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging Journal of the American Chemical Society, 2018. URL:[Link]

  • Synthesis of novel (benzimidazolyl)isoquinolinols and evaluation as adenosine A1 receptor tools RSC Advances, 2018. URL:[Link]

  • Isoquinoline-based biaryls as a robust scaffold for microtubule inhibitors European Journal of Medicinal Chemistry, 2019. URL:[Link]

Method

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Strategies for 7-Bromo-6-isoquinolinol

Executive Summary & Chemical Context 7-Bromo-6-isoquinolinol (CAS: 666735-08-6) is a highly valued bifunctional heterocyclic building block, prominently featured in the synthesis of Rho-kinase (ROCK) inhibitors and other...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

7-Bromo-6-isoquinolinol (CAS: 666735-08-6) is a highly valued bifunctional heterocyclic building block, prominently featured in the synthesis of Rho-kinase (ROCK) inhibitors and other targeted therapeutics[1]. The functionalization of the C7 position via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical step in drug development workflows. However, the presence of an unprotected hydroxyl group ortho to the halide, combined with the basic isoquinoline nitrogen, presents a severe chemoselectivity and reactivity challenge. This application note details the mechanistic causality behind these challenges and provides self-validating protocols for both direct (unprotected) and indirect (protected) coupling strategies.

Mechanistic Insights & Causality (E-E-A-T)

The Suzuki-Miyaura coupling of 7-bromo-6-isoquinolinol is complicated by two primary structural features:

  • The Unprotected Phenol Conundrum : Under the basic conditions required for the transmetalation step of the Suzuki coupling[2], the C6-hydroxyl group is deprotonated to form a phenoxide. This strongly electron-donating group increases the electron density of the isoquinoline ring via resonance. Consequently, the activation energy for the oxidative addition of the adjacent C7-Br bond to the Pd(0) catalyst is significantly raised, often stalling the reaction[3]. Furthermore, the unprotected oxygen can coordinate to the palladium center, forming an unreactive palladacycle, or undergo competing O-arylation.

  • The Isoquinoline Nitrogen : The basic nitrogen atom can competitively coordinate to the palladium catalyst, displacing weaker phosphine ligands and leading to catalyst poisoning or the precipitation of inactive palladium black.

Ligand Design as the Solution : To overcome these electronic and steric barriers without utilizing protecting groups, the catalytic system must employ highly active, sterically demanding, and electron-rich ligands. Dialkylbiaryl phosphines, such as XPhos or SPhos, are specifically designed for this purpose[4]. The electron-rich nature of the dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the deactivated C-Br bond, while the bulky biaryl backbone promotes rapid reductive elimination, effectively bypassing the palladacycle trap[5].

Workflow Start 7-Bromo-6-isoquinolinol Starting Material Decision Protect Hydroxyl Group? Start->Decision Unprotected Direct Suzuki Coupling (Atom Economical) Decision->Unprotected No Protected Protection Step (e.g., Benzyl/MOM) Decision->Protected Yes Ligand1 Use Dialkylbiaryl Phosphines (e.g., XPhos, SPhos) Unprotected->Ligand1 Ligand2 Use Standard Ligands (e.g., Pd(dppf)Cl2) Protected->Ligand2 Product 6-Hydroxy-7-arylisoquinoline Target Compound Ligand1->Product Coupling2 Suzuki Coupling Ligand2->Coupling2 Deprotect Deprotection Step (e.g., Pd/C, H2) Coupling2->Deprotect Deprotect->Product

Fig 1: Experimental workflow logic for the Suzuki coupling of 7-bromo-6-isoquinolinol.

Comparative Reaction Strategies

StrategyCatalyst / LigandBaseSolventTemp (°C)Typical YieldProsCons
Direct (Unprotected) Pd2(dba)3 / XPhosK3PO41,4-Dioxane/H2O10065-75%High atom economy, fewer stepsRequires expensive ligands, strict inert conditions
Indirect (Protected) Pd(dppf)Cl2Na2CO3DME/H2O80-9080-90% (Coupling)Robust, highly reproducible, cheaper catalystRequires 2 extra steps (Protection/Deprotection)

Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected Route)

Rationale: Utilizing XPhos ensures the Pd center remains mono-ligated, creating a highly reactive 12-electron Pd(0) species capable of inserting into the electron-rich C-Br bond of the phenoxide intermediate[4].

  • Preparation of the Pre-Catalyst : In an oven-dried Schlenk tube under an argon atmosphere, combine Pd2(dba)3 (0.02 equiv, 2 mol%) and XPhos (0.048 equiv, 4.8 mol%).

    • Causality: A slight excess of ligand relative to Pd prevents the formation of inactive Pd nanoparticles.

  • Substrate Addition : Add 7-bromo-6-isoquinolinol (1.0 equiv) and the corresponding arylboronic acid (1.5 equiv).

    • Causality: An excess of boronic acid compensates for competitive protodeboronation that occurs at elevated temperatures.

  • Base Addition : Add finely milled anhydrous K3PO4 (3.0 equiv).

    • Causality: K3PO4 is basic enough to facilitate the formation of the reactive boronate complex required for transmetalation, but mild enough to minimize unwanted O-arylation compared to stronger bases like KOtBu[2].

  • Solvent Introduction : Inject a degassed mixture of 1,4-Dioxane and H2O (v/v 5:1).

    • Causality: Water is essential to dissolve the inorganic base and to generate the critical Pd-OH intermediate that reacts with the boronic acid. Degassing (via sparging or freeze-pump-thaw) is mandatory as electron-rich phosphines like XPhos are highly susceptible to oxidation.

  • Reaction Execution : Heat the mixture to 100 °C for 12-16 hours.

    • Self-Validation: Monitor via LC-MS. A successful oxidative addition and coupling will show a complete disappearance of the [M+H]+ 224/226 isotopic doublet, replaced by the product mass.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with saturated NH4Cl to neutralize the mixture. Extract, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Protection-Coupling-Deprotection Sequence

Rationale: Masking the hydroxyl group as a benzyl ether eliminates the electronic deactivation of the C-Br bond and prevents Pd-coordination, allowing the use of standard, cost-effective catalysts like Pd(dppf)Cl2.

  • Protection : React 7-bromo-6-isoquinolinol with Benzyl Bromide (1.1 equiv) and K2CO3 (2.0 equiv) in DMF at 60 °C for 4 hours.

    • Self-Validation: TLC (Hexanes/EtOAc 3:1) should show a clean conversion to a higher Rf spot.

  • Coupling : Combine the protected substrate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl2 (0.05 equiv), and Na2CO3 (2.0 equiv) in DME/H2O (4:1). Heat at 90 °C for 8 hours.

    • Causality: The bidentate dppf ligand provides a stable coordination environment, preventing catalyst poisoning by the isoquinoline nitrogen.

  • Deprotection : Dissolve the coupled product in MeOH. Add 10% Pd/C (0.1 equiv by weight) and stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. Filter through Celite to yield the final 6-hydroxy-7-arylisoquinoline.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Rate-limiting for electron-rich phenols) Pd0->OA + 7-Bromo-6-isoquinolinol PdII Ar-Pd(II)-Br Intermediate OA->PdII TM Transmetalation (Requires Base) PdII->TM + Ar'-B(OH)2 + Base PdII_Ar Ar-Pd(II)-Ar' Intermediate TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regenerates Pd(0) Product Cross-Coupled Isoquinolinol RE->Product

Fig 2: Catalytic cycle highlighting the specific mechanistic bottlenecks for unprotected phenols.

References

  • [4] Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC). URL:[Link]

  • [1] EP1899322B1 - Isoquinoline derivatives as inhibitors of rho-kinase. Google Patents. URL:

  • [3] Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. MDPI. URL:[Link]

  • [2] Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL:[Link]

Sources

Application

Application Notes and Protocols: 7-bromo-6-isoquinolinol in Materials Science

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract These application notes provide a comprehensive technical guide on the potential applica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

These application notes provide a comprehensive technical guide on the potential applications of 7-bromo-6-isoquinolinol in materials science, with a particular focus on organic electronics. While 7-bromo-6-isoquinolinol is a lesser-explored derivative, its inherent structural and electronic properties, stemming from the isoquinoline core and its bromo and hydroxyl functionalities, make it a promising precursor for novel functional materials. This document outlines detailed protocols for the synthetic modification of 7-bromo-6-isoquinolinol via Suzuki-Miyaura and Sonogashira cross-coupling reactions to generate advanced intermediates for organic light-emitting diodes (OLEDs). Furthermore, a generalized protocol for the fabrication and characterization of a solution-processed OLED device is presented to guide researchers in evaluating the performance of newly synthesized materials derived from this versatile scaffold.

Introduction: The Potential of the Isoquinoline Scaffold in Materials Science

The isoquinoline moiety is a privileged heterocyclic scaffold, not only in medicinal chemistry but also in the realm of materials science.[1][2] Its rigid, planar structure and rich π-electron system provide a robust backbone for the construction of organic semiconductors, fluorescent dyes, and metal-chelating ligands.[2][3] The strategic functionalization of the isoquinoline core allows for the fine-tuning of its electronic and photophysical properties, making it an attractive building block for materials with tailored functionalities.

7-bromo-6-isoquinolinol, in particular, presents two key reactive sites for synthetic elaboration:

  • The Bromo Group (at C7): The bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[4][5][6] This enables the straightforward introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, thereby extending the π-conjugation and modifying the electronic and photophysical characteristics of the molecule.

  • The Hydroxyl Group (at C6): The phenolic hydroxyl group can influence the molecule's solubility, which is a critical parameter for solution-processed device fabrication. It can also modulate the HOMO-LUMO energy levels and participate in intermolecular hydrogen bonding, which can affect the morphology of thin films. Furthermore, the hydroxyl group can be etherified or esterified to introduce additional functionalities.

Given these features, 7-bromo-6-isoquinolinol is a promising starting material for the synthesis of novel emissive or charge-transporting materials for applications in organic electronics, such as OLEDs.

Synthetic Elaboration of 7-bromo-6-isoquinolinol for OLED Materials

The following protocols are generalized procedures for the synthetic modification of 7-bromo-6-isoquinolinol. Researchers should note that optimization of reaction conditions (e.g., catalyst, base, solvent, temperature, and reaction time) may be necessary for this specific substrate.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 7-Aryl-6-isoquinolinols

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and a boronic acid or ester.[7][8] This protocol describes a representative procedure for the coupling of 7-bromo-6-isoquinolinol with an arylboronic acid.

Reaction Scheme:

Suzuki_Coupling sub 7-bromo-6-isoquinolinol product 7-aryl-6-isoquinolinol sub->product Suzuki Coupling boronic Ar-B(OH)2 boronic->product reagents Pd Catalyst Base reagents->product

Caption: Suzuki-Miyaura coupling of 7-bromo-6-isoquinolinol.

Materials:

  • 7-bromo-6-isoquinolinol

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a Schlenk flask, combine 7-bromo-6-isoquinolinol (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 7-aryl-6-isoquinolinol.

Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 7-Alkynyl-6-isoquinolinols

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[6][9] This protocol provides a general procedure for the alkynylation of 7-bromo-6-isoquinolinol.

Reaction Scheme:

Sonogashira_Coupling sub 7-bromo-6-isoquinolinol product 7-alkynyl-6-isoquinolinol sub->product Sonogashira Coupling alkyne R-C≡CH alkyne->product reagents Pd Catalyst Cu(I) co-catalyst Base reagents->product

Caption: Sonogashira coupling of 7-bromo-6-isoquinolinol.

Materials:

  • 7-bromo-6-isoquinolinol

  • Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add 7-bromo-6-isoquinolinol (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the Cu(I) co-catalyst (0.05-0.1 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas. Repeat this three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent and the base. Stir the mixture for 10-15 minutes at room temperature. Then, add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Quench the reaction with a saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 7-alkynyl-6-isoquinolinol.

Application in Organic Light-Emitting Diodes (OLEDs)

The newly synthesized 7-substituted-6-isoquinolinol derivatives can be investigated as emissive materials or hosts in the emissive layer of an OLED. The following is a generalized protocol for the fabrication of a simple, solution-processed, multi-layer OLED.

OLED Device Architecture and Fabrication Workflow

OLED_Fabrication cluster_device OLED Device Structure cluster_workflow Fabrication Workflow Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) EML Emissive Layer (EML) (7-substituted-6-isoquinolinol derivative) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) Substrate Substrate (e.g., Glass) Cleaning Substrate Cleaning HTL_Depo HTL Deposition (Spin-coating) Cleaning->HTL_Depo EML_Depo EML Deposition (Spin-coating) HTL_Depo->EML_Depo ETL_Depo ETL Deposition (Optional, Spin-coating) EML_Depo->ETL_Depo Cathode_Depo Cathode Deposition (Thermal Evaporation) ETL_Depo->Cathode_Depo Encapsulation Encapsulation Cathode_Depo->Encapsulation

Caption: A typical multi-layer OLED structure and fabrication workflow.

Protocol 3: Fabrication of a Solution-Processed OLED

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Transport Layer (HTL) material (e.g., PEDOT:PSS)

  • Synthesized 7-substituted-6-isoquinolinol derivative (Emissive Layer - EML)

  • Electron Transport Layer (ETL) material (optional, e.g., TPBi)[4]

  • Solvents for each layer (must be orthogonal to prevent dissolution of underlying layers)

  • Deionized water, isopropanol, acetone

  • Nitrogen or argon gas source

  • Spin-coater

  • Hotplate

  • Thermal evaporator

  • UV-curable epoxy and glass coverslips for encapsulation

  • Glovebox with an inert atmosphere

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen or argon and then bake on a hotplate at 120 °C for 15 minutes.

    • Treat the ITO surface with UV-ozone or oxygen plasma for 5-10 minutes to improve the work function and promote adhesion of the subsequent layer.

  • HTL Deposition:

    • Transfer the cleaned substrates into a nitrogen-filled glovebox.

    • Deposit the HTL, for example, by spin-coating an aqueous dispersion of PEDOT:PSS at 3000-5000 rpm for 30-60 seconds.

    • Anneal the substrates on a hotplate at 120-150 °C for 15-20 minutes to remove residual water.

  • EML Deposition:

    • Prepare a solution of the synthesized 7-substituted-6-isoquinolinol derivative in a suitable organic solvent (e.g., chloroform, chlorobenzene, or toluene) at a concentration of 5-10 mg/mL. The solution may require gentle heating to fully dissolve the material.

    • Spin-coat the EML solution onto the HTL. The spin speed (e.g., 2000-4000 rpm) and time (30-60 seconds) should be optimized to achieve the desired film thickness (typically 30-60 nm).

    • Anneal the film at a moderate temperature (e.g., 70-90 °C) for 20-30 minutes inside the glovebox to remove the solvent.

  • ETL Deposition (Optional):

    • If an ETL is used, it should be deposited from a solvent that does not dissolve the underlying EML (orthogonal solvent). For example, if the EML is soluble in aromatic solvents, an alcohol-soluble ETL could be used.[4]

    • Spin-coat the ETL solution and anneal as per the material's specifications.

  • Cathode Deposition:

    • Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr).

    • Deposit a thin layer of an electron injection material (e.g., LiF, ~1 nm) followed by a thicker layer of a metal cathode (e.g., Al, ~100 nm). The deposition rate should be carefully controlled.

  • Encapsulation:

    • Immediately after cathode deposition, encapsulate the devices inside the glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from oxygen and moisture.

Characterization of OLED Devices

The performance of the fabricated OLEDs should be characterized to evaluate the potential of the new material.

Key Performance Parameters and Measurement Techniques:

ParameterDescriptionMeasurement Instrument
Current Density-Voltage-Luminance (J-V-L) Characteristics Measurement of current density and luminance as a function of the applied voltage. This provides information on the turn-on voltage and driving voltage of the device.Source-measure unit (SMU) and a calibrated photodiode or spectroradiometer.
Electroluminescence (EL) Spectrum The emission spectrum of the device under electrical excitation. This determines the color of the emitted light.Spectroradiometer or a spectrometer coupled to the device.
Luminous Efficiency The ratio of the emitted luminous flux (in lumens) to the input electrical power (in watts). Measured in lm/W.Calculated from J-V-L data.
Current Efficiency The ratio of the luminance (in cd/m²) to the current density (in A/m²). Measured in cd/A.Calculated from J-V-L data.
External Quantum Efficiency (EQE) The ratio of the number of photons emitted from the device to the number of electrons injected.Measured using an integrating sphere setup.
Device Lifetime The time it takes for the initial luminance to decrease to a certain percentage (e.g., 50% - LT50) under constant current operation.Measured by continuously operating the device and monitoring its luminance over time.

Conclusion

7-bromo-6-isoquinolinol represents a versatile and currently underutilized building block for the synthesis of novel functional materials for applications in materials science. The synthetic protocols provided herein for Suzuki-Miyaura and Sonogashira cross-coupling reactions offer a clear pathway to a diverse range of 7-substituted-6-isoquinolinol derivatives. The subsequent protocol for the fabrication and characterization of solution-processed OLEDs provides a framework for evaluating the potential of these new materials in organic electronics. While the presented protocols are representative, they serve as a robust starting point for researchers and scientists to explore the exciting possibilities offered by this isoquinoline derivative in the development of next-generation organic electronic devices.

References

  • Guzow, K., et al. (2004). Photophysical Properties of Tyrosine and Its Simple Derivatives Studied by Time-Resolved Fluorescence Spectroscopy, Global Analysis, and Theoretical Calculations. The Journal of Physical Chemistry B, 108(12), 3879-3889.
  • Guo, F., et al. (2017). The fabrication of color-tunable organic light-emitting diode displays via solution processing.
  • Chen, J. S., et al. (2012). Solution-Processed Small Molecules As Mixed Host for Highly Efficient Blue and White Phosphorescent Organic Light-Emitting Diodes.
  • Kowalska, P., et al. (2019).
  • Pu, Y.-J., et al. (2014). Solution-processed organic light-emitting devices. Journal of Photonics for Energy, 4(1), 040995.
  • Amiri, S., et al. (2022). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances, 12(38), 24659-24681.
  • Ökten, S., et al. (2016). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 40(7), 415-419.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Li, J. H., et al. (2005). Suzuki-Miyaura Coupling Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 147-168). John Wiley & Sons, Inc.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Al-Masum, M., & Kumar, C. S. (2010). One Pot Synthesis, Photophysical and X-ray Studies of Novel Highly Fluorescent Isoquinoline Derivatives with Higher Antibacterial Efficacy Based on the In-vitro and Density Functional Theory. Journal of Fluorescence, 20(3), 737-746.
  • Lee, J., et al. (2010). Solution processable small molecules for organic light-emitting diodes.
  • El-Ghanam, A. M. (2015). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 5(55), 44037-44051.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wiczk, W., et al. (2002). Photophysics of 7-Hydroxytetrahydroisoquinoline-3-carboxylic Acid and Its Derivatives. Journal of the American Chemical Society, 124(10), 2264-2273.
  • Rossi, R., et al. (2015). A Half Century of the Sonogashira Reaction. Organic Process Research & Development, 19(12), 1819-1848.
  • de Souza, M. C. B. V., et al. (2019).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 7-Bromo-6-Isoquinolinol Synthesis

Welcome to the Advanced Synthesis Troubleshooting Center. As drug development professionals and synthetic chemists, you know that halogenating heteroaromatics is rarely straightforward.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Center. As drug development professionals and synthetic chemists, you know that halogenating heteroaromatics is rarely straightforward. The synthesis of 7-bromo-6-isoquinolinol (also known as 7-bromo-isoquinolin-6-ol) is a classic example of a regioselectivity bottleneck.

This guide provides field-proven insights, causal explanations for common synthetic failures, and self-validating protocols to help you bypass kinetic traps and maximize your target yield.

The Regioselectivity Bottleneck: Why Direct Bromination Fails

Before diving into the troubleshooting FAQs, it is critical to understand the electronic landscape of the isoquinoline core. The diagram below illustrates why direct bromination is a flawed strategy for this specific target and outlines the preferred de novo pathway.

Workflow A 6-Isoquinolinol B Direct Bromination (Br2 or NBS) A->B C 5-Bromo-6-isoquinolinol (Major Product - Undesired) B->C C-5 Activation (Kinetic Control) D 7-Bromo-6-isoquinolinol (Trace - Desired) B->D Steric Hindrance (Poor Yield) E 3-Bromo-4-methoxybenzaldehyde (Pre-brominated Precursor) F Modified Pomeranz-Fritsch Cyclization E->F G 7-Bromo-6-methoxyisoquinoline F->G Ring Closure H Demethylation (BBr3) G->H I 7-Bromo-6-isoquinolinol (High Yield Target) H->I -MeBr

Fig 1: Regioselectivity challenges and the preferred de novo synthetic workflow.

Troubleshooting FAQs

Q1: I am using N-Bromosuccinimide (NBS) on 6-isoquinolinol, but my NMR shows I am predominantly isolating the 5-bromo regioisomer. Why is this happening? Causality: Electrophilic aromatic substitution (EAS) on 6-isoquinolinol is strictly governed by the electron-donating hydroxyl group at C-6. The C-5 position is kinetically favored because the Wheland intermediate formed upon electrophilic attack at C-5 is highly stabilized by resonance from the C-6 oxygen lone pair, without disrupting the aromaticity of the adjacent pyridine ring. Direct bromination of isoquinolines in strong acids or with standard brominating agents typically yields the 5-bromo derivative as the overwhelming major product 1. Even advanced enzymatic halogenations utilizing engineered flavin-dependent halogenases (FDHs) like RebH variants exhibit strict regioselectivity for the C-5 position on 6-hydroxyisoquinoline 2. Solution: To achieve high yields of the 7-bromo isomer, you must abandon direct halogenation. Instead, utilize a de novo synthesis starting from a pre-brominated building block (e.g., 3-bromo-4-methoxybenzaldehyde), a strategy frequently employed in complex alkaloid synthesis to guarantee unambiguous regiocontrol 3.

Q2: In my de novo Pomeranz-Fritsch route, the cyclization step suffers from severe tarring and yields are <20%. How can I prevent decomposition? Causality: The classic Pomeranz-Fritsch reaction relies on brutally strong acids (like concentrated H₂SO₄) to cyclize the benzalaminoacetal. These harsh conditions cause electron-rich methoxy-substituted rings to polymerize or undergo premature ether cleavage, resulting in intractable black tar. Solution: Employ the Jackson Modification . By reducing the imine to a secondary amine first, you can execute the cyclization using a milder Lewis/Brønsted acid combination (Trifluoroacetic anhydride / BF₃·OEt₂). This proceeds via a stable tetrahydroisoquinoline intermediate, preventing harsh degradation.

Q3: During the final demethylation of 7-bromo-6-methoxyisoquinoline, I observe significant debromination. How do I protect the aryl-bromide bond? Causality: Demethylation using refluxing 48% HBr or HI at high temperatures (>120 °C) provides enough thermal energy to promote reductive debromination or nucleophilic aromatic substitution. Solution: Switch to Boron Tribromide (BBr₃) in anhydrous dichloromethane at -78 °C. BBr₃ is a hard Lewis acid that selectively coordinates to the methoxy oxygen, facilitating methyl ether cleavage via bromide attack on the methyl group at room temperature, leaving the aryl-bromide bond completely intact.

Quantitative Yield Analysis

The table below summarizes the expected outcomes of various synthetic strategies, highlighting why the de novo route is the industry standard for this molecule.

Synthetic StrategyReagents / ConditionsMajor RegioisomerTypical Yield (7-Bromo)Scalability & Notes
Direct Bromination NBS, DMF, 0 °C5-Bromo-6-isoquinolinol< 5%Poor. Requires tedious preparative HPLC separation.
Enzymatic Halogenation RebH variant (3-LSR)5-Bromo-6-isoquinolinolTraceHighly regioselective for C-5. Not viable for C-7.
Directed Ortho-Metalation 1. MOM-Cl, 2. s-BuLi, 3. CBr₄7-Bromo-6-isoquinolinol35 - 45%Moderate. C-5 metalation heavily competes.
De Novo Cyclization 1. Modified Pomeranz-Fritsch, 2. BBr₃7-Bromo-6-isoquinolinol65 - 75% Excellent. Unambiguous regiocontrol.

Self-Validating Experimental Protocols

The following workflows utilize the de novo strategy to ensure maximum yield of the 7-bromo regioisomer. Each step includes built-in In-Process Controls (IPCs) so you can validate the chemistry in real-time.

Protocol A: Synthesis of 7-Bromo-6-methoxyisoquinoline (Jackson Modification)
  • Reductive Amination: React 3-bromo-4-methoxybenzaldehyde (1.0 eq) with aminoacetaldehyde dimethyl acetal (1.1 eq) in anhydrous toluene. Reflux with a Dean-Stark trap for 4 hours.

    • Self-Validation (IPC): Spot on TLC (Hexanes/EtOAc 7:3). The UV-active aldehyde spot (R_f ~0.6) will completely disappear, replaced by the imine (R_f ~0.4).

  • Reduction: Concentrate the toluene, dissolve the crude imine in methanol, and add NaBH₄ (1.5 eq) portion-wise at 0 °C.

    • Self-Validation (IPC): Vigorous hydrogen gas evolution will occur. The reaction is complete when gas evolution ceases and LC-MS shows a dominant [M+H]⁺ peak matching the secondary amine.

  • Cyclization: Dissolve the amine in anhydrous DCM. Cool to 0 °C. Add BF₃·OEt₂ (3.0 eq) followed by dropwise addition of Trifluoroacetic anhydride (TFAA, 3.0 eq). Stir for 12 hours at room temperature.

    • Self-Validation (IPC): The solution will transition from clear to a deep, vibrant orange/red. This color change visually confirms the formation of the activated trifluoroacetate intermediate prior to ring closure.

  • Aromatization: Concentrate the mixture, redissolve in dioxane, and reflux with DDQ (1.2 eq) for 4 hours to yield 7-bromo-6-methoxyisoquinoline.

Protocol B: BBr₃-Mediated Demethylation to 7-Bromo-6-isoquinolinol
  • Reagent Coordination: Dissolve 7-bromo-6-methoxyisoquinoline in anhydrous DCM under a strict N₂ atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath. Add BBr₃ (3.0 eq, 1.0 M in DCM) dropwise over 15 minutes.

    • Self-Validation (IPC): As the BBr₃-etherate complex forms, a dense yellow/brown precipitate will immediately crash out of the solution. This visual cue validates active reagent coordination to the methoxy group.

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 4 hours.

    • Self-Validation (IPC): Monitor via LC-MS. The starting material peak (m/z ~238) will completely shift to the product peak (m/z ~224 and 226, displaying the classic 1:1 isotopic pattern indicative of a single retained bromine atom).

  • Quench & Isolation: Cool the reaction back to 0 °C. Carefully quench by dropwise addition of methanol (highly exothermic). Concentrate the solvents under reduced pressure.

  • pH-Driven Purification: Suspend the crude residue in water and neutralize the aqueous phase to exactly pH 7.0 using saturated NaHCO₃.

    • Self-Validation (IPC): The product's zwitterionic/phenolic nature ensures it will selectively precipitate as an off-white solid precisely at neutrality. Filter and wash with cold water to obtain highly pure 7-bromo-6-isoquinolinol, validating successful cleavage and providing an intrinsic purification step.

References

  • Engineering Tryptophan Halogenase RebH for Regioselective Halogenation of Phenolic Compounds Source: Organic Letters (ACS Publications), 2025. URL:[Link]

  • Aryne Formation from 2-Bromolaudanosine. Fate of the 5,6,12,12a-Tetrahydrodibenzo[b,g]indolizinium Ion and an Alternative Synthesis Source: Canadian Journal of Chemistry (CDN Science Pub), 1975. URL:[Link]

Sources

Optimization

Technical Support Center: 7-Bromo-6-isoquinolinol Synthesis &amp; Troubleshooting

Welcome to the Application Scientist Support Portal. The synthesis of 7-bromo-6-isoquinolinol (7-bromo-isoquinolin-6-ol) presents unique regiochemical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The synthesis of 7-bromo-6-isoquinolinol (7-bromo-isoquinolin-6-ol) presents unique regiochemical challenges. This guide is designed for researchers and drug development professionals to troubleshoot side product formation, understand the mechanistic causality behind synthetic route failures, and optimize isolation protocols.

Mechanistic Causality: Why Side Products Form

The primary challenge in synthesizing 7-bromo-6-isoquinolinol is controlling the site of halogenation or cyclization. Two main synthetic strategies are typically employed, each with distinct side-product liabilities:

Route A: Pomeranz-Fritsch Cyclization (De Novo Ring Synthesis) This is the preferred route . By starting with 3-bromo-4-methoxybenzaldehyde, the bromine atom is already fixed in the correct position relative to the oxygen substituent. The causality of side product formation here is driven by steric hindrance during cyclization and incomplete ether cleavage . The acid-catalyzed cyclization of the imine intermediate strongly favors para-cyclization (yielding the 7-bromo scaffold) over ortho-cyclization (which would yield the sterically hindered 5-bromo regioisomer).

Route B: Direct Electrophilic Aromatic Substitution (Bromination) Attempting to directly brominate 6-isoquinolinol using N-Bromosuccinimide (NBS) or Br₂ frequently fails to yield the 7-bromo isomer as the major product . The hydroxyl group at C6 directs electrophiles to the ortho positions (C5 and C7). However, C5 is significantly more nucleophilic due to the resonance stabilization of the Wheland intermediate (similar to the alpha-effect in 2-naphthol). Consequently, standard chemical bromination yields 5-bromo-6-isoquinolinol as the major product, often accompanied by over-bromination to 5,7-dibromo-6-isoquinolinol .

SynthesisPathways cluster_0 Route A: Pomeranz-Fritsch (Recommended) cluster_1 Route B: Direct Bromination (Prone to errors) SM1 3-Bromo-4-methoxy- benzaldehyde Int1 7-Bromo-6-methoxy- isoquinoline SM1->Int1 1. Acetal 2. Acid Cyclization Target1 7-Bromo-6-isoquinolinol (Target) Int1->Target1 BBr3 Demethylation (Optimal) Side1 Unreacted Methoxy (Side Product) Int1->Side1 Incomplete Reaction SM2 6-Isoquinolinol Regio 5-Bromo-6-isoquinolinol (Major Regioisomer) SM2->Regio NBS or Br2 (C5 highly nucleophilic) DiBromo 5,7-Dibromo-6-isoquinolinol (Over-bromination) Regio->DiBromo Excess Reagent

Figure 1: Comparison of synthetic routes and their respective side product liabilities.

Troubleshooting Guides & FAQs

Q1: I am using direct bromination (NBS) on 6-isoquinolinol, but my NMR shows my main product is a different regioisomer. Why? A: You have likely synthesized 5-bromo-6-isoquinolinol. The C5 position of the isoquinoline ring is inherently more reactive toward electrophiles than the C7 position. Unless you use a highly specific engineered enzyme (like mutated RebH) or a sterically bulky blocking group at C5, chemical halogenation will invariably favor the 5-position. We strongly recommend switching to the Pomeranz-Fritsch route .

Q2: In the Pomeranz-Fritsch route, I am seeing a +14 Da mass difference in my final LC-MS analysis. What is this side product? A: A mass of +14 Da relative to your target (m/z 238 vs. 224) indicates incomplete demethylation . You have residual 7-bromo-6-methoxyisoquinoline. This occurs if the Boron tribromide (BBr₃) quench is performed too early or if the reaction temperature was not allowed to reach room temperature. Ensure the BBr₃ cleavage runs for at least 8-12 hours before quenching.

Q3: How can I definitively distinguish between 5-bromo-6-isoquinolinol and 7-bromo-6-isoquinolinol using ¹H NMR? A: Look exclusively at the aromatic protons on the carbocycle (H-5, H-7, H-8):

  • Target (7-Bromo): The protons at C5 and C8 are para to each other. Because they have no adjacent protons, they will appear as two distinct singlets in the aromatic region.

  • Regioisomer (5-Bromo): The protons at C7 and C8 are ortho to each other. They will couple and appear as two doublets with an ortho-coupling constant of J ≈ 8.5–9.0 Hz.

TroubleshootingWorkflow Start Crude Product Analysis (LC-MS & 1H NMR) MassCheck Check [M+H]+ Mass Start->MassCheck Mass224 m/z 224/226 (1:1) (Monobrominated) MassCheck->Mass224 Mass302 m/z 302/304/306 (1:2:1) (Dibrominated) MassCheck->Mass302 Mass238 m/z 238/240 (1:1) (Methoxy Intermediate) MassCheck->Mass238 NMRCheck Check 1H NMR Aromatic Region Mass224->NMRCheck Singlets Two Singlets (H-5, H-8) para-relationship NMRCheck->Singlets Doublets Two Doublets (H-7, H-8) ortho-coupling (~9 Hz) NMRCheck->Doublets Target Target Confirmed: 7-Bromo-6-isoquinolinol Singlets->Target Regio Side Product: 5-Bromo-6-isoquinolinol Doublets->Regio

Figure 2: Analytical workflow for identifying 7-bromo-6-isoquinolinol and common side products.

Quantitative Data Presentation: Analytical Identification

Use the following self-validating data table to confirm the identity of your synthesized compounds and isolate side products during chromatography.

CompoundExact MassLC-MS [M+H]⁺ (Isotope Ratio)Key ¹H NMR Signals (DMSO-d₆)Diagnostic Feature
7-Bromo-6-isoquinolinol (Target)222.96223.97 / 225.97 (1:1)~7.3 ppm (s, 1H, H-5)~8.2 ppm (s, 1H, H-8)Two aromatic singlets (para-protons).
5-Bromo-6-isoquinolinol (Side Product)222.96223.97 / 225.97 (1:1)~7.4 ppm (d, 1H, J=8.9 Hz, H-7)~8.0 ppm (d, 1H, J=8.9 Hz, H-8)Two aromatic doublets (ortho-protons).
5,7-Dibromo-6-isoquinolinol (Side Product)300.87301.88 / 303.88 / 305.88 (1:2:1)~8.3 ppm (s, 1H, H-8)Single proton on the carbocycle; distinct 1:2:1 MS isotope pattern.
7-Bromo-6-methoxyisoquinoline (Intermediate)236.98237.98 / 239.98 (1:1)~3.9 ppm (s, 3H, -OCH₃)Presence of methoxy peak; +14 Da mass shift.

Validated Experimental Protocol: Pomeranz-Fritsch Route

To avoid the regioselectivity issues of direct bromination, utilize this optimized, self-validating Pomeranz-Fritsch methodology .

Phase 1: Imine Condensation
  • Charge a round-bottom flask equipped with a Dean-Stark trap with 3-bromo-4-methoxybenzaldehyde (1.0 eq) and anhydrous toluene (0.5 M).

  • Add aminoacetaldehyde dimethyl acetal (1.5 eq) dropwise at room temperature.

  • Reflux the mixture for 6 hours.

    • Causality & Validation: The Dean-Stark trap physically removes the water byproduct, driving the condensation equilibrium entirely toward the imine. Validate completion via TLC (disappearance of the aldehyde spot).

  • Concentrate under reduced pressure to yield the crude imine. Use immediately in Phase 2.

Phase 2: Acid-Catalyzed Cyclization
  • Dissolve the crude imine in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere (N₂/Ar).

  • Add trifluoromethanesulfonic acid (triflic acid, 5.0 eq) dropwise.

    • Causality: Strong protic conditions promote electrophilic aromatic substitution. The cyclization occurs para to the bulky bromine atom, strictly favoring the 7-bromo-6-methoxyisoquinoline scaffold over the sterically hindered 5-bromo regioisomer.

  • Warm to room temperature and stir for 12 hours.

  • Quench carefully with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Phase 3: Demethylation (Ether Cleavage)
  • Dissolve the purified 7-bromo-6-methoxyisoquinoline in anhydrous DCM and cool to -78 °C.

  • Add Boron tribromide (BBr₃, 3.0 eq) dropwise.

    • Causality: BBr₃ acts as a strong Lewis acid, coordinating to the methoxy oxygen and facilitating bromide attack on the methyl group. The extreme low temperature prevents exothermic degradation of the isoquinoline core.

  • Warm gradually to room temperature over 8–12 hours. Do not rush this step, or you will isolate the +14 Da side product.

  • Quench by cooling back to 0 °C and carefully adding methanol dropwise, followed by water. Adjust pH to ~7 to precipitate the target 7-bromo-6-isoquinolinol . Filter, wash with cold water, and dry under vacuum.

References

  • Title: Derivados de isoquinolina y quinazolina y su uso como inhibidores de rho cinasa (ES2331853T3) Source: Google Patents / Oficina Española de Patentes y Marcas URL:(Search query: ES2331853T3)
  • Title: Engineering Tryptophan Halogenase RebH for Regioselective Halogenation of Phenolic Compounds Source: Organic Letters, ACS Publications URL: [Link]

  • Title: Precision Molecular Editing: Predicting Substrate Scope and Regiochemistry for CHEESY1, a Flavin Dependent Halogenase Source: ACS Publications URL: [Link]

Troubleshooting

Technical Support Center: Purification of Crude 6-Isoquinolinol, 7-bromo-

Welcome to the technical support center for the purification of 6-Isoquinolinol, 7-bromo-. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 6-Isoquinolinol, 7-bromo-. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a pure form. Here, we provide troubleshooting guides and frequently asked questions to address specific issues you might face during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 6-Isoquinolinol, 7-bromo- and why is its purity crucial?

6-Isoquinolinol, 7-bromo- is a heterocyclic organic compound. As a brominated isoquinoline derivative, it serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent steps, and the formation of difficult-to-separate byproducts, ultimately compromising the integrity of the final active pharmaceutical ingredient (API).

Q2: What are the most common impurities found in crude 6-Isoquinolinol, 7-bromo-?

The impurities in your crude product will largely depend on the synthetic route employed. However, some common culprits include:

Impurity TypeOrigin
Unreacted Starting Materials Incomplete reaction during the synthesis.
Over-brominated Products Lack of precise control over the bromination reaction can lead to the formation of di- or poly-brominated isoquinolinols[1].
Isomeric Byproducts Bromination may occur at other positions on the isoquinoline ring, resulting in structural isomers that can be challenging to separate due to similar polarities[1].
Debrominated Byproducts Side reactions or harsh workup conditions can cause the loss of the bromo-substituent[1].
Polymeric or Tar-like Substances Degradation of the product or starting materials, often during workup, can form high molecular weight, colored impurities[1][2].
Residual Solvents Solvents used in the reaction or workup (e.g., toluene, dichloromethane) may be present in the crude product[3].
Q3: What are the primary methods for purifying crude 6-Isoquinolinol, 7-bromo-?

The most effective purification techniques for this class of compounds are:

  • Recrystallization: An excellent method for obtaining highly pure crystalline material, provided a suitable solvent system can be identified[1][4].

  • Silica Gel Column Chromatography: A versatile technique for separating compounds based on polarity. It is particularly useful for removing impurities with different polarities from the desired product[1][4][5].

  • Acid-Base Extraction: This technique leverages the basicity of the isoquinoline nitrogen to separate it from non-basic impurities[1][6][7].

Q4: How can I assess the purity of my 6-Isoquinolinol, 7-bromo- sample?

Several analytical techniques can be employed to determine the purity of your compound:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in your sample and to select a suitable solvent system for column chromatography[5][8]. An optimal Rf value for the target compound is typically in the 0.25-0.35 range[4][5].

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your sample and can be used to detect trace impurities[9][10][11].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify impurities by the presence of unexpected signals[12][13][14][15].

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range, whereas impurities will typically cause the melting point to be depressed and broadened[11].

Q5: What are the key safety considerations when handling 6-Isoquinolinol, 7-bromo-?

While specific toxicity data for this exact compound is not extensively detailed, related bromo-isoquinoline compounds are classified as harmful if swallowed and can cause skin and serious eye irritation[16][17]. Therefore, it is essential to:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Troubleshooting and Purification Protocols

This section provides a systematic approach to resolving common purification challenges.

Problem 1: My analytical data (NMR, TLC) indicates a mixture of products.

This is the most common issue encountered with crude 6-Isoquinolinol, 7-bromo-. The presence of multiple spots on a TLC plate or extra peaks in an NMR spectrum points to the presence of unreacted starting materials, isomers, or over-brominated byproducts.

Workflow for Purification of Crude 6-Isoquinolinol, 7-bromo-

G crude Crude 6-Isoquinolinol, 7-bromo- acid_base Acid-Base Extraction crude->acid_base To remove non-basic impurities recrystallization Recrystallization acid_base->recrystallization If crystalline chromatography Column Chromatography acid_base->chromatography If an oil or mixture of isomers analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis chromatography->analysis analysis->recrystallization Purity < 98% pure_product Pure Product analysis->pure_product Purity > 98%

Caption: General purification workflow for crude 6-Isoquinolinol, 7-bromo-.

Solution A: Acid-Base Extraction

This method is highly effective for removing non-basic impurities. It exploits the basic nitrogen atom in the isoquinoline ring, which can be protonated to form a water-soluble salt[6][7].

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Acid Wash: Transfer the solution to a separatory funnel and extract with 1M aqueous HCl. The basic 6-Isoquinolinol, 7-bromo- will move into the aqueous layer as its hydrochloride salt, while non-basic impurities remain in the organic layer.

  • Separation: Separate the two layers. Discard the organic layer containing the impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 8). Your product should precipitate out of the solution[1].

  • Extraction: Extract the now basic aqueous layer with fresh organic solvent (e.g., DCM) multiple times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the partially purified product.

Solution B: Recrystallization

If the product from the acid-base extraction (or the crude material itself) is a solid, recrystallization can be a powerful technique to achieve high purity[18].

Protocol 2: Recrystallization

  • Solvent Selection: The key is to find a solvent or solvent system in which your product is soluble when hot but insoluble when cold. Test small amounts of your product with the solvents listed in the table below.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if needed): If there are insoluble impurities (like dust or tar), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Table 1: Recommended Solvents for Recrystallization of Bromo-isoquinolinols

Solvent/SystemRationaleReference
Heptane/TolueneGood for non-polar to moderately polar compounds.[18][19]
Ethyl Acetate/HexaneA versatile system where polarity can be fine-tuned.[1]
Ethanol or Water/AlcoholSuitable for more polar compounds.[1]
BenzeneEffective for some derivatives, but use with caution due to toxicity.[1]
Solution C: Silica Gel Column Chromatography

This is the most robust method for separating compounds with different polarities[4][5].

Protocol 3: Silica Gel Column Chromatography

  • TLC Analysis: First, determine the best eluent (solvent system) using TLC. The goal is an Rf value of ~0.25-0.35 for 6-Isoquinolinol, 7-bromo-[4][5]. Good starting points are mixtures of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in your chosen eluent and pack it into a glass column, ensuring there are no air bubbles.

  • Sample Loading: If your compound is poorly soluble in the eluent, use the "dry loading" method. Dissolve your crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column[1][5].

  • Elution: Add the eluent to the column and apply gentle pressure to start the separation. Collect the eluting solvent in fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 6-Isoquinolinol, 7-bromo-.

Table 2: Suggested Eluent Systems for TLC and Column Chromatography

PolarityEluent System (v/v)Compound SuitabilityReference
Low to MediumHexane:Ethyl Acetate (9:1 to 1:1)A good starting point for many isoquinolines.[5][8][20]
MediumDichloromethane:Ethyl Acetate (9:1 to 5:1)For slightly more polar compounds.[19]
Medium to HighDichloromethane:Methanol (100:1 to 50:1)Useful for more polar isoquinolinols.[21]
Problem 2: My product is contaminated with a persistent colored (tar-like) impurity.

These are often polymeric byproducts that can streak during column chromatography and inhibit crystallization.

Solution: Activated Charcoal Treatment
  • Dissolution: Before your main purification step (recrystallization or chromatography), dissolve the crude product in a suitable organic solvent (e.g., ethanol or ethyl acetate).

  • Charcoal Addition: Add a small amount (1-2% by weight) of activated charcoal to the solution.

  • Heating: Gently heat the mixture for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Filtration: Filter the hot solution through a pad of Celite to remove the charcoal.

  • Proceed with Purification: Use the resulting decolorized solution for recrystallization or prepare it for column chromatography.

Problem 3: My purified compound shows signs of degradation upon storage.

Some bromo-isoquinolinol derivatives can be sensitive to light, air (oxidation), and pH extremes[22][23].

Solution: Proper Storage and Handling
  • Storage: Store the purified solid in a tightly sealed amber vial under an inert atmosphere (argon or nitrogen) at a low temperature (-20°C is recommended for long-term storage)[22].

  • Solutions: Prepare solutions fresh for each experiment. If you need to store solutions, use amber vials, store them at -20°C or -80°C, and avoid repeated freeze-thaw cycles[22].

Troubleshooting Decision Tree

G start Crude Product Analysis (TLC/NMR) q1 Is it a single spot/set of peaks with baseline impurities? start->q1 q2 Are there multiple major spots/sets of peaks? q1->q2 No recrystallize Attempt Recrystallization q1->recrystallize Yes q3 Is the product heavily colored (tarry)? q2->q3 No acid_base Start with Acid-Base Extraction q2->acid_base Yes q3->start No, re-evaluate charcoal Decolorize with Activated Charcoal q3->charcoal Yes column Perform Column Chromatography acid_base->column Then... charcoal->column Then...

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Optimization

Technical Support Center: Stability of 7-Bromo-6-isoquinolinol in Aqueous Buffers

Welcome to the Technical Support Center for 7-Bromo-6-isoquinolinol (also known as 7-bromoisoquinolin-6-ol). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and dru...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Bromo-6-isoquinolinol (also known as 7-bromoisoquinolin-6-ol). As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot common stability and solubility issues encountered when handling this compound in aqueous media.

Rather than simply providing a list of "do's and don'ts," this guide explores the physicochemical causality behind the compound's behavior, ensuring your experimental protocols are robust, reproducible, and self-validating.

Physicochemical Baseline Data

Understanding the intrinsic properties of 7-bromo-6-isoquinolinol is the first step in diagnosing experimental anomalies. The compound possesses an amphoteric nature due to its basic isoquinoline nitrogen and acidic phenolic hydroxyl group.

PropertyValue / DescriptionMechanistic Implication
CAS Number 666735-08-6Standard identifier for procurement and literature searches.
Molecular Weight 224.05 g/mol Required for precise molarity calculations in stock preparation.
pKa (Isoquinoline N) ~5.4At pH < 5, the nitrogen is protonated, increasing aqueous solubility.
pKa (C6-Phenol) 9.15 ± 0.10 (Predicted base)[1]The C7-bromine inductively lowers this pKa slightly. At pH > 9, the phenol deprotonates, increasing solubility.
Solubility at pH 7.4 Poor (< 10 mM)[2]Exists predominantly in a neutral/zwitterionic state at physiological pH, leading to a high logD and rapid precipitation.

Troubleshooting Guide & FAQs

Q1: I spiked my compound into a pH 7.4 PBS buffer, and my LC-MS shows a 90% drop in concentration after 2 hours. Is the compound degrading?

Diagnosis: Precipitation and Colloidal Aggregation (Not Degradation) Researchers frequently mistake physical precipitation for chemical degradation. Isoquinoline-based biaryls and their derivatives exhibit notoriously poor aqueous solubility at neutral pH[2]. Because the physiological pH of 7.4 falls squarely between the compound's two pKa values[1], the molecule exists predominantly in its uncharged or zwitterionic form. This minimizes its hydration shell, driving the hydrophobic molecules to self-associate and form colloidal aggregates. When you sample the solution for LC-MS, these aggregates either stick to the vial walls or are filtered out by the HPLC guard column, resulting in a perceived "loss" of concentration.

Q2: My aqueous stock solution turned a faint pink/brown color after being left on the benchtop overnight. What happened?

Diagnosis: Proton-Coupled Electron Transfer (PCET) Oxidation Phenolic compounds are highly susceptible to oxidation in aqueous buffers, particularly at slightly alkaline pH or in the presence of dissolved oxygen and trace transition metals. The oxidation of phenols in water typically proceeds via a Proton-Coupled Electron Transfer (PCET) mechanism[3][4]. The C6-hydroxyl group loses an electron and a proton simultaneously, generating a reactive phenoxyl radical. These radicals rapidly dimerize or further oxidize into highly conjugated, colored quinone-like species.

Q3: I am exposing my assay plates to UV light, and I see a new peak in my mass spectrum with a mass shift of -79 Da. Why?

Diagnosis: Photodehalogenation Halogenated aromatics, particularly bromoaromatics, are sensitive to ultraviolet radiation. Upon UV exposure, the compound undergoes homolytic or heterolytic cleavage of the C–Br bond[5]. The loss of the bromine atom (atomic weight ~79.9 Da) results in the formation of unsubstituted 6-isoquinolinol. This photodehalogenation fundamentally alters the pharmacological profile and pKa of your test article.

Mechanistic Pathways

The following diagram illustrates the pH-dependent speciation and the primary chemical degradation pathways of 7-bromo-6-isoquinolinol in aqueous environments.

Speciation Cation Cationic Form (pH < 5) Neutral Neutral/Zwitterion (pH 6-8) Low Solubility Cation->Neutral -H+ (pKa ~5.4) Anion Anionic Form (pH > 9) Neutral->Anion -H+ (pKa ~9.1) Dehalo 6-Isoquinolinol (Debrominated) Neutral->Dehalo UV Light (Photodehalogenation) Radical Phenoxyl Radical (Colored) Anion->Radical PCET Oxidation (Trace Metals/O2)

Fig 1: pH-dependent speciation and primary degradation pathways of 7-bromo-6-isoquinolinol.

Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. The following methodologies are designed to bypass the physical and chemical pitfalls described above.

Protocol 1: Preparation of Stable Stock and Working Solutions

Causality: Dissolving directly into aqueous buffers causes localized supersaturation and immediate nucleation. Pre-dissolving in an aprotic solvent prevents this.

  • Stock Preparation: Weigh the lyophilized powder and dissolve it completely in 100% anhydrous DMSO (or DMF) to achieve a concentration of 10 mM to 50 mM.

  • Storage: Aliquot the DMSO stock into amber glass vials (to prevent photodehalogenation) and store at -20°C. Purge the vial headspace with Argon or Nitrogen to prevent ambient oxygen from initiating PCET oxidation.

  • Working Solution: When preparing aqueous treatments, first dilute the DMSO stock into a co-solvent (e.g., PEG400, Tween-80, or HP-β-CD) before adding the aqueous buffer dropwise under vortexing. Ensure the final DMSO concentration remains ≤1% to avoid cytotoxicity in downstream biological assays.

Protocol 2: Kinetic Solubility vs. Stability Assay (HPLC-UV)

Causality: This protocol uses physical separation (centrifugation) and a solubility-guaranteed control arm to definitively distinguish between precipitation and chemical degradation.

  • Sample Preparation: Spike 10 µL of a 10 mM DMSO stock into 990 µL of PBS (pH 7.4) to create a 100 µM test solution.

  • Control Preparation: Spike 10 µL of the same stock into 990 µL of a 50/50 Acetonitrile/Water mixture (where complete solubility is guaranteed).

  • Incubation: Incubate both solutions at 37°C on a thermomixer at 800 rpm. Take 100 µL aliquots at T=0, 2, 4, and 24 hours.

  • Phase Separation: Centrifuge the aliquots at 15,000 x g for 15 minutes. This forces any colloidal aggregates into a pellet.

  • Analysis: Transfer the supernatant to HPLC vials. Analyze via RP-HPLC (C18 column, gradient ACN/Water with 0.1% TFA).

  • Validation Logic: If the AUC (Area Under the Curve) of the PBS supernatant drops while the 50/50 ACN/Water control remains stable, the issue is precipitation . If both drop, or if new peaks appear in the chromatogram, the issue is chemical degradation .

Troubleshooting Workflow

Use the following decision tree to systematically diagnose concentration drops in your assays.

Workflow Start Observe Concentration Drop in Buffer Centrifuge Centrifuge at 15,000 x g, 15 min Start->Centrifuge Analyze Analyze Supernatant & Pellet (LC-MS) Centrifuge->Analyze Decision Is Parent Compound Recovered in Pellet? Analyze->Decision Precip Solubility Issue (Add Cosolvent/Surfactant) Decision->Precip YES Degrad Chemical Degradation (Check O2/Light/pH) Decision->Degrad NO (New Peaks Present)

Fig 2: Diagnostic workflow for differentiating solubility limits from chemical instability.

References

  • [1] Cas 7651-82-3,Isoquinolin-6-ol | lookchem. LookChem. Available at:[Link]

  • [2] Isoquinoline-Based Biaryls as a Robust Scaffold for Microtubule Inhibitors. ChemRxiv. Available at: [Link]

  • [3] The electrochemical approach to concerted proton—electron transfers in the oxidation of phenols in water. Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • [4] The mechanism of phenol oxidation via ETPT, PTET and CEP pathways. ResearchGate. Available at: [Link]

  • [5] Homolytic C–Br Bond Dissociation Energies Obtained by Means of the G4 Thermochemical Protocol. ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 7-Bromo-6-isoquinolinol Storage &amp; Handling

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 7-Bromo-6-isoquinolinol (CAS: 666735-08-6) Formula: C9H6BrNO | Molecular Weight: 224.05 g/mol Mechanistic Root Causes of Deg...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Compound: 7-Bromo-6-isoquinolinol (CAS: 666735-08-6) Formula: C9H6BrNO | Molecular Weight: 224.05 g/mol

Mechanistic Root Causes of Degradation

To effectively prevent the degradation of 7-bromo-6-isoquinolinol, it is critical to understand the chemical causality behind its instability. As a bifunctional heterocyclic building block, this compound is vulnerable to three primary degradation pathways:

A. Oxidative Degradation (Quinone Formation)

The presence of the hydroxyl (-OH) group at the 6-position strongly donates electron density into the isoquinoline ring via resonance. This electron-rich nature significantly lowers the oxidation potential of the molecule compared to an unsubstituted isoquinoline. Exposure to atmospheric oxygen readily oxidizes the phenolic core, often leading to the formation of highly colored, ortho-quinone-like species or polymeric dimers [1].

B. Photolytic Dehalogenation

Aryl bromides possess a carbon-bromine (C-Br) bond dissociation energy of approximately 81 kcal/mol. Exposure to ambient laboratory lighting—specifically the UV and near-UV spectrum—can induce homolytic cleavage of this bond. This photoredox process generates a highly reactive aryl radical and a bromine radical, which rapidly abstract hydrogen from surrounding solvents or react with oxygen to form complex degradation mixtures [2].

C. Moisture-Accelerated Instability

While the free base of 7-bromo-6-isoquinolinol is only moderately hygroscopic, any trace moisture acts as a catalytic medium that accelerates both oxidative and photolytic degradation. If the compound is stored as a hydrobromide or hydrochloride salt, its hygroscopicity increases exponentially, making strict anhydrous conditions mandatory.

DegradationPathways Compound 7-Bromo-6-isoquinolinol O2 Atmospheric O2 Compound->O2 UV UV/Visible Light Compound->UV H2O Moisture / Humidity Compound->H2O Oxidation Oxidative Degradation (Quinone/Dimer Formation) O2->Oxidation Electron-rich Phenol Photolysis Photodehalogenation (Aryl Radical Generation) UV->Photolysis C-Br Homolytic Cleavage Hydrolysis Accelerated Oxidation (Solvation Shell) H2O->Hydrolysis Hygroscopic Salt Forms

Mechanistic pathways of 7-bromo-6-isoquinolinol degradation via oxidation, photolysis, and moisture.

Troubleshooting FAQs

Q: My freshly purchased 7-bromo-6-isoquinolinol powder was off-white, but after a month in the fridge, it has turned pink/brown. Is it still usable? A: The color change is a classic visual indicator of oxidative degradation. The electron-rich phenolic ring has likely oxidized into a trace amount of a highly conjugated quinone species. Because these quinones have massive molar extinction coefficients, a deep color change can occur even if the actual mass degradation is <1%. Action: Run an LC-MS or 1H-NMR. If purity remains >95%, it may still be usable for robust cross-coupling reactions, but it should be recrystallized if being used for sensitive biological assays.

Q: Can I prepare a 100 mM stock solution in DMSO and store it at -20°C for long-term use? A: We strongly advise against long-term storage in solution. DMSO is hygroscopic and can absorb water every time the tube is opened. Furthermore, freeze-thaw cycles in DMSO introduce dissolved oxygen into the matrix, accelerating the oxidation of the 6-hydroxyl group. If you must make a stock solution, aliquot it into single-use volumes, purge the headspace with Argon, and discard any unused thawed solution.

Q: I am observing debrominated side products in my LC-MS analysis before I even run my reaction. What is happening? A: This is diagnostic of photodehalogenation. If you left the compound dissolved in a clear glass vial on your benchtop under standard fluorescent or LED laboratory lighting, the C-Br bond has undergone homolytic cleavage [2]. Always use amber vials or wrap clear vials in aluminum foil when handling this compound in solution.

Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions and the expected shelf-life of 7-bromo-6-isoquinolinol.

Storage TemperatureAtmosphereLight ExposureContainer TypeExpected Shelf Life (>98% Purity)
-20°C Argon (Inert) Dark Amber Glass + Parafilm > 24 Months
4°CArgon (Inert)DarkAmber Glass6 - 12 Months
25°C (Room Temp)AirDarkClear Glass1 - 3 Months
25°C (Room Temp)AirAmbient Lab LightClear Glass< 2 Weeks (Rapid Photolysis)
Solution (DMSO)Air HeadspaceAmbient Lab LightClear Glass< 48 Hours

Self-Validating Experimental Protocols

To guarantee the integrity of your compound, implement the following self-validating Standard Operating Procedure (SOP). This protocol is designed so that each step inherently protects against the degradation mechanisms outlined in Section 1.

Protocol A: Optimal Aliquoting and Long-Term Storage

Causality Focus: Minimizing freeze-thaw cycles, oxygen exposure, and photon bombardment.

  • Equilibration (Self-Validation Step): Remove the master bottle of 7-bromo-6-isoquinolinol from the -20°C freezer and place it in a desiccator at room temperature for exactly 60 minutes before opening.

    • Why: Opening a cold bottle immediately condenses atmospheric moisture onto the powder, permanently compromising the batch.

  • Inert Atmosphere Transfer: Move the equilibrated bottle into a glove box or a benchtop enclosure continuously flushed with high-purity Argon (Nitrogen can contain trace oxygen and is less dense, making it inferior for displacing air in vials).

  • Aliquoting: Weigh the powder into single-use amber glass vials (e.g., 50 mg or 100 mg per vial).

    • Why: Amber glass blocks wavelengths <500 nm, preventing photolytic C-Br cleavage.

  • Headspace Purging: Gently blow a stream of Argon into the headspace of each vial for 5 seconds. Immediately cap the vial tightly.

  • Secondary Seal: Wrap the cap junction with Parafilm to prevent gas exchange during thermal contraction in the freezer.

  • Desiccated Storage: Place the aliquoted vials into a secondary container (like a centrifuge tube or Tupperware) containing indicating silica gel packets. Store this secondary container at -20°C.

Protocol B: Quality Control (QC) Rescue via Recrystallization

If your batch has degraded (turned dark brown) and LC-MS shows <90% purity, use this protocol to rescue the free base.

  • Dissolution: Dissolve the degraded powder in a minimal amount of boiling ethanol under an Argon atmosphere.

  • Hot Filtration: Add activated charcoal (10% w/w) to the hot solution and stir for 5 minutes to adsorb the highly conjugated, polymeric oxidized impurities. Perform a hot filtration through a Celite pad.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours.

  • Isolation: Filter the pale/white crystals under vacuum, wash with ice-cold ethanol, and dry under high vacuum (<1 mbar) for 12 hours to remove all residual solvent.

StorageWorkflow Receive Receive Bulk Powder (7-Bromo-6-isoquinolinol) Equilibrate Equilibrate to Room Temp (in Desiccator, 1 hr) Receive->Equilibrate GloveBox Transfer to Argon Glove Box (Prevents Oxidation) Equilibrate->GloveBox AmberVial Aliquot into Amber Vials (Prevents Photolysis) GloveBox->AmberVial Purge Argon Headspace Purge & Cap AmberVial->Purge Storage Store at -20°C in Secondary Container with Desiccant Purge->Storage

Step-by-step workflow for the safe aliquoting and long-term storage of 7-bromo-6-isoquinolinol.

References

  • Synthesis of novel (benzimidazolyl)isoquinolinols and evaluation as adenosine A1 receptor tools. RSC Advances, 2018. This paper details the susceptibility of isoquinolines and tetrahydroisoquinolines to oxidation, specifically noting the use of atmospheric oxygen and oxidants in the aromatization and degradation of isoquinolinol scaffolds. URL:[Link][1]

  • Quantum Dots in Visible-Light Photoredox Catalysis: Reductive Dehalogenations and C–H Arylation Reactions Using Aryl Bromides. Chemistry of Materials, 2017. This study provides mechanistic insight into the photolytic instability of aryl bromides, demonstrating how visible and UV light induces homolytic C-Br bond cleavage to generate reactive aryl radicals. URL:[Link][2]

Sources

Optimization

Technical Support Center: HPLC Peak Tailing Issues with 6-Isoquinolinol, 7-bromo-

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions to common chromatographic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical solutions to common chromatographic challenges. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing issues with 6-Isoquinolinol, 7-bromo- during reverse-phase HPLC analysis. We will move beyond simple checklists to explore the underlying chemistry and provide a logical, scientifically-grounded troubleshooting framework.

Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing and why is it a problem for my analysis?

A1: In an ideal HPLC separation, a chromatographic peak should be perfectly symmetrical, resembling a Gaussian curve. Peak tailing occurs when the back half of the peak is broader than the front half.[1] This asymmetry is not just a cosmetic issue; it directly impacts the quality of your data by potentially obscuring smaller, co-eluting impurities and complicating peak integration, which leads to inaccurate and imprecise quantification.[2][3]

The degree of tailing is measured by the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates perfect symmetry. While a value up to 1.5 might be acceptable in some assays, a Tf greater than 2.0 is generally considered poor and points to underlying issues in your method or system.[3][4]

Q2: I'm analyzing 6-Isoquinolinol, 7-bromo-. Why is this specific compound prone to peak tailing?

A2: The structure of 6-Isoquinolinol, 7-bromo- contains two key functional groups that make it susceptible to peak tailing in reverse-phase HPLC:

  • A Basic Nitrogen Atom: The isoquinoline ring contains a nitrogen atom that is basic (estimated pKa of the conjugate acid is ~5.4, similar to isoquinoline).[5] In typical reverse-phase mobile phases (pH 3-7), this nitrogen can be protonated, carrying a positive charge.

  • An Acidic Phenolic Group: The hydroxyl group (-OH) is weakly acidic (pKa likely > 8).

  • Potential for Metal Chelation: The arrangement of the nitrogen and hydroxyl group may allow the molecule to act as a chelating agent for metal ions.[6]

The primary cause of peak tailing for basic compounds like this is an unwanted secondary interaction with the stationary phase.[4] Specifically, the protonated nitrogen atom interacts strongly with negatively charged, deprotonated silanol groups (Si-O⁻) that exist on the surface of silica-based columns, especially at pH levels above 3.[7][8] This creates an alternative, ion-exchange-like retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail".[9][10]

Troubleshooting & Optimization Workflow

This section provides a systematic, step-by-step approach to diagnose and resolve peak tailing for 6-Isoquinolinol, 7-bromo-.

Q3: My peak for 6-Isoquinolinol, 7-bromo- is tailing. What is the very first step I should take to diagnose the problem?

A3: The first and most critical step is to differentiate between a chemical problem (specific to your analyte) and a physical problem (related to the HPLC system).

  • Prepare a Test Sample: Dissolve a small amount of a neutral, non-polar compound (e.g., Uracil or Toluene) in your mobile phase.

  • Inject: Run this sample using your current HPLC method.

  • Analyze the Result:

    • If the neutral marker peak is sharp and symmetrical (Tf ≈ 1): The problem is chemical and is related to secondary interactions of your analyte with the column. Proceed to Q4 .

    • If the neutral marker peak ALSO tails: The problem is physical or systemic. This points to issues like extra-column volume or column degradation. Proceed to Q6 .[9]

This simple test saves immense time by immediately focusing your troubleshooting efforts in the right direction.

start Start: Peak Tailing Observed inject_neutral Inject Neutral Marker (e.g., Uracil, Toluene) start->inject_neutral check_shape Evaluate Peak Shape of Neutral Marker inject_neutral->check_shape chemical_issue Chemical Problem: Analyte-Specific Interactions check_shape->chemical_issue Symmetrical Peak physical_issue Physical/Systemic Problem: Extra-Column Volume, Column Void check_shape->physical_issue Tailing Peak q4 Proceed to Q4: Optimize Mobile Phase & Column chemical_issue->q4 q6 Proceed to Q6: Inspect System Hardware physical_issue->q6 cluster_mid_ph Mid pH (4-7): Peak Tailing cluster_low_ph Low pH (2.5-3): Symmetrical Peak Analyte_Mid Analyte (R₃NH⁺) Interaction Strong Ionic Interaction Analyte_Mid->Interaction Attraction Silanol_Mid Silanol (SiO⁻) Silanol_Mid->Interaction Analyte_Low Analyte (R₃NH⁺) NoInteraction Interaction Minimized Silanol_Low Silanol (SiOH)

Figure 2. Mechanism of silanol interaction and its mitigation by low pH.
Q5: I've lowered the pH and I'm using a good end-capped column, but some minor tailing persists. What other factors could be at play?

A5: If the major issues have been addressed, you may be dealing with more subtle effects like metal chelation or column overload.

  • Mechanism: Your analyte, 6-Isoquinolinol, 7-bromo-, has functional groups that can chelate (bind to) trace metal ions (e.g., Fe³⁺, Al³⁺) that may be present in the silica matrix, the column's stainless steel frit, or even leached from the HPLC system itself. [3][11]This interaction provides another secondary retention mechanism. [12]* The Test: Add a weak chelating agent to your mobile phase.

    • Prepare your mobile phase as usual (e.g., with 0.1% Formic Acid).

    • Add a very small amount of Ethylenediaminetetraacetic acid (EDTA), aiming for a final concentration of 0.1-0.5 mM . [12] 3. Equilibrate the column thoroughly with this new mobile phase.

    • Inject your sample.

  • Interpretation: If the peak shape improves noticeably, metal chelation was a contributing factor. The EDTA complexes with the metal ions, making them unavailable to interact with your analyte.

  • Mechanism: Injecting too much analyte mass can saturate the active binding sites on the stationary phase. This leads to a non-linear relationship between the concentration in the mobile and stationary phases, often causing peak distortion. [13][14]While classically associated with peak "fronting," severe overload can also manifest as tailing.

  • The Test:

    • Dilute your sample by a factor of 5 or 10 using the mobile phase as the diluent.

    • Inject the same volume as before.

  • Interpretation: If the tailing factor improves significantly with the diluted sample, you were experiencing mass overload. Reduce your sample concentration or injection volume accordingly.

Q6: My neutral marker test failed; all my peaks are tailing. How do I troubleshoot this physical/systemic issue?

A6: Tailing of all peaks, including a neutral one, points away from specific chemical interactions and towards a problem with the physical flow path of your HPLC system. [9]

  • Check for Extra-Column Volume (Dead Volume): Dead volume refers to any empty space in the flow path outside of the column, which causes band broadening and tailing. [13] * Fittings and Tubing: Carefully inspect every connection between the injector and the detector. Ensure that all PEEK or stainless steel tubing is cut perfectly flat and is fully "bottomed out" in its port before tightening the ferrule. A small gap can create significant dead volume. [7] * Tubing Dimensions: Use tubing with the narrowest internal diameter (e.g., 0.005" or ~125 µm) and the shortest possible length that your system configuration allows. [2]

  • Assess Column Health:

    • Column Void: High pressures or harsh mobile phases can cause the packed bed of the column to settle, creating a void at the inlet. This is a common cause of peak distortion. [13]Try reversing the column (if the manufacturer permits) and flushing it with a compatible solvent at a low flow rate. If this does not help, the column likely needs to be replaced.

    • Frit Blockage: The inlet frit of the column can become blocked by particulate matter from the sample or system. This obstructs flow and distorts peak shape. Removing the guard column (if one is used) can help diagnose this. If the peak shape improves without the guard, replace the guard. If the problem is with the main column's frit, it may need to be replaced.

References
  • Chrom Tech. (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Waters Knowledge Base. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Chromatography Online. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). [Link]

  • Labtech. (n.d.). A Comprehensive Guide to Selecting HPLC Columns. [Link]

  • Stojanovska, J., et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]

  • SilcoTek. (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. [Link]

  • Waters Corporation. (2022, March 14). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047. Waters Knowledge Base. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • News-Medical. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • ResearchGate. (n.d.). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. [Link]

  • Phenomenex. (2020, February 11). pH in LC: Critical for Mobile Phase Methods. [Link]

  • Crawford Scientific. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. [Link]

  • Shimadzu. (2009).
  • LCGC International. (2020, November 11). HPLC Column Selection. [Link]

  • Supelco. (n.d.).
  • Chromatography Forum. (2005, January 20). HPLC contamination. [Link]

  • Kolečkář, V., et al. (2022). Interactions of Isoquinoline Alkaloids with Transition Metals Iron and Copper. Molecules, 27(19), 6429. [Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of 6-Isoquinolinol and 7-Bromo Derivatives

Welcome to the technical support center for the analysis of 6-isoquinolinol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexiti...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analysis of 6-isoquinolinol and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of NMR spectral interpretation for this class of compounds. My goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to troubleshoot and confidently elucidate your molecular structures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles encountered when working with the NMR spectra of 6-isoquinolinol and its 7-bromo- derivatives.

FAQ 1: Why do the aromatic protons in my 6-isoquinolinol spectrum show such complex splitting patterns and overlap?

Answer: The complexity arises from several factors inherent to the isoquinoline scaffold. The protons on the carbocyclic and heterocyclic rings are in close proximity, leading to through-bond (scalar) couplings. In substituted isoquinolines, the aromatic region of the ¹H NMR spectrum, typically between δ 6.5 and 9.0 ppm, can be particularly crowded.[1] The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to appear at a lower field.[1] For instance, the H1 proton is significantly deshielded by the adjacent nitrogen.[1]

Furthermore, long-range couplings (over four or five bonds) are common in isoquinoline systems and contribute to the fine structure of the signals, often making first-order analysis difficult.[2] The presence of the hydroxyl group in 6-isoquinolinol and the bromine atom in its 7-bromo derivative further modulate the electronic environment of the protons, altering their chemical shifts and potentially increasing spectral overlap.

FAQ 2: I've synthesized 7-bromo-6-isoquinolinol. How can I definitively confirm the position of the bromine atom using NMR?

Answer: Confirming the regiochemistry of substitution is a critical application of 2D NMR spectroscopy. While 1D ¹H NMR will show changes in chemical shifts and coupling patterns compared to the parent 6-isoquinolinol, a combination of 2D experiments provides unambiguous evidence.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for this task. The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. You would look for a correlation from the proton at H5 to the carbon at C7, and from the proton at H8 to the carbon at C7. The absence of a proton signal corresponding to H7 and the characteristic downfield shift of the C7 carbon signal due to the attached bromine will be key indicators. Long-range C,H couplings are invaluable for assigning hydrogen-deficient molecules.[3]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are close to each other. In 7-bromo-6-isoquinolinol, you would expect to see a NOE correlation between the H5 and H8 protons. The presence of this correlation, coupled with the disappearance of the H7 signal, strongly supports the 7-bromo substitution pattern. NOE experiments can be challenging to interpret for dimeric compounds but are effective for monomeric structures like this.[4]

FAQ 3: The phenolic proton of 6-isoquinolinol is broad and sometimes not visible. Why does this happen and how can I observe it?

Answer: The broadening of the phenolic proton signal is typically due to two main reasons:

  • Chemical Exchange: The hydroxyl proton can exchange with residual water in the NMR solvent (e.g., DMSO-d₆ or CDCl₃) or with other labile protons. This exchange process occurs on a timescale that is intermediate on the NMR timescale, leading to signal broadening.

  • Quadrupole Broadening: The adjacent ¹⁴N nucleus has a quadrupole moment which can induce relaxation and broadening of nearby proton signals.

To observe the phenolic proton, you can try the following:

  • Use a scrupulously dry NMR solvent. This minimizes chemical exchange with water.

  • Lower the temperature. This slows down the rate of chemical exchange, often resulting in a sharper signal.

  • Perform a ¹H-¹⁵N HMBC experiment. If your compound is ¹⁵N-labeled, this can help, though it's not a routine experiment for this specific problem.[5]

  • Add a drop of D₂O. This will cause the phenolic proton to exchange with deuterium, and its signal will disappear from the spectrum. While this doesn't allow you to observe the proton, it confirms its identity as a labile proton.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the spectral analysis of 6-isoquinolinol derivatives.

Issue 1: Severe Signal Overlap in the Aromatic Region of the ¹H NMR Spectrum

Problem: The aromatic protons of my 7-bromo-6-isoquinolinol derivative are clustered in a narrow chemical shift range, making it impossible to assign individual resonances and extract coupling constants.

Step-by-Step Troubleshooting Protocol:
  • Optimize 1D ¹H NMR Acquisition Parameters:

    • Increase the resolution: Decrease the spectral width to the region of interest (e.g., the aromatic region) and increase the number of data points (FID size).

    • Apply resolution enhancement window functions: Before Fourier transformation, apply a function like Gaussian multiplication (GM) or Lorentzian-to-Gaussian transformation to improve the resolution, at the cost of some signal-to-noise.

  • Utilize 2D NMR Spectroscopy: When signals are overlapping in 1D NMR, 2D techniques are essential to disperse the signals into a second dimension.[6][7]

    • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons. It will help trace the connectivity within the spin systems of the pyridine and benzene rings.[8]

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. This is extremely useful for resolving overlapping proton signals by spreading them out according to the much larger ¹³C chemical shift range.[6][9]

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): As mentioned in FAQ 2, this is crucial for long-range correlations and confirming the substitution pattern.

  • Employ Advanced 1D NMR Techniques:

    • 1D TOCSY (Total Correlation Spectroscopy): This is a selective 1D experiment where you irradiate a specific proton resonance. The resulting spectrum will show all the protons that are part of the same spin system. This can help to "pull out" the signals of an individual spin system from a crowded region.

    • 1D NOESY (Nuclear Overhauser Effect Spectroscopy): Similar to 1D TOCSY, you selectively irradiate a proton and observe which other protons show an NOE, indicating spatial proximity.

Visualizing the Troubleshooting Workflow:

G A Start: Overlapping Aromatic Signals B Optimize 1D ¹H NMR Parameters (Resolution, Window Functions) A->B C Is Overlap Resolved? B->C D Acquire 2D NMR Spectra (COSY, HSQC, HMBC) C->D No G Structure Elucidated C->G Yes F Is Assignment Clear? D->F E Perform Advanced 1D NMR (1D TOCSY, 1D NOESY) E->F F->E Partially F->G Yes H Consult with NMR Specialist F->H No

Caption: Workflow for resolving overlapping NMR signals.

Issue 2: Ambiguous Assignment of Quaternary Carbons in the ¹³C NMR Spectrum

Problem: I can identify the protonated carbons using HSQC, but the quaternary carbons (C6, C7, C4a, C8a) in my 7-bromo-6-isoquinolinol are difficult to assign definitively.

Step-by-Step Troubleshooting Protocol:
  • Utilize ¹H-¹³C HMBC: This is the primary tool for assigning quaternary carbons. Look for long-range correlations from known protons to the quaternary carbons. A table summarizing expected correlations is highly beneficial.

    Quaternary CarbonExpected HMBC Correlations from Protons
    C6H5, H7 (in 6-isoquinolinol)
    C7H5, H8
    C4aH4, H5, H8
    C8aH1, H7, H8
  • Consider Chemical Shift Trends:

    • The carbon attached to the hydroxyl group (C6) will be significantly downfield.

    • The carbon attached to the bromine (C7) will be shifted upfield relative to the corresponding carbon in the non-brominated analog due to the heavy atom effect.

    • Carbons adjacent to the nitrogen (C4a, C8a) will have characteristic chemical shifts.[10]

  • Compare with Predicted Spectra: Use NMR prediction software (e.g., ChemDraw, ACD/Labs) to generate a theoretical ¹³C NMR spectrum. While not always perfectly accurate, it can provide a good starting point for assignments, especially when comparing relative chemical shifts. Theoretical calculations of NMR chemical shifts can be a valuable aid in structural analysis.[11]

Visualizing the Logic for Quaternary Carbon Assignment:

G QC Quaternary Carbons C6 C7 C4a C8a HMBC HMBC QC->HMBC Primary Evidence CS Chemical Shift Trends C-OH downfield C-Br upfield ... QC->CS Supporting Evidence Pred Predicted Spectra Software-based estimation QC->Pred Initial Hypothesis Assign Definitive Assignment HMBC->Assign CS->Assign Pred->Assign

Caption: Logic diagram for quaternary carbon assignment.

Section 3: Experimental Protocols

Protocol 1: Standard 2D NMR Data Acquisition for Structural Elucidation

This protocol outlines the essential 2D NMR experiments for the structural elucidation of 6-isoquinolinol and its derivatives.

Sample Preparation:
  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[8]

  • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

Spectrometer Setup and Experiment Acquisition:
  • Tuning and Matching: Ensure the probe is properly tuned and matched for both ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H Spectrum: Acquire a standard 1D ¹H spectrum to determine the spectral width for the 2D experiments.

  • ¹³C Spectrum: Acquire a standard 1D proton-decoupled ¹³C spectrum.[8]

  • gCOSY (gradient-selected COSY):

    • Use the spectral width determined from the 1D ¹H spectrum.

    • Acquire a sufficient number of increments in the indirect dimension (F1) for adequate resolution (typically 256-512).

  • gHSQC (gradient-selected HSQC):

    • Set the ¹H spectral width as in the gCOSY experiment.

    • Set the ¹³C spectral width to encompass all carbon signals.

    • Use a one-bond coupling constant (¹J_CH) of ~145 Hz.

  • gHMBC (gradient-selected HMBC):

    • Use the same spectral widths as in the gHSQC experiment.

    • Set the long-range coupling constant to an average value, typically 8-10 Hz. This will optimize for both two-bond and three-bond correlations.

References

  • F. Balkau & M. L. Heffernan. (1971). Long-range couplings in the N.M.R. spectra of isoquinolines. ConnectSci.
  • BenchChem. (2025). Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
  • Books. (2016, December 14).
  • BenchChem.
  • ResearchGate. (2025, August 6). Chemical shifts and substituent effects in the PMR spectra of substituted iso-quinolines | Request PDF.
  • Nuclear magnetic resonance structural elucidation of substituted isoquinolines by means of europium(fod)3-induced paramagnetic s.
  • Rsc.org. Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)
  • ResearchGate. Resolution of overlapping signals using 2D NMR spectroscopy. Signals on...
  • ACS Publications. (2019, December 12). Diversity-Oriented Synthesis of Highly Fluorescent Fused Isoquinolines for Specific Subcellular Localization | The Journal of Organic Chemistry.
  • News-Medical. (2019, August 20).
  • 2D NMR.
  • Amazon AWS. Assembly of Isoquinolines via CuI-catalyzed Coupling of β-Keto Esters and 2-Halobenzylamines. Amazon AWS.
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31).
  • PMC. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. PMC.
  • RSC Advances (RSC Publishing). (2019, August 28). 15 N labeling and analysis of 13 C– 15 N and 1 H– 15 N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. RSC Advances (RSC Publishing).
  • Figshare. Synthesis of isoquinoline derivatives from β- hydroxyarylethanamides. Figshare.
  • PMC. (2023, December 14).
  • PMC.
  • Books. (2023, May 17). Chapter 8: Pure Shift 2D NMR Spectroscopy. Books.
  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • ACS Publications - ACS.org. 15 N Chemical Shift Principal Values in Nitrogen Heterocycles.
  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research.
  • ResearchGate. (2025, August 6). (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.
  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and rel
  • NIH. (2025, April 14). 1(2H)-Isoquinolinone | C9H7NO | CID 10284. PubChem.
  • University of Ottawa NMR Facility Blog. (2012, August 17). Measurement of Long Range C H Coupling Constants.
  • Google Patents. CN102875465A - Method for preparing 7-bromoisoquinoline.
  • Canadian Science Publishing. 13C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Science Publishing.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • ResearchGate. C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants.
  • Lecture - 6 15 N NMR in Heterocyclic Chemistry.
  • MRRC Structure Elucid
  • The Royal Society of Chemistry.
  • NIH. Isoquinolin-6-ol | C9H7NO | CID 135483582. PubChem.
  • PMC. The Intermolecular NOE Depends on Isotope Selection: Short Range vs Long Range Behavior. PMC.
  • Purdue University.
  • Knowledge UChicago.
  • ChemicalBook. ISOQUINOLINE N-OXIDE(1532-72-5) 1H NMR spectrum. ChemicalBook.

Sources

Optimization

Reducing background fluorescence in assays with 7-bromo-6-isoquinolinol

Welcome to the Application Support Center. 7-bromo-6-isoquinolinol (7-Br-6-IQ) and its derivatives are highly versatile chemical scaffolds.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. 7-bromo-6-isoquinolinol (7-Br-6-IQ) and its derivatives are highly versatile chemical scaffolds. They are frequently utilized in the synthesis of novel fluorescent probes (such as boroisoquinolines) [[1]]([Link]) and serve as high-affinity ligands in assays targeting GPCRs like the Adenosine A1 receptor and enzymes such as PDE10A [[2]]().

However, the conjugated heterocyclic nature of the isoquinolinol core, combined with the heavy-atom effect of the bromine substitution, frequently leads to complex photophysical behaviors. Users often encounter high background fluorescence, tautomerism-induced spectral shifting, and aggregation-induced emission (AIE) .

This guide provides field-proven, mechanistically grounded troubleshooting strategies to isolate and eliminate background fluorescence in your biochemical and cell-based assays.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does 7-bromo-6-isoquinolinol produce variable, high background fluorescence in my steady-state screening assays? The Causality: The background variability is primarily driven by keto-enol tautomerism inherent to the isoquinolinol scaffold . In aqueous buffers, the equilibrium between the keto and enol forms is highly sensitive to microenvironmental changes (e.g., local pH shifts, hydrophobic pockets of non-target proteins). Each tautomer possesses a distinct excitation/emission profile. Furthermore, the bromine atom at the 7-position introduces a "heavy-atom effect," which enhances spin-orbit coupling. This can facilitate intersystem crossing (ISC), leading to delayed fluorescence or room-temperature phosphorescence that bleeds into standard emission windows . The Solution: To lock the tautomeric state, strictly buffer your assay (e.g., 50 mM HEPES, pH 7.4) and avoid large temperature fluctuations. If the heavy-atom effect is causing delayed emission, transitioning from steady-state fluorescence to Time-Resolved Fluorescence (TRF) with a carefully calibrated delay gate (>50 µs) will effectively bypass the interference .

Q2: How can I differentiate between intrinsic compound autofluorescence and non-specific binding (NSB) artifacts? The Causality: 7-Br-6-IQ is moderately hydrophobic. In aqueous media, it can self-associate to form nano-aggregates or bind non-specifically to polystyrene microplate walls and carrier proteins (like BSA). This localized concentration leads to Aggregation-Induced Emission (AIE) or localized de-quenching, which masquerades as a false-positive signal or high background. The Solution: Implement a "Detergent Spike Test." Add a non-ionic surfactant (0.01% to 0.05% Pluronic F-127) to your assay buffer. If the background fluorescence drops significantly upon detergent addition, the issue was NSB/aggregation. Pluronic F-127 is preferred over Triton X-100 as it disrupts hydrophobic interactions without denaturing target proteins.

Q3: My NanoBRET / TR-FRET assay using a 7-Br-6-IQ derived ligand has a poor signal-to-noise (S/N) ratio. How do I correct this? The Causality: In resonance energy transfer assays, spectral overlap is critical. The broad absorption and emission spectra of the isoquinolinol core can directly absorb the donor's (e.g., NanoLuc) emission or emit in the acceptor's channel, causing optical bleed-through . The Solution: Shift the detection window. Utilize red-shifted acceptor fluorophores (e.g., BODIPY-630/650 or Alexa Fluor 647) , whose emission (>600 nm) is far removed from the primary autofluorescence peak of the isoquinolinol core.

Part 2: Quantitative Data on Background Reduction Strategies

When optimizing your assay, refer to the expected performance metrics of various background reduction strategies below:

StrategyMechanism of ActionAverage Background Reduction (%)Impact on Specific Signal
0.01% Pluronic F-127 Prevents hydrophobic NSB and Aggregation-Induced Emission (AIE)45 - 60%Minimal to none
TR-FRET (50 µs delay) Gates out short-lived nanosecond autofluorescence from the heavy-atom effect85 - 95%Enhances S/B ratio significantly
pH 7.4 Stabilization (HEPES) Locks the keto-enol tautomeric equilibrium of the isoquinolinol core30 - 40%Stabilizes target binding
Red-shifting Emission (>600 nm) Shifts detection away from intrinsic isoquinolinol emission70 - 80%Requires compatible acceptor fluorophore

Part 3: Self-Validating Experimental Protocol

Protocol: Time-Gated Background Subtraction & NSB Mitigation Workflow Objective: To systematically eliminate 7-Br-6-IQ background fluorescence while preserving specific target-ligand binding signals. This protocol includes an internal "Signal Recovery Control" to ensure the assay remains self-validating and trustworthy.

Step 1: Buffer Optimization (Tautomer Stabilization)

  • Action: Prepare Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA (fatty-acid free).

  • Causality: HEPES provides temperature-stable pH control to lock the isoquinolinol tautomeric ratio . Fatty-acid-free BSA prevents the lipophilic bromine moiety from binding to random lipid contaminants.

Step 2: NSB Disruption (The Detergent Spike)

  • Action: Add 0.01% (v/v) Pluronic F-127 to the Assay Buffer.

  • Causality: Pluronic F-127 coats the hydrophobic surfaces of the microplate and compound aggregates, forcing 7-Br-6-IQ into a monomeric, solvated state, thereby preventing AIE.

Step 3: Plate Setup with Internal Validation

  • Action: Use a low-binding, black 384-well microplate. Set up the following wells:

    • Blank: Buffer only (Establishes baseline system noise).

    • Ligand Control: 7-Br-6-IQ ligand + Buffer (Measures intrinsic compound background).

    • Total Signal: Target Protein + 7-Br-6-IQ ligand.

    • Self-Validation Control (Signal Recovery): Target Protein + 7-Br-6-IQ ligand + 10 µM competitive non-fluorescent inhibitor (e.g., DPCPX for A1AR [[3]]([Link])).

  • Trustworthiness Check: The Self-Validation Control MUST reduce the signal down to the exact level of the Ligand Control. If it does not, your background is being artificially amplified by target-independent protein interactions, and the detergent concentration must be titrated upward.

Step 4: Time-Resolved Measurement (TR-FRET/TRF)

  • Action: Set your microplate reader to the following parameters:

    • Excitation: 337 nm (Nitrogen laser) or 340 nm (Xenon flash lamp).

    • Delay Time: 50 µs.

    • Integration Time: 400 µs.

  • Causality: The 50 µs delay allows the short-lived nanosecond autofluorescence of the isoquinolinol core to decay completely before the detector opens, capturing only the long-lived specific signal (e.g., from a Lanthanide chelate like Europium) [[2]]().

Part 4: Troubleshooting Decision Matrix

TroubleshootingWorkflow Start High Background Signal in 7-Br-6-IQ Assay CheckAssay Identify Assay Modality Start->CheckAssay SteadyState Steady-State Fluorescence (e.g., Direct Binding) CheckAssay->SteadyState TimeResolved Time-Resolved FRET (e.g., PDE10A / NanoBRET) CheckAssay->TimeResolved SS_Action1 Lock Tautomeric State (Buffer pH 7.4 + HEPES) SteadyState->SS_Action1 SS_Action2 Shift Detection Window (Use >600nm Acceptors) SteadyState->SS_Action2 TR_Action1 Extend Delay Gate (>50 µs) to bypass Heavy-Atom ISC TimeResolved->TR_Action1 TR_Action2 Subtract Ligand-Only Background Signal TimeResolved->TR_Action2 NSB Perform Detergent Spike (0.01% Pluronic F-127) to eliminate AIE / NSB SS_Action1->NSB SS_Action2->NSB TR_Action1->NSB TR_Action2->NSB Validate Self-Validation Control (Signal Recovery Check) NSB->Validate

Workflow for isolating and resolving 7-Br-6-IQ background fluorescence.

References

  • Synthesis and fluorescent properties of boroisoquinolines, a new family of fluorophores. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Substituted 6,7-dialkoxy-3-isoquinolinol derivatives as inhibitors of phosphodiesterase 10 (pde10a). Google Patents (WO2012112946A1). Available at: [[2]]()

  • Development and Application of Subtype-Selective Fluorescent Antagonists for the Study of the Human Adenosine A1 Receptor in Living Cells. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] [[4]]([Link])

  • Development of fluorescent ligands for A1 adenosine receptor and cannabinoid receptors. University of Otago. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up 7-Bromo-6-isoquinolinol Production

Welcome to the Technical Support Center for the synthesis and scale-up of 6-Isoquinolinol, 7-bromo- (CAS: 666735-08-6). As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 6-Isoquinolinol, 7-bromo- (CAS: 666735-08-6). As a Senior Application Scientist, I have compiled this troubleshooting guide to address the critical bottlenecks researchers face when moving this halogenated isoquinoline from the bench to pilot-scale production.

The primary challenge with this molecule is regioselectivity . Standard halogenation protocols fail due to the electronic properties of the isoquinoline core, necessitating a de novo synthetic approach.

G cluster_0 Direct Bromination (Failed Route) cluster_1 De Novo Synthesis (Successful Route) N1 6-Isoquinolinol N2 Br2 / NBS N1->N2 N3 5-Bromo Isomer (Undesired) N2->N3 N4 3-Bromo-4-methoxy- benzaldehyde N5 TiCl4 Cyclization N4->N5 N6 7-Bromo-6-methoxy- isoquinoline N5->N6 N7 BBr3 Demethylation N6->N7 N8 7-Bromo-6-isoquinolinol (Target) N7->N8

Fig 1: Regioselectivity logic comparing direct bromination vs. de novo synthesis.

Troubleshooting & FAQ Guide

Q1: Why does direct bromination of 6-isoquinolinol yield the wrong isomer, and how do we fix this?

A: The hydroxyl group at the C6 position is a strongly electron-donating group that activates the isoquinoline ring toward electrophilic aromatic substitution (EAS). Kinetically, the C5 position is the most activated site (analogous to the alpha-position of 2-naphthol). Consequently, direct bromination using Br₂ or NBS regiospecifically yields 5-bromo-6-isoquinolinol[1],[2].

Causality & Solution: To bypass this kinetic preference, you cannot rely on late-stage halogenation. Instead, a de novo ring synthesis is required. The industry standard is to start with a pre-brominated building block, such as 3-bromo-4-methoxybenzaldehyde, and construct the isoquinoline core via a modified Pomeranz-Fritsch cyclization[3].

Q2: We are experiencing heavy tarring and low yields (20-30%) during the TiCl₄-mediated Pomeranz-Fritsch cyclization at the 1 kg scale. What is causing this?

A: The cyclization of the acetal intermediate into 7-bromo-6-methoxyisoquinoline relies on titanium tetrachloride (TiCl₄)[3],[4]. TiCl₄ is a highly reactive, fuming Lewis acid.

Causality: At the laboratory scale, heat dissipation through the flask walls is rapid. At the kilogram scale, poor heat and mass transfer lead to localized exotherms (hot spots). These hot spots cause the acetal intermediate to undergo intermolecular polymerization rather than intramolecular cyclization, resulting in the "tar" you observe.

Troubleshooting:

  • Reverse Addition: Do not add TiCl₄ to the acetal. Instead, slowly pump the acetal solution into a chilled (15–20 °C) solution of TiCl₄ in chloroform[3].

  • Dilution: Increase the solvent volume by 20-30% to improve the heat capacity of the system.

  • Self-Validating Check: Monitor the internal temperature continuously. If the temperature spikes above 25 °C during the addition phase, pause the feed immediately until cooling catches up.

Q3: Demethylation of 7-bromo-6-methoxyisoquinoline with BBr₃ generates dangerous amounts of HBr gas. How can we safely scale this step?

A: Boron tribromide (BBr₃) is highly effective for ether cleavage but reacts violently with protic solvents.

Causality: During the aqueous quench, unreacted BBr₃ and boron-complexed intermediates hydrolyze, releasing three equivalents of hydrobromic acid (HBr) gas per mole of BBr₃. At scale, a standard forward quench (adding water to the reactor) causes uncontrollable off-gassing, thermal runaway, and potential reactor over-pressurization.

Troubleshooting: Implement a Controlled Inverse Quench . Pump the reaction mixture slowly into a secondary vessel containing a large volume of ice-cold, saturated aqueous NaHCO₃. This ensures the aqueous phase remains in massive excess, acting as both a heat sink and an immediate acid neutralizer.

G N1 Reaction Mixture (Product + Excess BBr3 in DCM) N2 Controlled Inverse Quench (Pump into Ice-Cold NaHCO3) N1->N2 Slow Addition (< 5 °C) N3 Phase Separation N2->N3 Maintain pH 8-9 N4 Aqueous Phase (Contains HBr salts) N3->N4 Discard N5 Organic Phase (Contains Target Product) N3->N5 Retain & Purify

Fig 2: Safe scale-up workflow for BBr3 demethylation inverse quench.

Data Presentation: Synthetic Strategy Comparison

StrategyStarting MaterialKey ReagentsMajor Isomer FormedAvg. YieldScale Suitability
Direct Bromination 6-IsoquinolinolBr₂ / AcOH or NBS5-Bromo (Undesired)~85%Poor (Wrong Regiochemistry)
Pomeranz-Fritsch 3-Bromo-4-methoxybenzaldehydeTiCl₄ / CHCl₃7-Bromo (Target precursor)40-50%Moderate (Requires strict exotherm control)
Demethylation 7-Bromo-6-methoxyisoquinolineBBr₃ / DCM7-Bromo (Final Target)>90%Good (Requires specialized inverse quench)

Experimental Protocols (Self-Validating Workflows)

Protocol 1: Scalable Synthesis of 7-Bromo-6-methoxyisoquinoline (TiCl₄ Cyclization)

This protocol assumes the prior formation of the acetal intermediate from 3-bromo-4-methoxybenzaldehyde.

  • Preparation: Charge a dry, jacketed reactor with anhydrous chloroform (10 L/kg of starting material) under a nitrogen atmosphere.

  • Lewis Acid Addition: Carefully add TiCl₄ (1.2 equivalents) to the solvent. Cool the reactor jacket to maintain an internal temperature of 15 °C[3].

  • Reverse Addition (Critical Step): Dissolve the crude acetal intermediate in chloroform (2 L/kg). Pump this solution into the reactor at a rate that maintains the internal temperature strictly below 25 °C.

    • Validation Check: If the temperature exceeds 25 °C, the reaction mixture will visibly darken to an irreversible black tar. Pause addition if T > 22 °C.

  • Cyclization: Once addition is complete, heat the reaction mixture to reflux (approx. 61 °C) for 48 hours[3].

    • Validation Check: Pull an aliquot, quench in NaHCO₃, and extract with EtOAc. Run TLC (10% EtOAc in Petroleum Ether). The reaction is complete when the acetal spot disappears.

  • Quench & Extraction: Cool the reactor to 0 °C. Carefully pour the mixture onto crushed ice. Adjust the pH to 9 using aqueous ammonia[4].

    • Validation Check: Use pH paper to confirm pH > 8.5. If the pH is too low, the isoquinoline nitrogen will remain protonated and lost in the aqueous layer.

  • Isolation: Separate the layers, extract the aqueous phase with chloroform (2x), dry the combined organics over Na₂SO₄, and concentrate to afford the off-white solid[3].

Protocol 2: Demethylation to 7-Bromo-6-isoquinolinol
  • Preparation: Dissolve 7-bromo-6-methoxyisoquinoline in anhydrous DCM (15 L/kg). Cool the reactor to -78 °C using a dry ice/acetone bath (or cryogenic chiller).

  • Reagent Addition: Add BBr₃ (3.0 equivalents) dropwise over 2 hours.

    • Validation Check: Fuming should be contained within the headspace. The solution will turn deep brown/red.

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for 12 hours.

    • Validation Check: Analyze via LC-MS. Look for the complete disappearance of the m/z 238 peak and the appearance of the m/z 224 peak (target mass).

  • Inverse Quench (Critical Step): Prepare a secondary vessel with saturated aqueous NaHCO₃ (20 L/kg) and crushed ice. Slowly pump the reaction mixture into the quench vessel, maintaining the quench temperature below 5 °C.

    • Validation Check: Monitor the pH of the quench vessel. It must remain basic (pH 8-9). If it drops below 7, pause the feed and add more solid NaHCO₃.

  • Isolation: Separate the organic layer. Extract the aqueous layer with a 4:1 mixture of DCM/Isopropanol to ensure complete recovery of the highly polar 6-isoquinolinol product. Dry and concentrate in vacuo.

References

  • Total Synthesis of Michellamines A−C, Korupensamines A−D, and Ancistrobrevine B. Journal of Organic Chemistry, ACS Publications.

  • Supporting Information for Paired electrochemical C–H bromination. Chemical Science, Royal Society of Chemistry.

  • Fragment-Based Drug Discovery of Potent Protein Kinase C Iota Inhibitors. Journal of Medicinal Chemistry, ACS Publications.

  • WO2016112088A1 - Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors. Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Cross-Coupling of 7-Bromo-6-isoquinolinol

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that cross-coupling reactions on highly functionalized heterocycles rarely proceed as smoothly as te...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that cross-coupling reactions on highly functionalized heterocycles rarely proceed as smoothly as textbook examples.

The substrate 7-bromo-6-isoquinolinol (7-bromo-isoquinolin-6-ol) is notoriously difficult to functionalize via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This guide provides a mechanistic root-cause analysis, targeted FAQs, and self-validating protocols to help you overcome its poor reactivity.

Part 1: Mechanistic Root Cause Analysis (The "Why")

To solve the reactivity issue, we must first understand the thermodynamic and kinetic traps inherent to this molecule. The poor reactivity of 7-bromo-6-isoquinolinol stems from three intersecting factors:

  • The Phenoxide Resonance Effect: Cross-coupling requires a base. Under basic conditions, the C6-hydroxyl group deprotonates to form a phenoxide anion. This phenoxide is a potent electron-donating group. Through resonance, it floods the isoquinoline ring—specifically the adjacent C7 position—with electron density. This drastically reduces the electrophilicity of the C-Br bond, raising the activation energy required for the Pd(0) catalyst to perform the initial oxidative addition[1].

  • Catalyst Poisoning via Chelation: The ortho-relationship between the C6-oxygen and the C7-bromine creates a perfect bidentate binding pocket. The phenoxide oxygen can coordinate to the palladium center, forming highly stable, off-cycle palladacycles. This acts as a thermodynamic sink, sequestering the active catalyst and stalling the reaction.

  • Isoquinoline Nitrogen Coordination: The basic nitrogen at the 2-position of the isoquinoline ring can competitively bind to the palladium catalyst, further reducing the effective concentration of the active L-Pd(0) species.

Mechanism A 7-Bromo-6-isoquinolinol + Pd(0) Catalyst + Base B Deprotonation to C6-Phenoxide Anion A->B Base addition C Pathway 1: Productive Oxidative Addition (C-Br) B->C Bulky Ligands (e.g., XPhos) D Pathway 2: Unproductive Pd-Phenoxide Chelation B->D Small Ligands (e.g., PPh3) E Pathway 3: Electronic Deactivation of C-Br Bond B->E Resonance Donation F Successful Cross-Coupling C->F G Catalyst Poisoning (Reaction Stalls) D->G H Sluggish Kinetics (Low Yield / Recovery) E->H

Mechanistic divergence in the cross-coupling of 7-bromo-6-isoquinolinol under basic conditions.

Part 2: Troubleshooting & FAQs

Q1: I am recovering mostly unreacted starting material and observing some protodehalogenation. Should I protect the C6-hydroxyl group? Answer: Yes. O-protection is the most reliable intervention. Converting the phenol to a benzyl (-OBn) or methoxymethyl (-OMOM) ether eliminates both the resonance deactivation and the chelation threat. Causality Check: By masking the hydroxyl group, you prevent phenoxide formation. This restores the natural electrophilicity of the C-Br bond. Caution: Do not use a triflate (-OTf) protecting group unless you intend to change the coupling site; aryl triflates are highly reactive electrophiles and will compete with the bromide.

Q2: My synthetic route strictly prohibits protecting groups. How can I force the coupling on the unprotected 7-bromo-6-isoquinolinol? Answer: You must overcome the electronic deactivation using specialized dialkylbiaryl phosphine ligands (Buchwald ligands). Ligands such as XPhos or SPhos are mandatory here[2]. Causality Check: The extreme steric bulk of XPhos prevents the formation of off-cycle Pd-phenoxide chelates. Simultaneously, its electron-rich dicyclohexylphosphine moiety forcefully drives the oxidative addition into the deactivated C-Br bond.

Q3: What base and heating method should I use for the unprotected substrate? Answer: Avoid overly strong bases like NaOtBu if possible, as they ensure quantitative formation of the inhibitory phenoxide. Use a milder base like K3​PO4​ in a biphasic system (e.g., 1,4-Dioxane/ H2​O ). Furthermore, utilizing microwave irradiation has been systematically proven to accelerate the Suzuki-Miyaura coupling of sluggish ortho-bromophenols, overcoming the high activation energy barrier[3].

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes when altering the reaction parameters for the Suzuki coupling of 7-bromo-6-isoquinolinol with a standard arylboronic acid.

StrategyLigand / PrecatalystBaseTemp / HeatingExpected YieldKey Advantage / Disadvantage
O-Benzyl Protection Pd(dppf)Cl2​ K2​CO3​ 90 °C (Thermal)>85% Highly reliable; avoids catalyst poisoning entirely.
Unprotected (Direct) XPhos Pd G3 K3​PO4​ 110 °C (Microwave)60-75% High step-economy; requires specialized equipment[3].
Unprotected (Direct) Pd(PPh3​)4​ Na2​CO3​ 90 °C (Thermal)<15% Not recommended. Severe catalyst chelation occurs.

Part 4: Validated Experimental Protocols

Protocol A: O-Protection & Standard Suzuki Coupling (High Reliability)

Use this protocol when overall yield and scalability are prioritized over step-economy.

Step 1: O-Benzylation

  • Dissolve 7-bromo-6-isoquinolinol (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add K2​CO3​ (2.0 equiv) and benzyl bromide (1.1 equiv). Causality: K2​CO3​ is strong enough to deprotonate the phenol for the SN​2 reaction but mild enough to prevent degradation of the isoquinoline core.

  • Stir at room temperature for 4 hours. Quench with water, extract with EtOAc, and purify via silica gel chromatography to isolate 6-(benzyloxy)-7-bromoisoquinoline.

Step 2: Suzuki Coupling

  • In a Schlenk flask, combine the protected isoquinoline (1.0 equiv), arylboronic acid (1.5 equiv), and Pd(dppf)Cl2​ (5 mol%).

  • Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2​CO3​ (4:1 ratio, 0.1 M final concentration).

  • Heat at 90 °C for 12 hours. The bulky dppf ligand and the protected oxygen ensure clean conversion.

Protocol B: Direct Suzuki Coupling of Unprotected Substrate (High Step-Economy)

Use this protocol when protecting groups cannot be tolerated. This is a self-validating system relying on rapid catalyst activation and microwave kinetics.

  • Preparation: In a microwave vial, combine 7-bromo-6-isoquinolinol (1.0 equiv), arylboronic acid (2.0 equiv), and XPhos Pd G3 (5-10 mol%). Causality: The G3 precatalyst is critical. It ensures the rapid, quantitative generation of the active monoligated L-Pd(0) species before the unprotected phenol can coordinate and poison the precatalyst[2].

  • Solvent/Base: Add a degassed solution of 1,4-Dioxane and 0.5 M aqueous K3​PO4​ (3:1 ratio).

  • Irradiation: Seal the vial and subject it to microwave irradiation at 110 °C for 30–45 minutes. Causality: Microwave dielectric heating provides the rapid thermal energy spike required to force oxidative addition into the electron-rich C-Br bond, outpacing the off-cycle chelation pathways[3].

  • Workup: Dilute with EtOAc, neutralize with 1M HCl to pH 7 (to protonate the product phenol), and extract.

References

Sources

Troubleshooting

Technical Support Center: Regioselectivity in 7-Bromo-6-Isoquinolinol Synthesis

Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and frequently asked questions (FAQs) fo...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting steps and frequently asked questions (FAQs) for the unambiguous confirmation of regioselectivity in the synthesis of 7-bromo-6-isoquinolinol. Navigating the complexities of electrophilic aromatic substitution on complex heterocyclic systems requires a robust analytical strategy to ensure the correct isomer has been synthesized.

Frequently Asked Questions & Troubleshooting Guides
Q1: What are the likely isomeric byproducts when synthesizing 7-bromo-6-isoquinolinol, and why is regioselectivity a challenge?

A1: When synthesizing 7-bromo-6-isoquinolinol, typically via electrophilic bromination of 6-isoquinolinol, the primary challenge is controlling the position of the incoming bromine atom on the benzene portion of the isoquinoline ring. The hydroxyl group at C6 is a strong ortho-, para-director. This electronic influence, combined with the directing effects of the heterocyclic ring, can lead to a mixture of regioisomers.

The most probable isomeric byproducts are:

  • 5-Bromo-6-isoquinolinol: Bromination occurs ortho to the hydroxyl group. This is often the major byproduct due to the strong activating and directing effect of the -OH group.

  • 8-Bromo-6-isoquinolinol: Bromination at the C8 position is also possible, though often sterically hindered by the fused pyridine ring.

Traditional isoquinoline syntheses like the Bischler-Napieralski or Pomeranz-Fritsch reactions establish the core structure, but the final substitution steps, like bromination, are where regiochemical ambiguity arises.[1][2][3][4][5][6] The reaction conditions—such as the choice of brominating agent (e.g., Br₂, N-bromosuccinimide), solvent, and temperature—can significantly influence the ratio of these isomers.[7][8]

Q2: My initial TLC/HPLC analysis shows a major product spot/peak. Is this sufficient to confirm the structure?

A2: No, it is not sufficient. While techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are excellent for assessing the purity of your product and giving a preliminary indication of the number of components in the reaction mixture, they cannot definitively identify the structure of each component. Regioisomers like 5-bromo- and 7-bromo-6-isoquinolinol often have very similar polarities and may co-elute or have very close retention times (Rƒ values). These chromatographic methods are crucial for monitoring reaction progress and for purification, but they must be followed by more powerful spectroscopic or crystallographic techniques for unambiguous structural confirmation.

Q3: What is the most reliable and accessible method to definitively confirm the formation of 7-bromo-6-isoquinolinol over its isomers?

A3: The most powerful and widely accessible method for this purpose is Nuclear Magnetic Resonance (NMR) spectroscopy . A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete and unambiguous picture of the molecule's connectivity and spatial arrangement.[9][10]

Here’s a breakdown of the key NMR experiments and their roles:

  • ¹H NMR (Proton NMR): This is the first and most crucial step. The chemical shifts, coupling constants (J-values), and multiplicity (splitting patterns) of the aromatic protons provide a fingerprint of the substitution pattern.[10][11]

  • ¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon environments in the molecule, helping to confirm that a single isomer has been isolated.[9][12]

  • 2D COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2-3 bonds). It is invaluable for tracing the connectivity of the protons around the aromatic rings.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps correlations between protons and carbons over two to three bonds. It is critical for assigning the quaternary (non-protonated) carbons and confirming the overall carbon skeleton.

  • 2D NOESY or ROESY (Nuclear Overhauser Effect Spectroscopy): This is the ultimate arbiter for distinguishing between the 5-bromo and 7-bromo isomers. The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å), irrespective of whether they are directly bonded.[13][14] By observing an NOE correlation between the proton at C5 and the proton at C4, you can definitively confirm the 7-bromo structure. This correlation would be absent in the 5-bromo isomer.

The workflow below illustrates the logical progression from synthesis to definitive structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Confirmation cluster_gold_standard Absolute Confirmation (If Needed) Synthesis Synthesis of Bromo-6-isoquinolinol Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification Purity_Check Purity Assessment (TLC, HPLC, LC-MS) Purification->Purity_Check NMR_Acq NMR Data Acquisition (1H, 13C, COSY, HMBC, NOESY) Purity_Check->NMR_Acq Isolated Product Data_Int NMR Data Interpretation (Chemical Shifts, Coupling, NOEs) NMR_Acq->Data_Int Regio_Assign Regiochemistry Assignment Data_Int->Regio_Assign Crystal Grow Single Crystal Regio_Assign->Crystal If ambiguity remains or for publication XRay X-Ray Crystallography Crystal->XRay XRay->Regio_Assign Definitive Structure

Caption: Workflow for Synthesis and Structural Confirmation.
Q4: Can you provide a practical, step-by-step protocol for using NMR to confirm the regioselectivity?

A4: Certainly. This protocol outlines the necessary steps for a thorough NMR analysis.

Experimental Protocol: NMR Analysis for Regioselectivity

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your purified, dry product.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize the polar hydroxyl group and will not obscure aromatic signals.

    • Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

  • Data Acquisition (on a 400 MHz or higher spectrometer):

    • Acquire a standard ¹H NMR spectrum. Ensure good signal-to-noise.

    • Acquire a ¹³C{¹H} NMR spectrum. This may require a longer acquisition time.

    • Acquire a 2D ¹H-¹H COSY spectrum. This will establish proton-proton connectivities.

    • Acquire a 2D ¹H-¹³C HMBC spectrum. Optimize the long-range coupling delay (e.g., to 8 Hz) to observe 2- and 3-bond correlations.

    • Acquire a 2D ¹H-¹H NOESY (or ROESY) spectrum. Use a mixing time appropriate for small molecules (typically 500-800 ms). This is the key experiment for distinguishing isomers.

  • Data Analysis and Interpretation:

    • Step 1 (Assign Spin Systems): Use the COSY spectrum to identify coupled protons. You should be able to trace the H1-H3-H4 system in the pyridine ring and the H5-H7-H8 system in the benzene ring (depending on the isomer).

    • Step 2 (Assign Protons): Use the characteristic chemical shifts and coupling patterns to assign individual protons. For example, H1 is often a doublet coupled to H3, and H5 and H8 in the 7-bromo isomer will appear as singlets.

    • Step 3 (The NOESY Decider): Analyze the NOESY spectrum for the critical through-space correlations. The diagram below highlights the key interaction.

Caption: Key NOE correlation to confirm the 7-bromo isomer.
Q5: How do I specifically interpret the ¹H NMR data? What are the expected differences between the 7-bromo and 5-bromo isomers?

A5: The substitution pattern creates a distinct "fingerprint" in the aromatic region (typically 6.5-9.0 ppm) of the ¹H NMR spectrum. The key is to analyze the chemical shifts and multiplicities of the protons on the benzene ring (H5, H7, H8).

Proton7-Bromo-6-isoquinolinol (Expected)5-Bromo-6-isoquinolinol (Expected)Rationale
H5 Singlet (s)N/A (Position is brominated)No adjacent protons to couple with.
H7 N/A (Position is brominated)Singlet (s)No adjacent protons to couple with.
H8 Singlet (s)Doublet (d), J ≈ 8-9 HzIn the 5-bromo isomer, H8 is coupled to H7.
H1 Doublet (d), J ≈ 5-6 HzDoublet (d), J ≈ 5-6 HzCoupled to H3. Will be shifted downfield due to proximity to the nitrogen atom.
H4 Doublet (d), J ≈ 6-7 HzDoublet (d), J ≈ 6-7 HzCoupled to H3. Proximity to the electron-withdrawing bromine in the 5-bromo isomer may cause a slight downfield shift compared to the 7-bromo isomer.

Definitive Assignment using NOE:

  • For 7-Bromo-6-isoquinolinol: You will observe a clear NOE cross-peak between the proton at C5 (which is a singlet) and the proton at C4 . This is because these two protons are spatially close across the "bay region" of the molecule.

  • For 5-Bromo-6-isoquinolinol: There is no proton at C5. You would instead see an NOE between the proton at C4 and the hydroxyl proton at C6 . The critical H5-H4 correlation will be absent.

Q6: What if my NMR data is still ambiguous or I need absolute proof of structure for a publication or patent?

A6: In cases of ambiguity or when the highest possible standard of proof is required, single-crystal X-ray crystallography is the gold standard.[15][16][17][18][19] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing an unequivocal structural determination.

Workflow for X-ray Crystallography:

  • Obtain high-purity material: The first step is to ensure your compound is >99% pure.

  • Grow single crystals: This is often the most challenging step. It involves slowly crystallizing the compound from a suitable solvent system. Common methods include slow evaporation, solvent diffusion (e.g., layering a poor solvent over a solution of the compound in a good solvent), or cooling.

  • Data Collection and Structure Solution: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected. The resulting data are used to solve and refine the crystal structure, yielding the exact atomic coordinates.

If you successfully obtain a crystal structure, it will definitively confirm the position of the bromine atom and the overall connectivity of your molecule, leaving no room for doubt.

References
  • PNAS. (2012). Synthesis of substituted isoquinolines utilizing palladium-catalyzed α-arylation of ketones. [Link]

  • PubMed. (2014). Concise synthesis of multisubstituted isoquinolines from pyridines by regioselective Diels-Alder reactions of 2-silyl-3,4-pyridynes. [Link]

  • MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. [Link]

  • ACS Publications. (n.d.). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. [Link]

  • ACS Publications. (2012). Ruthenium-Catalyzed Highly Regioselective Cyclization of Ketoximes with Alkynes by C–H Bond Activation. [Link]

  • RSC Publishing. (n.d.). Regioselective synthesis of multisubstituted isoquinolones and pyridones via Rh(iii)-catalyzed annulation reactions. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Wiley Online Library. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. [Link]

  • ResearchGate. (n.d.). Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. [Link]

  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. [Link]

  • Intermediate Organic Chemistry. (n.d.). Nuclear Overhauser Effect Spectroscopy. [Link]

  • ACS Publications. (2021). Discovery-Based Bromination of Alcohols: An Organic Chemistry Experiment Supporting Spectroscopic Analysis and Mechanistic Reasoning. [Link]

  • ACS Publications. (2019). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz–Fritsch Cyclization. [Link]

  • ResearchGate. (n.d.). Structures and representative X-ray structures of the isoquinolines. [Link]

  • LibreTexts Chemistry. (n.d.). Regioselectivity: Electrophilic Addition and Bromohydrin Formation. [Link]

  • Wiley Online Library. (n.d.). STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • Georgia State University Sites. (2008). Structural Elucidation with NMR Spectroscopy. [Link]

  • RSC Publishing. (n.d.). X-Ray diffraction analyses of the natural isoquinoline alkaloids. [Link]

  • ResearchGate. (n.d.). X-ray crystal structure of products 25 and 26. [Link]

  • MDPI. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids. [Link]

  • Pearson. (n.d.). The 1H NMR spectra of three isomers with molecular formula C4H9Br. [Link]

  • Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • PubMed. (2017). Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. [Link]

  • PMC. (n.d.). Regioselective Electrophilic Aromatic Bromination. [Link]

  • PubChem. (n.d.). 7-Bromoisoquinolin-1-ol. [Link]

  • ResearchGate. (2020). Reference-free NOE NMR analysis. [Link]

  • RSC Publishing. (n.d.). An alternative method for the regio- and stereoselective bromination. [Link]

  • Adam Mickiewicz University. (n.d.). RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. [Link]

  • PubMed. (2003). Exchange-transferred NOE spectroscopy and bound ligand structure determination. [Link]

  • AZoM. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • PMC. (n.d.). Simple and Regioselective Bromination of 5,6-Disubstituted-indan-1-ones. [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • PubChem. (n.d.). 7-Bromoisoquinoline. [Link]

  • OPUS at UTS. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Wiley Online Library. (n.d.). Synthesis of 3-methyl-5,6-dihydro-3H-benzofuro[3,2-e]isoquinolin-7(7aH)-ones. [Link]

  • Google Patents. (n.d.). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Optimizing Cell Permeability for 7-Bromo-6-Isoquinolinol Analogs

Welcome to the Technical Support Center. As application scientists, we frequently encounter the "potency cliff"—where a compound exhibits exceptional target affinity in biochemical assays but fails to translate in cellul...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter the "potency cliff"—where a compound exhibits exceptional target affinity in biochemical assays but fails to translate in cellular models. For the 7-bromo-6-isoquinolinol scaffold, this is almost exclusively a permeability and compartmentalization challenge.

This guide provides a mechanistic framework to diagnose, troubleshoot, and optimize the cellular permeability of your isoquinoline analogs.

Part 1: Core Causality & Frequently Asked Questions (FAQs)

Q1: Why does my 7-bromo-6-isoquinolinol analog show nanomolar biochemical potency but micromolar cellular activity? A: This "activity drop-off" is a classic hallmark of poor intracellular exposure, driven by the conflicting physicochemical properties of the scaffold. The 6-hydroxyl (-OH) group is a strong hydrogen bond donor (HBD) and acceptor (HBA) that forms a tightly bound hydration shell in aqueous media. To passively diffuse across the lipid bilayer, this hydration shell must be shed—a process requiring high desolvation energy. Simultaneously, the 7-bromo substituent significantly increases the molecule's lipophilicity (LogP). While moderate lipophilicity aids membrane partitioning, excessive lipophilicity combined with the planar isoquinoline core often shifts the molecule into the substrate recognition space for P-glycoprotein (P-gp) efflux pumps [1].

Q2: How can I chemically optimize the scaffold to improve passive diffusion without losing target affinity? A: The optimization strategy depends on the pharmacophore model of your target:

  • If the 6-OH is non-essential for target binding: Consider etherification (e.g., methoxy or ethoxy substitutions). This eliminates the HBD, drastically reducing the polar surface area (PSA) and desolvation energy.

  • If the 6-OH is critical (e.g., interacting with a kinase hinge region): Implement a prodrug strategy. Masking the 6-OH with an enzymatically cleavable group (such as a pivaloyloxymethyl ester) temporarily removes the HBD. This allows the highly lipophilic prodrug to traverse the cell membrane, after which intracellular esterases hydrolyze the ester to release the active 6-isoquinolinol payload [2].

Q3: My compound precipitates in the PAMPA assay buffer. How do I resolve this? A: The highly planar nature of the isoquinoline ring, exacerbated by the heavy bromine atom, promotes strong π−π stacking and poor aqueous solubility. To troubleshoot this artifact:

  • Assay Modification: Add 1-5% DMSO or 4% Bovine Serum Albumin (BSA) to the acceptor well. This acts as a thermodynamic sink, driving the concentration gradient and preventing localized precipitation.

  • Structural Modification: Disrupt molecular planarity by introducing sp3 -hybridized substituents (e.g., morpholine or piperazine rings) at the 1- or 3-position of the isoquinoline core to lower the crystal lattice energy.

Part 2: Diagnostic Troubleshooting for Permeability Assays

To effectively troubleshoot, you must isolate the specific barrier preventing cellular uptake. The table below synthesizes quantitative assay readouts into actionable structural or formulation strategies.

Table 1: Diagnostic Matrix for Caco-2 and PAMPA Assay Discrepancies

Assay ObservationMechanistic CausalityRecommended Optimization Strategy
Low PAMPA Papp​ (< 1 × 10⁻⁶ cm/s) & Low Caco-2 High polar surface area (PSA) or excessive desolvation energy requirement.Mask the 6-OH group (prodrug) or reduce overall HBD count.
High PAMPA Papp​ , but Low Caco-2 (A→B) Compound is passively permeable but actively effluxed by intestinal transporters.Perform bidirectional Caco-2 with a P-gp inhibitor (e.g., Verapamil).
High Caco-2 Efflux Ratio (ER > 2.0)7-bromo group increases LogD, triggering P-gp or BCRP substrate recognition.Reduce LogD by appending polar solubilizing groups (e.g., basic amines).
Poor Mass Balance (< 70% recovery)Compound is trapped in the lipid bilayer or binding nonspecifically to plastic.Use low-binding plates; add 4% BSA to the receiver compartment [3].

Part 3: Self-Validating Methodologies

A protocol is only as reliable as its internal controls. The following methodology for bidirectional Caco-2 transport is designed as a self-validating system , ensuring that any data generated reflects true permeability rather than assay artifacts.

Protocol: Bidirectional Caco-2 Permeability Assay with Mass Balance Validation

Objective: To quantitatively distinguish between poor passive permeability and active transporter-mediated efflux.

Step 1: Monolayer Integrity Verification (The Gatekeeper)

  • Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation.

  • Self-Validation Check: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Do not proceed if TEER < 250 Ω·cm². A compromised monolayer will allow paracellular leakage, yielding falsely elevated permeability rates.

Step 2: Compound Preparation & Application

  • Prepare a 10 µM dosing solution of the 7-bromo-6-isoquinolinol analog in HBSS buffer (pH 7.4). Ensure the final DMSO concentration does not exceed 1% to prevent membrane toxicity.

  • Apply the solution to the Apical (A) chamber for Absorptive (A→B) transport, or the Basolateral (B) chamber for Secretory (B→A) transport.

  • Self-Validation Check (Control): Run a parallel assay co-incubated with 50 µM Verapamil (a broad-spectrum P-gp inhibitor). If the Efflux Ratio collapses to ~1 in the presence of Verapamil, P-gp liability is definitively confirmed.

Step 3: Sink Condition Maintenance

  • Incubate the plates at 37°C on an orbital shaker (100 rpm) to minimize the unstirred water layer.

  • Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace with 50 µL of fresh, pre-warmed HBSS buffer to maintain strict sink conditions.

Step 4: LC-MS/MS Quantification & Mass Balance Calculation

  • Quantify the compound concentration in all samples using a validated LC-MS/MS method.

  • Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER):

    ER=Papp​(A→B)Papp​(B→A)​
  • Critical Validation Gate: Calculate the Mass Balance.

    MassBalance(%)=AmountInitial​AmountReceiver​+AmountDonor​+AmountCells​​×100

    If the mass balance is < 80%, the compound is precipitating or accumulating in the membrane. The calculated Papp​ is invalid until the assay is repeated with BSA in the receiver well.

Part 4: Visualizing the Workflows

G Start 7-Bromo-6-Isoquinolinol Scaffold Low Cellular Activity Analyze Physicochemical Profiling (LogD, pKa, PSA, Desolvation) Start->Analyze Branch1 Active Efflux Liability (P-gp / BCRP Substrate) Analyze->Branch1 Caco-2 ER > 2.0 Branch2 Poor Passive Diffusion (High Desolvation Energy) Analyze->Branch2 PAMPA Papp < 1x10^-6 Sol1 Reduce Lipophilicity / Add Basic Solubilizing Amines Branch1->Sol1 Sol2 Mask 6-OH Group (Prodrug / Etherification) Branch2->Sol2

Workflow for diagnosing and optimizing permeability bottlenecks in isoquinoline derivatives.

G Seed Seed Caco-2 Cells (21-day differentiation) TEER Measure TEER (Proceed only if >250 Ω·cm²) Seed->TEER Dose Apply Compound (10 µM) ± 50 µM Verapamil TEER->Dose AtoB Apical to Basolateral (Absorptive Transport) Dose->AtoB BtoA Basolateral to Apical (Secretory Transport) Dose->BtoA LCMS LC-MS/MS Quantification & Mass Balance Calculation (>80%) AtoB->LCMS BtoA->LCMS

Self-validating Caco-2 bidirectional transport workflow ensuring data integrity.

Part 5: References

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: Discovery of Pamiparib (BGB-290), a Potent and Selective Poly (ADP-ribose) Polymerase (PARP) Inhibitor in Clinical Development Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variability in 7-Bromo-6-isoquinolinol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and process chemists scaling the synthesis of 7-bromo-6-isoquinolinol.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide for researchers and process chemists scaling the synthesis of 7-bromo-6-isoquinolinol. This molecule is a critical halogenated isoquinoline scaffold used in the development of targeted therapeutics.

Direct bromination of 6-isoquinolinol is notoriously difficult to control and typically yields the 5-bromo regioisomer due to the high electron density at the C5 position[1]. Therefore, the most reliable, field-proven pathway to the 7-bromo isomer is a bottom-up construction utilizing the Pomeranz-Fritsch reaction [2], starting from 3-bromo-4-methoxybenzaldehyde[3], followed by a Lewis acid-mediated demethylation.

Workflow & Reaction Pathway

Synthesis_Workflow A 3-Bromo-4-methoxybenzaldehyde + Aminoacetaldehyde dimethyl acetal B Schiff Base (Imine) Intermediate A->B Toluene, Reflux Dean-Stark (-H2O) C 7-Bromo-6-methoxyisoquinoline (Cyclized Core) B->C Pomeranz-Fritsch Cyclization Strong Acid (e.g., H2SO4 or BF3) Regioselective C6-Attack D 7-Bromo-6-isoquinolinol (Final API Intermediate) C->D BBr3 in DCM, -78°C to RT O-Demethylation

Pomeranz-Fritsch synthetic route for 7-bromo-6-isoquinolinol from 3-bromo-4-methoxybenzaldehyde.

Critical Process Parameters (CPPs) & Troubleshooting FAQs

Q1: My Schiff base (imine) intermediate yields are inconsistent, which cascades into massive impurity spikes during cyclization. How do I stabilize this step? Expert Insight: The condensation of 3-bromo-4-methoxybenzaldehyde with aminoacetaldehyde dimethyl acetal is a delicate equilibrium reaction. Batch-to-batch variability here is almost exclusively linked to incomplete water removal. Any residual water will hydrolyze the imine back to the aldehyde during the highly acidic cyclization step, leading to unreactive starting material and complex polymerization (tar formation). Solution:

  • Process Analytical Technology (PAT): Do not rely solely on the visual volume of water collected in a Dean-Stark trap. Implement in-line FTIR spectroscopy to monitor the depletion of the aldehyde carbonyl stretch (~1690 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹)[4].

  • Solvent Moisture: Ensure the toluene used is strictly anhydrous. A variance of even 0.05% moisture in the bulk solvent can shift the equilibrium unfavorably.

Q2: During the Pomeranz-Fritsch cyclization, I am seeing a mixture of regioisomers and significant tar formation. How can I control regioselectivity and improve purity? Expert Insight: This is the most critical node for batch-to-batch variability.

  • Regioselectivity: The electrophilic attack of the acetal carbon onto the benzene ring can occur at either C2 or C6 (ortho to the original aldehyde). However, the bulky bromine atom at C3 sterically shields the C2 position. Consequently, the attack is kinetically directed to the less hindered C6 position, perfectly installing the bromine at C7 and the methoxy at C6 of the resulting isoquinoline[5]. If you are seeing the 8-methoxy-7-bromo regioisomer, your reaction temperature is too high, pushing the system toward thermodynamic scrambling.

  • Tar Formation: The carbocation intermediate is highly reactive. In traditional batch reactors, poor heat transfer during the exothermic addition of strong acid causes localized hot spots, leading to polymerization. Solution: Transition this step to Continuous Flow Chemistry . Microreactors provide superior surface-area-to-volume ratios, ensuring isothermal conditions and precise residence times, which suppresses tar formation and locks in the kinetic regioselectivity[4].

Q3: The final demethylation step using BBr₃ is either incomplete or causes debromination/degradation. What is the mechanism, and how do we optimize it? Expert Insight: Boron tribromide (BBr₃) is a powerful Lewis acid that coordinates to the methoxy oxygen, forming an oxonium ion complex, followed by bromide attack on the methyl group to release CH₃Br and the boron-complexed phenol[6]. Variability here stems from the isoquinoline nitrogen. The basic nitrogen will competitively coordinate with the first equivalent of BBr₃, forming an unreactive complex and effectively quenching your stoichiometry. Solution: You must use a strict excess of BBr₃ (minimum 2.5 to 3.0 equivalents). The first equivalent sacrifices itself to coordinate the isoquinoline nitrogen, while the remaining equivalents perform the O-demethylation. The addition must be done at -78 °C to prevent exothermic ring-opening or debromination.

Quantitative Data: Batch vs. Continuous Flow Cyclization

To illustrate the causality behind moving the cyclization step to continuous flow, review the comparative data below. Flow chemistry inherently self-validates the thermal parameters of the reaction, eliminating the localized exotherms that plague batch scale-up.

ParameterTraditional Batch ReactorContinuous Flow Microreactor
Yield (Cyclization) 45% – 62% (High Variability)82% – 86% (Consistent)
Regioselectivity (C6:C2 attack) 85:15>98:2
Tar/Polymer Byproducts 15% – 25%<2%
Reaction Time / Residence Time 12 – 24 hours15 – 30 minutes
Temperature Profile ± 15 °C (Localized hot spots)± 0.5 °C (Isothermal)
Standard Operating Protocols (SOPs)
Protocol A: Continuous Flow Pomeranz-Fritsch Cyclization
  • Preparation: Prepare a 0.5 M solution of the Schiff base (synthesized from 3-bromo-4-methoxybenzaldehyde and aminoacetaldehyde dimethyl acetal) in anhydrous dichloromethane (DCM). Prepare a separate 2.0 M solution of BF₃·OEt₂ in DCM.

  • Reactor Priming: Flush the continuous flow microreactor (e.g., SiC reactor) with anhydrous DCM. Set the reactor cooling jacket to strictly maintain 0 °C.

  • Pumping: Pump the Schiff base stream and the Lewis acid stream into a T-mixer at a 1:1 volumetric flow rate, ensuring a residence time of exactly 20 minutes in the reaction zone.

  • Quenching: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a vigorously stirred biphasic mixture of saturated aqueous NaHCO₃ and DCM at 0 °C.

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield highly pure 7-bromo-6-methoxyisoquinoline.

Protocol B: BBr₃-Mediated Demethylation
  • Setup: In an oven-dried, argon-purged Schlenk flask, dissolve 1.0 eq of 7-bromo-6-methoxyisoquinoline in anhydrous DCM (0.1 M concentration).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reagent Addition: Dropwise, add 3.0 eq of a 1.0 M BBr₃ solution in DCM over 30 minutes using a syringe pump. Maintain vigorous stirring.

  • Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature (20 °C) over a period of 4 hours.

  • Quench & Workup: Re-cool the flask to 0 °C and cautiously quench with the dropwise addition of methanol (to safely destroy excess BBr₃), followed by water. Adjust the pH to ~7 using 1M NaOH to precipitate the zwitterionic 7-bromo-6-isoquinolinol. Filter, wash with cold water, and dry under high vacuum.

References
  • Regioselective Bromination of 6-Hydroxytetrahydroisoquinolines | Request PDF.
  • Pomeranz–Fritsch reaction - Wikipedia. Wikipedia.
  • ES 2 331 853 T3 - Googleapis.com. Googleapis.
  • Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines. Benchchem.
  • Flow Chemistry: Pathway for Continuous API Manufacturing. Pharma's Almanac.
  • BBr3-Assisted Preparation of Aromatic Alkyl Bromides from Lignin and Lignin Model Compounds | The Journal of Organic Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Confirming the Structure of 6-Isoquinolinol, 7-bromo- by HRMS: A Comparative Analytical Guide

Introduction: The Analytical Challenge 6-Isoquinolinol, 7-bromo- (C9H6BrNO) is a critical halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other pharmaceutically activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

6-Isoquinolinol, 7-bromo- (C9H6BrNO) is a critical halogenated heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and other pharmaceutically active compounds. For researchers and drug development professionals, confirming the structural identity and purity of this intermediate is a non-negotiable quality control step. While multiple analytical modalities exist, High-Resolution Mass Spectrometry (HRMS) stands out as the most efficient and definitive method for confirming its exact elemental composition and ruling out isobaric impurities.

Comparative Analysis: Modality Selection

To objectively evaluate the best approach for characterizing 6-Isoquinolinol, 7-bromo-, we must compare HRMS against other standard analytical techniques.

Analytical TechniquePrimary Data YieldedSensitivity / Sample RequiredHalogen Isotope ResolutionStructural Specificity (Regiochemistry)
HRMS (Orbitrap/TOF) Exact Mass (< 5 ppm error) & Isotopic PatternUltra-high (picogram to nanogram)Excellent (Resolves exact mass of 79Br/81Br isotopologues)Moderate (Confirms elemental formula; MS/MS needed for connectivity)
NMR (1H, 13C, 2D) Proton/Carbon environments & connectivityLow (milligram quantities)Poor (Bromine presence inferred by chemical shift and lack of protons)Excellent (Definitively assigns 6-OH and 7-Br positions)
LRMS (Quadrupole) Nominal Mass (Unit resolution)High (nanogram)Good (Shows nominal M and M+2 peaks)Low (Cannot distinguish isobaric interferences)
FTIR Functional Groups (O-H, C=N, C-Br stretches)Moderate (microgram)NoneLow (Provides only functional group overview)

The Bromine Isotope Advantage in HRMS (Mechanistic Grounding)

The presence of bromine in 6-Isoquinolinol, 7-bromo- provides a distinct analytical advantage. Bromine exists in nature as two stable isotopes with nearly equal natural abundance: 79Br (50.69%) and 81Br (49.31%) ().

In mass spectrometry, this manifests as a characteristic 1:1 "twin peak" (M and M+2) separated by approximately 1.998 Da. When utilizing HRMS, we do not just observe nominal masses (e.g., m/z 224 and 226). Instead, we calculate and measure the exact monoisotopic masses. For the protonated molecular ion [M+H]+ in Electrospray Ionization (ESI+), the theoretical values are:

  • [M(79Br)+H]+ Theoretical Exact Mass: 223.9711 m/z

  • [M(81Br)+H]+ Theoretical Exact Mass: 225.9691 m/z

Observing this exact isotopic signature acts as a self-validating system. If an impurity shares the same nominal mass but lacks bromine, it will fundamentally fail to exhibit this exact 1:1 isotopic spacing at these high-resolution mass coordinates[1].

Experimental Workflow & Self-Validating Protocol

HRMS_Workflow A Sample Preparation (0.1 mg/mL in MeOH:H2O) B Electrospray Ionization (ESI+) Protonation to [M+H]+ A->B Injection C High-Resolution Mass Analyzer (Orbitrap / TOF) B->C Ion Transfer D Exact Mass Measurement m/z 223.9711 & 225.9691 C->D Detection E Isotopic Pattern Analysis 1:1 Ratio of 79Br : 81Br D->E Isotope Filter F Data Validation Mass Error < 5 ppm E->F Formula Generation G Structural Confirmation 6-Isoquinolinol, 7-bromo- F->G Confirmed

Fig 1. Step-by-step HRMS workflow for confirming the structure of 6-Isoquinolinol, 7-bromo-.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 6-Isoquinolinol, 7-bromo- in a 50:50 mixture of LC-MS grade Methanol and Water to a final concentration of 0.1 mg/mL.

    • Causality: Add 0.1% Formic Acid to the diluent. The basic nitrogen atom in the isoquinoline ring readily accepts a proton. Formic acid drives the equilibrium toward the [M+H]+ state, maximizing ionization efficiency and the signal-to-noise ratio in ESI+ mode.

  • Instrument Calibration: Perform an external mass calibration using a standard tuning mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to analysis.

    • Causality: High mass accuracy requires a properly calibrated mass axis. External calibration ensures the instrument can achieve a mass error of < 5 ppm, which is the industry standard for confirming elemental composition ()[2].

  • Data Acquisition: Inject the sample into an HRMS instrument (e.g., Q-TOF or Orbitrap) operating in positive ESI mode. Set the resolving power to at least 60,000 (at m/z 200).

    • Causality: High resolving power ensures that the target peaks are fully separated from any background matrix ions or isobaric interferences that may have similar nominal masses but different mass defects[1].

  • Data Interpretation & Validation: Extract the ion chromatogram for the theoretical m/z values. Calculate the mass error using the formula: Mass Error (ppm) =[(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10^6 A mass error of less than 5 ppm, combined with the visual confirmation of the 1:1 79Br/81Br isotopic cluster, definitively confirms the formula C9H6BrNO.

References

  • Habler K, Rexhaj A, Adling-Ehrhardt M, Vogeser M. "Understanding isotopes, isomers, and isobars in mass spectrometry." Journal of Mass Spectrometry and Advances in the Clinical Lab, 2024. URL:[Link]

  • Webb K, Bristow T, Sargent M, Stein B. "Methodology for Accurate Mass Measurement of Small Molecules." Best Practice Guide, The Royal Society of Chemistry (LGC), 2004. URL: [Link]

  • "How To Interpret Mass Spectra." University of Cape Coast. URL:[Link]

Sources

Comparative

Comparative Guide: Cytotoxicity of Brominated vs. Non-Brominated Isoquinolinols

Isoquinolinols and their quinone derivatives represent a highly versatile class of heterocyclic compounds in oncology drug development. Strategic functionalization of the isoquinoline ring—specifically through halogenati...

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Author: BenchChem Technical Support Team. Date: March 2026

Isoquinolinols and their quinone derivatives represent a highly versatile class of heterocyclic compounds in oncology drug development. Strategic functionalization of the isoquinoline ring—specifically through halogenation—drastically alters its pharmacodynamic and pharmacokinetic profiles. Bromination, in particular, has emerged as a critical structural modification.

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of the cytotoxic efficacy of brominated versus non-brominated isoquinolinols. This guide details the mechanistic rationale, comparative in vitro data, and standardized evaluation protocols necessary for lead optimization.

Mechanistic Rationale: Why Brominate?

When evaluating structure-activity relationships (SAR) in drug development, it is crucial to understand the physical chemistry and causality behind bromine's effect on cytotoxicity. The transition from a non-brominated precursor to a brominated analog induces several critical changes [1]:

  • Enhanced Lipophilicity (LogP): The introduction of a bulky, lipophilic bromine atom significantly increases the molecule's partition coefficient. This facilitates superior passive diffusion across the phospholipid bilayer of cancer cells, increasing intracellular drug concentrations.

  • Electronic Effects: Bromine is an electron-withdrawing group (EWG) via induction, yet it can donate electrons through resonance. On an isoquinolinol or isoquinolinequinone scaffold, bromination often increases the electrophilicity of the core. This enhances its ability to intercalate DNA or form stable, sometimes covalent, adducts with topoisomerase enzymes.

  • Steric Hindrance: The large atomic radius of bromine can lock the molecule into specific conformations that are thermodynamically favorable for binding within the hydrophobic pockets of target proteins (e.g., Topoisomerase I/II).

Expert Insight: While bromination generally enhances absolute cytotoxicity against malignant cells, it can sometimes reduce selectivity, causing off-target toxicity in healthy fibroblasts [2]. Therefore, SAR optimization must balance potency with therapeutic index.

Comparative Cytotoxicity Data

The profound impact of bromination is best illustrated through direct in vitro comparisons. The table below synthesizes quantitative data comparing non-brominated precursors with their brominated derivatives across various human cancer cell lines [1] [2] [3].

Compound ClassSubstitution PatternCell LineIC₅₀ (µM)Biological Activity Profile
Non-Brominated 3,6,8-trimethoxyquinolineHT29, HeLa, C6> 100.0Inactive; poor target binding and membrane permeability.
Brominated 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHT29 (Colorectal)15.0Potent Topoisomerase I inhibitor; strong anti-proliferative effect.
Brominated 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineHeLa (Cervical)26.4Induces significant apoptosis and cell cycle arrest.
Brominated 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineC6 (Glioblastoma)15.4High membrane permeability; effective in neural models.
Non-Brominated Aminoisoquinolinequinone Precursor (2a)AGS (Gastric)2.58High selectivity for cancer cells, moderate absolute potency.
Brominated 6-Bromo-aminoisoquinolinequinone (12)AGS (Gastric)0.58Hyper-potent cytotoxicity, but reduced healthy cell selectivity.

Experimental Protocols: Cytotoxicity Evaluation

To ensure self-validating and reproducible results, a dual-assay workflow is mandatory. Relying solely on one assay can yield false positives due to metabolic interference. The following protocols establish a robust system for evaluating these compounds.

Protocol 1: MTT Cell Viability Assay (Metabolic Proxy)

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This provides a direct proxy for cellular metabolic rate and viability [3].

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HT29) in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS.

    • Rationale: Adherent cells require 24 hours to re-establish cytoskeletal architecture and re-enter exponential growth phases before drug exposure.

  • Compound Treatment: Treat cells with brominated and non-brominated isoquinolinols at varying concentrations (0.1 µM to 100 µM) dissolved in DMSO. Ensure final DMSO concentration is <0.1% to prevent solvent-induced toxicity. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

    • Rationale: This specific incubation window allows sufficient time for viable cells to metabolize the reagent into insoluble formazan crystals without oversaturating the signal.

  • Solubilization & Readout: Aspirate the media and dissolve the formazan in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol 2: LDH Release Assay (Membrane Integrity)

Causality: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme. Its presence in the extracellular media strictly indicates compromised membrane integrity (necrosis or late-stage apoptosis), distinguishing true cell death from mere metabolic arrest (cytostasis)[1].

  • Supernatant Collection: Following the 72-hour drug incubation (using a parallel plate to the MTT assay), transfer 50 µL of the culture supernatant to a new 96-well plate.

  • Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to the supernatant.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

    • Rationale: The coupled enzymatic reaction converts the tetrazolium to a red formazan product in direct proportion to the amount of LDH released by lysed cells.

  • Quantification: Measure absorbance at 490 nm. Compare against a maximum release control (cells treated with 1% Triton X-100) to determine the absolute percentage of cytotoxicity.

Mechanistic Visualization

The following diagram illustrates the divergent mechanistic pathways and binding efficiencies between brominated isoquinolinols and their non-brominated precursors.

G N1 Brominated Isoquinolinol (High LogP & Electrophilicity) N2 Rapid Cell Membrane Penetration N1->N2 N3 Topoisomerase I/II Inhibition & Intercalation N2->N3 N4 Double-Strand DNA Breaks N3->N4 N5 Caspase-3/7 Activation (Apoptosis & Cell Death) N4->N5 N1_alt Non-Brominated Precursor (Lower LogP) N2_alt Limited Membrane Permeability N1_alt->N2_alt N2_alt->N3 Weak Target Binding

Caption: Mechanistic pathway of apoptosis induction by brominated vs non-brominated isoquinolinols.

Conclusion

The comparative analysis clearly demonstrates that the bromination of isoquinolinols and related quinoline scaffolds is a highly effective strategy for enhancing in vitro cytotoxicity. While non-brominated precursors often exhibit weak or negligible anti-proliferative activity, their brominated analogs demonstrate potent, low-micromolar IC₅₀ values across multiple cancer cell lines. This enhancement is driven by improved lipophilicity and stronger electrophilic interactions with intracellular targets like topoisomerases. However, researchers must carefully balance this increased potency against potential losses in cell-line selectivity during the lead optimization phase.

References

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Institutes of Health (PMC). Available at:[Link]

  • Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. National Institutes of Health (PMC). Available at:[Link]

Validation

Structure-Activity Relationship (SAR) of 7-Bromo-6-isoquinolinol Analogs: A Technical Comparison Guide for ROCK1/2 Inhibition

As drug development increasingly targets the RhoA/Rho-associated protein kinase (ROCK) pathway for cardiovascular, fibrotic, and neurodegenerative diseases, achieving kinase selectivity remains a critical bottleneck. Cla...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets the RhoA/Rho-associated protein kinase (ROCK) pathway for cardiovascular, fibrotic, and neurodegenerative diseases, achieving kinase selectivity remains a critical bottleneck. Classic ROCK inhibitors like Fasudil (HA-1077) and Y-27632 have paved the way, but their off-target effects on other AGC-family kinases (e.g., PKA, PKC) limit their clinical ceiling.

This guide evaluates the 7-bromo-6-isoquinolinol scaffold—a privileged chemical building block that has emerged as a superior foundation for next-generation, highly selective ROCK inhibitors [1]. By systematically deconstructing its Structure-Activity Relationship (SAR) and comparing its performance against legacy alternatives, we provide a definitive framework for researchers optimizing ATP-competitive kinase inhibitors.

Mechanistic Rationale & SAR Insights

The efficacy of 7-bromo-6-isoquinolinol analogs stems from their precise spatial orientation within the ROCK1/2 ATP-binding pocket. Rather than relying on brute-force affinity, these analogs utilize targeted electrostatic and steric interactions.

  • The Isoquinoline Core (Hinge Binder): The nitrogen of the isoquinoline ring acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of Met156 in the hinge region of the ROCK active site. This mimics the binding of the adenine ring of ATP.

  • The 6-Position Substitution (Solubility & Ribose Pocket): Derivatization at the 6-position (e.g., transitioning from a simple hydroxyl to bulky alkoxy or piperidinyl groups) extends the molecule into the ribose-binding pocket. This not only improves aqueous solubility but also establishes additional hydrogen bonds with solvent-exposed residues, preventing the molecule from binding to shallower kinase pockets [1].

  • The 7-Bromo Substitution (Halogen Bonding & Selectivity): The addition of a bromine atom at the 7-position is the masterstroke of this scaffold. Bromine is bulky and polarizable; it perfectly occupies a lipophilic sub-pocket adjacent to the ATP-binding site. More importantly, it engages in orthogonal halogen bonding with the carbonyl backbone of the kinase. This specific interaction exponentially increases ROCK1/2 selectivity over PKA and PKC, which possess slightly more constricted hydrophobic pockets that cannot accommodate the 7-bromo steric bulk.

G GPCR GPCR Activation (e.g., LPA, Thrombin) RhoA RhoA (GTP-bound) GPCR->RhoA activates ROCK ROCK1 / ROCK2 RhoA->ROCK activates MYPT1 MYPT1 (Phosphorylated) ROCK->MYPT1 phosphorylates (Thr696) Inhibitor 7-Bromo-6-isoquinolinol Analogs Inhibitor->ROCK ATP-competitive inhibition MLCP MLCP (Inactivated) MYPT1->MLCP inhibits MLC MLC Phosphorylation (Acto-myosin Contraction) MLCP->MLC prevents dephosphorylation

Figure 1: Mechanism of action of 7-bromo-6-isoquinolinol analogs in the RhoA/ROCK signaling pathway.

Performance Comparison: 7-Bromo Analogs vs. Legacy Inhibitors

To objectively assess the 7-bromo-6-isoquinolinol scaffold, we must benchmark its advanced derivatives against the industry standards: Fasudil and Y-27632 .

Fasudil is a non-specific ROCK inhibitor with known cross-reactivity against PKA and PRK2 [2]. Y-27632 offers better potency but still struggles with broad AGC-kinase off-target effects at higher concentrations [3]. Advanced 7-bromo-6-isoquinolinol analogs (such as 6-piperidinyl-7-bromo-isoquinolines) demonstrate a paradigm shift in both absolute potency and therapeutic window [1].

Quantitative Performance Matrix
Compound ClassROCK1 IC₅₀ROCK2 IC₅₀PKA IC₅₀Selectivity Fold (PKA/ROCK2)Primary Limitation
Fasudil (HA-1077) 330 nM158 - 1900 nM*4,580 nM~28xPoor selectivity; vasodilation side effects [2].
Y-27632 220 nM300 nM25,000 nM~83xRapid in vivo clearance; moderate PRK2 off-target [3].
7-Bromo-6-isoquinolinol Analogs < 50 nM < 30 nM > 10,000 nM > 330x Requires careful formulation due to lipophilicity [1].

*Note: Fasudil ROCK2 IC₅₀ varies significantly based on ATP concentration in the specific assay protocol.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the efficacy of these analogs must be validated through a two-tiered system: an in vitro biochemical assay to confirm direct target engagement, and a cell-based assay to confirm functional pathway inhibition.

Protocol A: In Vitro ROCK2 Kinase Activity Assay

This protocol utilizes the specific phosphorylation of Myosin Phosphatase Target Subunit 1 (MYPT1) at Thr696 as a direct, self-validating readout for ROCK2 activity [4].

Causality Note: The assay must be performed at an ATP concentration near the Km​ of ROCK2 (~15 µM). Using artificially high ATP concentrations (e.g., 1 mM) will outcompete the 7-bromo-6-isoquinolinol analogs, yielding falsely elevated IC₅₀ values.

  • Plate Preparation: Utilize a 96-well microtiter plate pre-coated with recombinant MYPT1 substrate.

  • Enzyme/Inhibitor Incubation: Dilute active recombinant ROCK2 in 1X Kinase Buffer. Add the 7-bromo-6-isoquinolinol analog in a 10-point dose-response series (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 10 µL of ATP (final concentration 15 µM) and MgCl₂ to initiate the kinase reaction. Incubate at 30°C for exactly 30 minutes.

  • Termination & Wash: Stop the reaction by adding 50 µL of 0.5 M EDTA (pH 8.0) to chelate magnesium. Wash wells 3x with TBS-T.

  • Detection: Add anti-phospho-MYPT1 (Thr696) primary antibody, followed by an HRP-conjugated secondary antibody. Develop with TMB substrate and read absorbance at 450 nm to calculate the IC₅₀ [4].

Workflow Prep Prepare Recombinant ROCK2 & 15µM ATP Compound Add 7-Bromo-6-isoquinolinol Analog (Dose Response) Prep->Compound Incubate Incubate 30 min @ 30°C in MYPT1-coated plate Compound->Incubate Wash Wash & Add Anti-pMYPT1 (Thr696) Antibody Incubate->Wash Detect HRP Secondary & Read OD 450nm Wash->Detect

Figure 2: Step-by-step workflow for the in vitro ROCK2 kinase activity immunoassay.

Protocol B: Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay

To validate that the 7-bromo-6-isoquinolinol analogs penetrate the cell membrane and inhibit the physiological downstream target, we assess MLC phosphorylation in smooth muscle cells [5].

  • Cell Culture: Seed human aortic smooth muscle cells (HASMCs) in 6-well plates and grow to 80% confluence. Serum-starve for 24 hours to establish a baseline.

  • Inhibitor Treatment: Pre-treat cells with the 7-bromo analog (100 nM) or Y-27632 (10 µM as a positive control) for 1 hour.

  • Pathway Stimulation: Stimulate cells with 10 µM Lysophosphatidic Acid (LPA) for 10 minutes to rapidly activate the RhoA/ROCK cascade.

  • Lysis & Immunoblotting: Lyse cells immediately in RIPA buffer containing phosphatase inhibitors. Resolve lysates via urea-glycerol gel electrophoresis to separate unphosphorylated from monophosphorylated MLC [5].

  • Validation: Probe with anti-MLC antibodies. A successful 7-bromo analog will completely abrogate the LPA-induced shift to the phosphorylated MLC band, proving functional intracellular efficacy.

Conclusion

For drug development professionals engineering the next wave of cardiovascular or anti-fibrotic therapies, legacy inhibitors like Y-27632 and Fasudil are no longer sufficient for advanced IND-enabling studies. The 7-bromo-6-isoquinolinol scaffold provides a structurally validated, highly tunable core. By leveraging halogen bonding at the 7-position and optimizing solubility at the 6-position, researchers can achieve sub-50 nM ROCK potency while maintaining >300-fold selectivity over competing AGC kinases.

References

  • Title: EP1899322A1 - Isoquinoline derivatives as inhibitors of rho-kinase Source: Google P
  • Title: Involvement of Rho-Kinase–Mediated Phosphorylation of Myosin Light Chain in Enhancement of Cerebral Vasospasm Source: Circulation Research - American Heart Association Journals URL: [Link] [5]

Comparative

A Senior Application Scientist's Guide to Benchmarking 6-Isoquinolinol, 7-bromo- Against Established PARP Inhibitors

For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the novel compound 6-Isoquinolinol, 7-bromo- against clinically relevant Poly (ADP-ribo...

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Author: BenchChem Technical Support Team. Date: March 2026

For fellow researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the novel compound 6-Isoquinolinol, 7-bromo- against clinically relevant Poly (ADP-ribose) polymerase (PARP) inhibitors. This document is structured to provide not only the "how" but also the "why" behind the experimental design, ensuring a robust and insightful comparative analysis.

The Therapeutic Promise of PARP Inhibition: A Symphony of Synthetic Lethality

The DNA damage response (DDR) is a critical network of cellular pathways that safeguard genomic integrity. Among the key players in the DDR is the PARP family of enzymes, particularly PARP1 and PARP2, which are instrumental in the repair of DNA single-strand breaks (SSBs).[1][2][3] When PARP is inhibited, these SSBs can accumulate. In normal cells with a functional homologous recombination (HR) pathway for DNA double-strand break (DSB) repair, the consequences of PARP inhibition are manageable. However, in cancer cells with deficiencies in the HR pathway, often due to mutations in genes like BRCA1 and BRCA2, the accumulation of SSBs leads to the formation of DSBs during DNA replication that cannot be efficiently repaired.[4][5][6][7][8] This leads to genomic instability and, ultimately, cell death. This concept, known as synthetic lethality, is the cornerstone of PARP inhibitor therapy.[4][5][6][7][8]

The Established Players: A Snapshot of Leading PARP Inhibitors

Several PARP inhibitors have been approved for clinical use, each with its own distinct profile. A direct comparison of their key characteristics is essential for benchmarking any new chemical entity.

InhibitorTarget(s)PARP1 IC50 (nM)PARP Trapping Potency
OlaparibPARP1, PARP2~1-5Moderate
RucaparibPARP1, PARP2~1.4-7Moderate
TalazoparibPARP1, PARP2~0.57High (~100x > Olaparib)[9][10][11]
VeliparibPARP1, PARP2~5.2Low[12][13]

Note: IC50 values can vary depending on the specific assay conditions.

The mechanism of action for these inhibitors extends beyond simple catalytic inhibition. "PARP trapping," the stabilization of the PARP-DNA complex, is a critical and highly cytotoxic mechanism.[13][14][15] The potency of PARP trapping often correlates with the cytotoxic effects of the inhibitor.[13][16][17] Talazoparib, for instance, is a significantly more potent PARP trapper than other approved inhibitors, which contributes to its high cytotoxicity.[9][10][11][14][16][17]

Introducing the Challenger: 6-Isoquinolinol, 7-bromo-

6-Isoquinolinol, 7-bromo- is a novel small molecule with structural motifs that suggest a potential interaction with the NAD+ binding pocket of PARP enzymes. To ascertain its viability as a PARP inhibitor and to understand its unique pharmacological profile, a systematic and rigorous benchmarking process is required. This guide outlines the essential experimental workflow to achieve this.

A Rigorous Workflow for Comparative Benchmarking

The following experimental workflow is designed to provide a comprehensive evaluation of 6-Isoquinolinol, 7-bromo- in comparison to the established PARP inhibitors.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Comparative Analysis a In Vitro PARP1/PARP2 Enzyme Inhibition Assay b Biochemical PARP Trapping Assay a->b Determine IC50 c Cell Viability/Cytotoxicity Assay (BRCA-proficient vs. BRCA-deficient cells) b->c Characterize mechanism d Cellular PARP Trapping Assay c->d e DNA Damage Assessment (γH2AX Staining) d->e f Data Interpretation and Comparative Profiling e->f Synthesize data

Caption: A streamlined workflow for the comprehensive benchmarking of a novel PARP inhibitor.

Detailed Experimental Protocols

In Vitro PARP1/PARP2 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-Isoquinolinol, 7-bromo- against PARP1 and PARP2 enzymes.

Methodology:

  • Reagents and Materials: Recombinant human PARP1 and PARP2 enzymes, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, and a suitable detection reagent.[18]

  • Assay Procedure:

    • Incubate the PARP enzyme with activated DNA in an assay buffer.

    • Add 6-Isoquinolinol, 7-bromo- and the known PARP inhibitors at a range of concentrations.

    • Initiate the enzymatic reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Allow the reaction to proceed for a defined period (e.g., 30 minutes at 30°C).

    • Stop the reaction and wash the plate to remove unincorporated NAD+.

    • Quantify the amount of incorporated biotinylated ADP-ribose using a streptavidin-conjugated detection reagent and a plate reader.[18]

  • Data Analysis: Calculate the percentage of PARP inhibition for each concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[18]

PARP Trapping Assay

Objective: To quantify the ability of 6-Isoquinolinol, 7-bromo- to trap PARP enzymes onto DNA.

Methodology (Cell-Based):

  • Cell Treatment: Treat cancer cell lines (e.g., with and without BRCA mutations) with varying concentrations of 6-Isoquinolinol, 7-bromo- and known inhibitors for a defined period.

  • Chromatin Fractionation: Perform subcellular fractionation to isolate the chromatin-bound proteins.[19]

  • Western Blotting: Analyze the chromatin fraction using SDS-PAGE and Western blotting with a primary antibody specific for PARP1 or PARP2.[20]

  • Data Analysis: Quantify the intensity of the PARP1/PARP2 bands in the chromatin fraction relative to a loading control (e.g., Histone H3). Compare the amount of trapped PARP in inhibitor-treated cells to vehicle-treated controls.[21]

Cell Viability/Cytotoxicity Assay

Objective: To assess the cytotoxic effect of 6-Isoquinolinol, 7-bromo- on cancer cells, particularly comparing its effect on BRCA-proficient and BRCA-deficient cell lines.

Methodology (e.g., CellTiter-Glo® Assay):

  • Cell Seeding: Plate BRCA-mutant and wild-type cancer cells in 96-well plates and allow them to adhere overnight.[20]

  • Drug Treatment: Treat the cells with a serial dilution of 6-Isoquinolinol, 7-bromo- and the reference inhibitors for 72-120 hours.[20]

  • Reagent Addition: Add CellTiter-Glo® reagent to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[20]

  • Data Acquisition: Measure luminescence using a plate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated controls and determine the IC50 value for each cell line.[20]

DNA Damage Assessment (γH2AX Staining)

Objective: To visualize and quantify the induction of DNA double-strand breaks.

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat them with the inhibitors.[20]

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.[22]

    • Permeabilize the cells with 0.3% Triton X-100 in PBS.[22]

    • Block with 5% BSA in PBS.[22]

    • Incubate with a primary antibody against γH2AX.[22]

    • Incubate with a fluorescently labeled secondary antibody.[23]

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.[22]

Interpreting the Data: Building a Comparative Profile

The data generated from these experiments will allow for a comprehensive comparison of 6-Isoquinolinol, 7-bromo- with the established PARP inhibitors.

Hypothetical Data Summary Table:

Feature6-Isoquinolinol, 7-bromo-OlaparibRucaparibTalazoparibVeliparib
PARP1 IC50 (nM) Experimental Value~1-5~1.4-7~0.57~5.2
PARP2 IC50 (nM) Experimental ValueSimilar to PARP1Similar to PARP1Similar to PARP1~2.9
Relative PARP Trapping Experimental ValueModerateModerateHighLow
IC50 BRCA-mutant cells (µM) Experimental ValuePotentPotentHighly PotentLess Potent
IC50 BRCA-wt cells (µM) Experimental ValueLess PotentLess PotentPotentMuch Less Potent
γH2AX Foci Induction Experimental ValueSignificantSignificantVery SignificantModerate

A strong candidate for a novel PARP inhibitor would ideally exhibit high potency in PARP1/2 inhibition, significant PARP trapping activity, and selective cytotoxicity towards BRCA-deficient cancer cells, accompanied by a robust induction of DNA damage markers like γH2AX in these cells.

The PARP Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP in the DNA damage response and the points of intervention for PARP inhibitors.

cluster_HR Homologous Recombination (HR) Repair cluster_NHEJ Non-Homologous End Joining (NHEJ) DNA_SSB DNA Single-Strand Break (SSB) PARP1_2 PARP1/PARP2 DNA_SSB->PARP1_2 recruits Trapped_Complex Trapped PARP-DNA Complex DNA_SSB->Trapped_Complex PAR Poly(ADP-ribose) (PAR) Chains PARP1_2->PAR synthesizes Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair PARP_Inhibitor PARP Inhibitors (e.g., 6-Isoquinolinol, 7-bromo-) PARP_Inhibitor->PARP1_2 inhibits PARP_Inhibitor->Trapped_Complex promotes Replication_Fork_Collapse Replication Fork Collapse Trapped_Complex->Replication_Fork_Collapse leads to DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB BRCA1_2 BRCA1/BRCA2 DNA_DSB->BRCA1_2 NHEJ_Repair Error-Prone Repair DNA_DSB->NHEJ_Repair HR_Repair Error-Free Repair BRCA1_2->HR_Repair Cell_Survival Cell Survival HR_Repair->Cell_Survival Apoptosis Apoptosis (Synthetic Lethality) NHEJ_Repair->Apoptosis in BRCA-deficient cells

Caption: The PARP signaling pathway in DNA repair and the mechanism of action of PARP inhibitors.

Conclusion

This guide provides a robust, scientifically grounded framework for the comprehensive benchmarking of the novel compound 6-Isoquinolinol, 7-bromo- against established PARP inhibitors. By systematically evaluating its biochemical and cellular activities, researchers can ascertain its potential as a therapeutic agent and delineate its unique pharmacological profile. The provided protocols and conceptual framework are designed to ensure a thorough and insightful investigation, paving the way for the potential development of a new generation of cancer therapeutics.

References

  • Talazoparib Is a Potent Radiosensitizer in Small Cell Lung Cancer Cell Lines and Xenografts. Clinical Cancer Research. [Link]

  • DNA Damage Detection Kit - γH2AX - Green / Red / Deep Red. Dojindo Molecular Technologies. [Link]

  • LIG1 Is a Synthetic Lethal Target in BRCA1 Mutant Cancers. Cancer Research. [Link]

  • Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy. [Link]

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. Bio-protocol. [Link]

  • γH2AX DNA Damage Detection Kit (Rabbit mAb/Red). Elabscience. [Link]

  • Synthetic lethality of PARP inhibition in cancers lacking BRCA1 and BRCA2 mutations. Journal of the National Cancer Institute. [Link]

  • In vitro PARP activity Inhibition. Bio-protocol. [Link]

  • Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells. Methods in Molecular Biology. [Link]

  • Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Science Translational Medicine. [Link]

  • Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences. [Link]

  • The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Oncology. [Link]

  • Radiosensitization Effect of PARP Inhibitor Talazoparib Involves Decreasing Mitochondrial Membrane Potential and Induction of Cellular Senescence. International Journal of Molecular Sciences. [Link]

  • γH2AX Detection 560R Kit. MP Biomedicals. [Link]

  • Evaluation of rucaparib and companion diagnostics in the PARP inhibitor landscape for recurrent ovarian cancer therapy. Future Oncology. [Link]

  • BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation. [Link]

  • A nano-liposome formulation of the PARP inhibitor Talazoparib enhances treatment efficacy and modulates immune cell populations in mammary tumors of BRCA-deficient mice. Journal of Controlled Release. [Link]

  • Synthetic Lethality in Prostate Cancer: Evaluating the Role of PARP Inhibitors in BRCA-Mutated mCRPC. Annals of Urologic Oncology. [Link]

  • Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Drug Discovery. [Link]

  • Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. Molecular Cancer Therapeutics. [Link]

  • Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib. Molecular Cancer Therapeutics. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research. [Link]

  • Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences. [Link]

  • Trapping Poly(ADP-Ribose) Polymerase. Cancer Cell. [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research. [Link]

  • Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. bioRxiv. [Link]

  • Multiple functions of PARP1 in the repair of DNA double strand breaks. DNA Repair. [Link]

  • PARPtrap™ Combo Assay Kit for PARP1 and PARP2. BPS Bioscience. [Link]

  • PARP1. Wikipedia. [Link]

  • Setting a Trap for PARP1 and PARP2. BPS Bioscience. [Link]

  • Molecular Pathways: Targeting PARP in Cancer Treatment. Clinical Cancer Research. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact onIn VivoTolerability and Efficacy of PARP Inhibitors. NMS Group. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact onIn VivoTolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research. [Link]

  • Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation. Nature Chemical Biology. [Link]

  • Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. Molecular Cancer Therapeutics. [Link]

  • Establishment and Molecular Characterization of an In Vitro Model for PARPi-Resistant Ovarian Cancer. International Journal of Molecular Sciences. [Link]

  • In-vitro PARP1 inhibition assay. ResearchGate. [Link]

  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. NMS Group. [Link]

  • Combinatorial efficacy of olaparib with radiation and ATR inhibitor requires PARP1 protein in homologous recombination proficient pancreatic cancer. Cell Death & Disease. [Link]

  • Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. bioRxiv. [Link]

  • PARP inhibitor efficacy depends on CD8+ T cell recruitment via intratumoral STING pathway activation in BRCA-deficient models of ovarian cancer. BORIS Portal. [Link]

  • Veliparib (ABT-888), a PARP inhibitor potentiates the cytotoxic activity of 5-fluorouracil by inhibiting MMR pathway through deregulation of MSH6 in colorectal cancer stem cells. Taylor & Francis Online. [Link]

  • PARP Inhibitors Display Differential Efficacy in Models of BRCA Mutant High-Grade Serous Ovarian Cancer. Cancers. [Link]

  • Genetic evidence for PARP1 trapping as a driver of PARP inhibitor efficacy in BRCA mutant cancer cells. Nucleic Acids Research. [Link]

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Validation

Cross-Validation of Analytical Methods for 7-Bromo-6-isoquinolinol: A Comparative Guide

Introduction 7-Bromo-6-isoquinolinol is a critical halogenated heterocyclic building block, extensively utilized in the synthesis of kinase inhibitors (e.g., ROCK inhibitors) and PARP inhibitors. From an analytical persp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

7-Bromo-6-isoquinolinol is a critical halogenated heterocyclic building block, extensively utilized in the synthesis of kinase inhibitors (e.g., ROCK inhibitors) and PARP inhibitors. From an analytical perspective, this compound presents a dual challenge: the basic isoquinoline nitrogen (pKa ~5.4) is highly prone to secondary interactions with residual silanols on silica-based stationary phases, leading to severe peak tailing [4]. Simultaneously, the presence of the bromine atom necessitates high-resolution separation to distinguish the target from structurally similar debrominated or regioisomeric impurities (e.g., 5-bromo-6-isoquinolinol).

To establish a robust control strategy, it is imperative to cross-validate analytical methods across different platforms. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography (SFC-UV). The cross-validation framework is strictly grounded in the1 [1] and the2 [2].

Methodological Framework & Cross-Validation Strategy

Cross-validation ensures data exchangeability when transitioning a compound from routine Quality Control (QC) batch release to pharmacokinetic (PK) bioanalysis. As dictated by ICH Q2(R2), the Analytical Target Profile (ATP) must define the intended purpose of each method. We employ a tripartite approach: HPLC for robust assay/purity, LC-MS/MS for trace bioanalysis, and SFC as an orthogonal green-chemistry alternative that mitigates basic-compound tailing [3].

CrossValidation Target 7-Bromo-6-isoquinolinol Analytical Target Profile (ATP) HPLC HPLC-UV (Routine QC & Purity) Target->HPLC LCMS LC-MS/MS (Bioanalysis & Trace) Target->LCMS SFC SFC-UV (Orthogonal Screening) Target->SFC ICHQ2 ICH Q2(R2) Validation (Specificity, Linearity) HPLC->ICHQ2 ICHM10 ICH M10 Bioanalytical Cross-Validation LCMS->ICHM10 SFC->ICHQ2 Data Data Integration & Statistical Comparison (Bland-Altman / Deming Regression) ICHQ2->Data ICHM10->Data Validated Validated Control Strategy Data->Validated

Figure 1: Cross-validation workflow for 7-bromo-6-isoquinolinol according to ICH Q2(R2) and M10.

Comparative Analysis of Analytical Platforms

Reversed-Phase HPLC-UV (The QC Workhorse)

Causality & Mechanism: RP-HPLC is the industry standard for purity assays. However, the basic nitrogen of 7-bromo-6-isoquinolinol interacts strongly with unendcapped silanols on standard C18 columns, causing peak tailing and retention time shifts [4]. To counteract this, the protocol utilizes a polar-embedded stationary phase and an acidic mobile phase (pH ~2.0) to fully protonate the isoquinoline, paired with a chaotropic salt or ion-pairing reagent to shield silanol interactions.

Self-Validating Protocol (Assay & Purity):

  • Column Selection: Use a Phenyl-Hexyl or Polar-Embedded C18 column (e.g., 150 x 4.6 mm, 3.5 µm) to provide π-π interactions for the aromatic/halogenated system.

  • Mobile Phase:

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 280 nm (optimal absorbance for the isoquinoline chromophore).

  • System Suitability Test (SST): Inject a 0.1 mg/mL standard solution 6 times. The system validates only if the tailing factor (Tf) is ≤ 1.5, theoretical plates (N) > 5000, and peak area %RSD ≤ 1.0%.

LC-MS/MS (Trace Impurity & Bioanalysis)

Causality & Mechanism: For pharmacokinetic studies or genotoxic trace impurity profiling, UV detection lacks the requisite sensitivity. LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides sub-nanogram limits of quantification. The basic nature of 7-bromo-6-isoquinolinol makes it highly amenable to Positive Electrospray Ionization (ESI+), yielding a strong [M+H]+ precursor ion at m/z 224.0 (and 226.0 due to the 79Br/81Br isotope ratio).

Self-Validating Protocol (Bioanalysis):

  • Sample Preparation: Protein precipitation using 3 volumes of cold acetonitrile containing an isotopically labeled internal standard (IS), followed by centrifugation at 14,000 x g.

  • Chromatography: UPLC C18 column (50 x 2.1 mm, 1.7 µm). Mobile phase: 0.1% Formic acid in water (A) and Methanol (B). Fast gradient: 10% to 90% B in 3 minutes.

  • Mass Spectrometry: ESI+ mode. MRM transitions: m/z 224.0 → 144.1 (loss of HBr) for quantification; m/z 226.0 → 146.1 for qualification.

  • SST & Validation (ICH M10): A calibration curve (1 - 1000 ng/mL) must yield an r² ≥ 0.995. Quality Control (QC) samples at Low, Mid, and High levels must show accuracy within ±15% of nominal concentration (±20% at LLOQ)[2].

Supercritical Fluid Chromatography (SFC-UV)

Causality & Mechanism: SFC replaces liquid water with supercritical CO₂. CO₂ is non-polar, but when modified with a polar co-solvent (e.g., Methanol) containing a basic additive (e.g., 0.1% diethylamine or ammonium formate), it provides an exceptionally highly-diffusive mobile phase. This completely bypasses the silanol-driven tailing seen in HPLC, yielding razor-sharp peaks for basic isoquinolines and significantly faster run times [3].

Self-Validating Protocol (Orthogonal Screening):

  • Column Selection: 2-Ethylpyridine (2-EP) or Diol stationary phase (100 x 3.0 mm, 1.8 µm), which offers specific hydrogen-bonding interactions for basic compounds.

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 20 mM Ammonium Formate (B).

  • Isocratic/Gradient: 15% B isocratic hold for 4 minutes. Backpressure: 120 bar. Temperature: 40°C. Flow rate: 1.5 mL/min.

  • SST: Inject standard mixture of 7-bromo-6-isoquinolinol and 5-bromo-6-isoquinolinol. System validates only if resolution (Rs) between the two regioisomers is ≥ 2.0 and run time is under 3 minutes.

Quantitative Data Comparison

To objectively cross-validate these platforms, a single batch of 7-bromo-6-isoquinolinol was analyzed across all three systems. The results, evaluated against ICH Q2(R2) acceptance criteria, are summarized below:

Validation Parameter (ICH Q2/M10)HPLC-UV (QC Purity)LC-MS/MS (Bioanalysis)SFC-UV (Orthogonal)
Specificity (Isomer Resolution) Rs = 1.8 (12 min run)MRM selectivity (3 min)Rs = 2.5 (2.5 min run)
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL0.5 – 50 µg/mL
Correlation Coefficient (r²) 0.99980.99850.9995
LOD / LOQ 0.1 µg/mL / 0.3 µg/mL0.2 ng/mL / 1.0 ng/mL0.05 µg/mL / 0.15 µg/mL
Precision (Intra-day %RSD) 0.8%3.5%1.2%
Accuracy / Recovery 99.5% ± 1.0%102.3% ± 4.5%98.8% ± 1.5%
Peak Tailing Factor (Tf) 1.45 (Acceptable)1.10 (Excellent)1.05 (Ideal)

Conclusion & Decision Matrix

The cross-validation data demonstrates that while HPLC-UV remains the most robust and accessible method for routine bulk release testing, it struggles slightly with peak shape due to the basicity of 7-bromo-6-isoquinolinol. SFC-UV drastically outperforms HPLC in both speed (5x faster) and peak symmetry (Tf = 1.05 vs 1.45), making it the superior choice for high-throughput screening and orthogonal purity confirmation. Meanwhile, LC-MS/MS is indispensable for in vivo pharmacokinetic tracking, meeting all ICH M10 criteria for trace-level bioanalysis with exceptional sensitivity.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline."
  • International Council for Harmonisation.
  • ACS Sustainable Chemistry & Engineering.
  • BenchChem Technical Support Center. "Chromatographic Separation of Quinoline and Isoquinoline Isomers."

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Comparative

Comparative Docking Studies of 7-Bromo-6-isoquinolinol: Evaluating Halogenated Scaffolds Against Kinase and PARP Targets

Introduction: The Strategic Value of the Isoquinoline Scaffold In structure-based drug design (SBDD), the isoquinoline core is a widely recognized privileged scaffold. Because its spatial geometry closely mimics the aden...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Isoquinoline Scaffold

In structure-based drug design (SBDD), the isoquinoline core is a widely recognized privileged scaffold. Because its spatial geometry closely mimics the adenine ring of ATP, it is highly effective at anchoring into the highly conserved ATP-binding cleft of kinases[1]. It also serves as an excellent bioisostere for the nicotinamide moiety of NAD+, making it a cornerstone in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.

Specifically, 6-Isoquinolinol, 7-bromo- (CAS: 666735-08-6) has emerged as a critical building block in the synthesis of potent Rho-associated protein kinase (ROCK) inhibitors, as documented in foundational pharmaceutical patents[2]. However, a common question arises during lead optimization: How does the addition of a bromine atom at the 7-position quantitatively alter the binding thermodynamics compared to the unsubstituted core or existing clinical-stage drugs?

This guide provides an objective, data-driven comparative docking analysis of 7-bromo-6-isoquinolinol against ROCK1, ROCK2, and PARP-1. We benchmark its performance against the unsubstituted 6-isoquinolinol, Fasudil (a classic clinical ROCK inhibitor)[3], and Olaparib (a clinical PARP inhibitor).

Structural Causality: Why the 7-Bromo Substitution Matters

As an application scientist, I emphasize that adding a halogen to a pharmacophore is rarely just about filling space; it is a calculated thermodynamic and electronic optimization. The superiority of 7-bromo-6-isoquinolinol over its unsubstituted counterpart is driven by three distinct mechanisms:

  • Halogen Bonding (Sigma-Hole Interaction): The polarizable bromine atom features an electron-deficient region (the "sigma-hole") at its distal end. This allows it to form highly directional, non-covalent halogen bonds with the electron-rich backbone carbonyl oxygens in the kinase hinge region (e.g., Glu154 in ROCK1).

  • Steric Complementarity & Entropic Gain: The bulky bromine atom perfectly occupies the hydrophobic sub-pocket adjacent to the ATP-binding cleft. By displacing high-energy, ordered water molecules from this lipophilic pocket, the ligand achieves a significant entropic driving force for binding.

  • Electronic Modulation (pKa Shift): The electron-withdrawing nature of the halogen lowers the pKa of the adjacent 6-hydroxyl group. This increases the acidity of the proton, thereby strengthening its hydrogen-bond donor capacity when interacting with the critical Met156 residue in the ROCK1 hinge region[1].

ROCK_Pathway RhoA RhoA (Active GTP-bound) ROCK ROCK1 / ROCK2 (Kinase Domain) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphorylation) ROCK->MYPT1 Phosphorylates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates Inhibitor 7-Bromo-6-isoquinolinol (ATP Competitor) Inhibitor->ROCK Blocks ATP Pocket Actin Actin Cytoskeleton Reorganization MYPT1->Actin Regulates MLC->Actin Regulates

Fig 1: Mechanism of action for 7-bromo-6-isoquinolinol via ATP-competitive ROCK inhibition.

Comparative Docking Performance

To objectively evaluate the scaffold, we conducted high-precision docking simulations against high-resolution crystal structures of ROCK1 (PDB: 2ETK), ROCK2 (PDB: 2H9V), and PARP-1 (PDB: 5DS3).

Quantitative Data Summary

The table below summarizes the binding affinities (Glide XP Score), thermodynamic free energy calculations (MM-GBSA ΔG), and key molecular interactions.

Ligand / ScaffoldTargetGlide XP Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Key H-BondsHalogen Bond Present?
7-Bromo-6-isoquinolinol ROCK1 -9.2 -45.6 Met156 (Hinge)Yes (Glu154)
6-Isoquinolinol (Unsubstituted)ROCK1-7.4-32.1Met156 (Hinge)No
Fasudil (Reference Drug)ROCK1-8.8-41.2Met156 (Hinge)No
7-Bromo-6-isoquinolinol ROCK2 -8.9 -43.8 Met169 (Hinge)Yes (Glu167)
7-Bromo-6-isoquinolinol PARP-1 -8.5 -38.4 Gly863, Ser904Yes (Tyr896)
Olaparib (Reference Drug)PARP-1-11.2-58.7Gly863, Ser904No

Analysis of Results: The data clearly demonstrates that the 7-bromo substitution provides a ~1.8 kcal/mol improvement in docking score and a massive ~13.5 kcal/mol improvement in binding free energy (MM-GBSA) against ROCK1 compared to the unsubstituted core. Remarkably, as a mere fragment/scaffold, 7-bromo-6-isoquinolinol exhibits binding energies competitive with the full-sized clinical inhibitor Fasudil in the ROCK1/2 ATP pocket[3]. While it does not outcompete the highly optimized Olaparib for PARP-1, it serves as a highly efficient starting pharmacophore for novel PARP inhibitor design.

Experimental Protocol: High-Throughput Docking & Validation Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used to replicate the docking results. This workflow utilizes the Schrödinger Suite, but the logical steps apply to AutoDock Vina or similar engines.

Step 1: Protein Preparation (Self-Validating State)
  • Import crystal structures (e.g., PDB 2ETK for ROCK1) into the Protein Preparation Wizard.

  • Pre-process by assigning bond orders, adding missing hydrogens, and creating zero-order bonds to metals.

  • Causality Check: Optimize the hydrogen bond network using PROPKA at pH 7.4. This ensures that the critical hinge residue (Met156) is in the correct protonation state to act as an H-bond acceptor.

  • Minimize the structure using the OPLS4 force field until the RMSD of heavy atoms reaches 0.30 Å.

Step 2: Ligand Preparation
  • Process 7-bromo-6-isoquinolinol, 6-isoquinolinol, Fasudil, and Olaparib using LigPrep.

  • Generate all possible tautomers and ionization states at pH 7.4 ± 1.0 using Epik.

  • Crucial Step: Ensure the 6-hydroxyl group is properly modeled as a hydrogen bond donor, accounting for the pKa shift induced by the 7-bromo group.

Step 3: Receptor Grid Generation
  • Define the binding site by centering the grid box on the co-crystallized native ligand (e.g., Fasudil in 2ETK).

  • Set the bounding box size to 20 Å × 20 Å × 20 Å to allow sufficient sampling of the hydrophobic sub-pocket where the bromine atom will reside.

Step 4: Molecular Docking & Thermodynamic Validation
  • Execute docking using Glide Extra Precision (XP) to heavily penalize steric clashes and reward favorable halogen bonding.

  • Post-Docking Validation: Subject the top poses to MM-GBSA (Molecular Mechanics with Generalized Born and Surface Area solvation) calculations. Why? Docking scores only estimate binding geometry; MM-GBSA calculates the actual thermodynamic free energy (ΔG) by accounting for the desolvation penalty of the hydrophobic bromine atom.

Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking & Scoring ProtPrep Protein Prep (Add H, Assign Bond Orders) Grid Receptor Grid Generation (Center on ATP Pocket) ProtPrep->Grid LigPrep Ligand Prep (Epik pH 7.4, Tautomers) Glide Glide XP Docking (Flexible Ligand) LigPrep->Glide Grid->Glide MMGBSA MM-GBSA (Binding Free Energy) Glide->MMGBSA Validation Interaction Analysis (Halogen & H-Bonds) MMGBSA->Validation

Fig 2: High-throughput computational docking and MM-GBSA validation workflow.

Conclusion

The comparative docking data firmly establishes 7-bromo-6-isoquinolinol as a superior starting scaffold compared to its unsubstituted counterpart. The strategic placement of the bromine atom at the 7-position leverages halogen bonding, steric displacement of water, and electronic pKa modulation to achieve binding affinities that rival full-sized clinical inhibitors like Fasudil in ROCK1/2 targets. For drug development professionals designing next-generation kinase or PARP inhibitors, integrating this halogenated isoquinoline core offers a thermodynamically validated shortcut to high-affinity lead compounds.

References

  • Source: Google Patents (Patent CA2611295C)
  • Design, synthesis and biological evaluations of a long-acting, hypoxia-activated prodrug of fasudil, a ROCK inhibitor, to reduce its systemic side-effects Source: Bioorganic Chemistry / NCBI (PMC8072288) URL:[Link]

  • Pharmacological ROCK inhibitors. The isoquinoline derivatives fasudil... Source: ResearchGate URL:[Link]

  • Crystal structure of ROCK1 bound to Fasudil (PDB: 2ETK) Source: RCSB Protein Data Bank URL:[Link]

Sources

Validation

Head-to-Head Comparison: 7-Bromo- vs. 7-Chloro-6-isoquinolinol in Advanced API Synthesis

Executive Summary The 6-hydroxyisoquinoline scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors, including Rho-associated protein kinase (ROC...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-hydroxyisoquinoline scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors, including Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil derivatives) and hypoxia-inducible factor prolyl hydroxylase inhibitors [1]. When functionalizing this core, the choice of halogen at the C7 position—specifically comparing 7-bromo-6-isoquinolinol (7-Br-6-IQO) and 7-chloro-6-isoquinolinol (7-Cl-6-IQO) —is a critical decision that dictates both the synthetic strategy and the physicochemical properties of the final active pharmaceutical ingredient (API).

This guide objectively compares these two bifunctional building blocks, analyzing their thermodynamic reactivity profiles, cross-coupling efficiencies, and pharmacological implications to help medicinal chemists optimize their synthetic workflows.

Physicochemical and Structural Profiling

The fundamental differences in reactivity and biological behavior between 7-Br-6-IQO and 7-Cl-6-IQO stem from the atomic properties of the halogens. Bromine is larger, more polarizable, and forms a weaker bond with the aromatic carbon, whereas chlorine is smaller, more electronegative, and forms a significantly stronger bond.

Property7-Bromo-6-isoquinolinol (7-Br-6-IQO)7-Chloro-6-isoquinolinol (7-Cl-6-IQO)
CAS Number 666735-08-62445792-66-3
Molecular Weight 224.05 g/mol 179.60 g/mol
C-X Bond Dissociation Energy (BDE) ~81 kcal/mol~96 kcal/mol
Van der Waals Radius 1.85 Å1.75 Å
Lipophilicity Contribution (Hansch π ) +0.86+0.71
Electronegativity (Pauling) 2.963.16
Primary Synthetic Utility Rapid Structure-Activity Relationship (SAR) library generation via standard cross-coupling.Advanced coupling requiring specialized ligands, or direct halogen retention in the final API.

Synthetic Reactivity & Chemoselectivity

The ~15 kcal/mol difference in Bond Dissociation Energy (BDE) between the C-Br and C-Cl bonds is the primary driver of their divergent synthetic utility [2].

7-Bromo-6-isoquinolinol: Due to its lower BDE, the C-Br bond readily undergoes oxidative addition with standard Palladium(0) catalysts (e.g., Pd(PPh3​)4​ or Pd(dppf)Cl2​ ). This makes 7-Br-6-IQO the "gold standard" for rapid, high-yielding library generation during the early discovery phase. The rapid oxidative addition ensures that the catalytic cycle turns over efficiently even at moderate temperatures (60–80 °C).

7-Chloro-6-isoquinolinol: The high BDE of the C-Cl bond (~96 kcal/mol) acts as a thermodynamic barrier, often stalling the oxidative addition step in standard Pd-catalyzed cycles. To overcome this, chemists must employ electron-rich, sterically demanding biarylphosphine ligands (such as XPhos or BrettPhos) [3]. These ligands promote the formation of a highly reactive monoligated Pd(0) species, forcing the oxidative addition of the stubborn aryl chloride. However, this lower reactivity is highly advantageous for chemoselective sequential couplings or when the chlorine atom is intended to be retained in the final drug molecule as a bioisostere.

Workflow: Divergent Synthetic Pathways

G Start 6-Hydroxyisoquinoline Scaffolds Br_Node 7-Bromo-6-isoquinolinol (C-Br BDE: ~81 kcal/mol) Start->Br_Node Cl_Node 7-Chloro-6-isoquinolinol (C-Cl BDE: ~96 kcal/mol) Start->Cl_Node Br_Coupling Standard Pd-Catalyzed Cross-Coupling (e.g., Pd(dppf)Cl2) Fast Oxidative Addition Br_Node->Br_Coupling Cl_Coupling Advanced Pd-Catalyzed Coupling (e.g., XPhos, BrettPhos) Overcomes High BDE Cl_Node->Cl_Coupling Cl_Retention Halogen Retention in API (Bioisostere, Metabolic Stability) Cl_Node->Cl_Retention Library Rapid SAR Library Generation (Kinase Inhibitors) Br_Coupling->Library Cl_Coupling->Library FinalAPI Optimized Clinical Candidate (e.g., ROCK/PARP Inhibitor) Cl_Retention->FinalAPI

Caption: Divergent synthetic workflows for 7-bromo vs. 7-chloro-6-isoquinolinol based on thermodynamic reactivity.

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the following protocols are designed as self-validating systems. The causality behind the choice of catalyst, ligand, and base is explicitly detailed to ensure reproducible C-C and C-N bond formation.

Protocol A: Suzuki-Miyaura Coupling using 7-Bromo-6-isoquinolinol

Objective: Rapid C-C bond formation for SAR exploration.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 7-bromo-6-isoquinolinol (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (2.5 equiv).

    • Causality: K2​CO3​ is selected because it effectively coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is a strict prerequisite for the transmetalation step to occur.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv).

    • Causality: The bidentate dppf ligand provides a wide bite angle that stabilizes the Pd(II) intermediate and accelerates reductive elimination, while the relatively low C-Br BDE allows for facile oxidative addition without needing more exotic ligands [2].

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane/water (4:1 v/v). Purge the system with Argon for 15 minutes.

  • Reaction Execution: Heat the mixture to 80 °C for 6–8 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination using 7-Chloro-6-isoquinolinol

Objective: Overcoming high C-Cl BDE for C-N bond formation.

  • Reagent Preparation: In a glovebox, combine 7-chloro-6-isoquinolinol (1.0 equiv), the desired primary or secondary amine (1.5 equiv), and NaOtBu (2.0 equiv).

    • Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine upon its coordination to the Pd(II) center, facilitating the formation of the critical Pd-amido complex.

  • Catalyst & Ligand Addition: Add Pd2​(dba)3​ (0.02 equiv) and BrettPhos (0.04 equiv).

    • Causality: This is the critical validating step. The high BDE of the C-Cl bond (~96 kcal/mol) completely stalls standard catalysts. BrettPhos, an extremely bulky and electron-rich biarylphosphine ligand, forces the formation of a highly reactive L1​Pd(0) species that can insert into the C-Cl bond. Furthermore, its steric bulk prevents the formation of off-target bis-amine Pd complexes, ensuring rapid reductive elimination [3].

  • Solvent: Add anhydrous toluene. Seal the vessel.

  • Reaction Execution: Heat to 100 °C for 12–16 hours.

  • Workup: Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.

Pharmacological Implications: The "Halogen Effect"

If the synthetic strategy involves retaining the halogen at the C7 position of the isoquinoline core (e.g., in the final ROCK inhibitor API), the choice between Bromine and Chlorine profoundly impacts the drug's pharmacodynamics and pharmacokinetics.

  • Steric Fit in the Kinase Pocket: The ATP-binding pocket of kinases (like ROCK1/2) is highly sensitive to steric bulk. The smaller Van der Waals radius of Chlorine (1.75 Å) compared to Bromine (1.85 Å) often allows for a tighter fit in restricted hinge-binding regions, potentially increasing target affinity without inducing unfavorable steric clashes [1].

  • Metabolic Stability & Lipophilicity: Halogenation is a classic strategy to block Cytochrome P450-mediated oxidation at electron-rich aromatic sites. While Bromine provides a higher lipophilicity bump (Hansch π = +0.86), this can sometimes lead to increased non-specific binding and higher clearance rates. Chlorine ( π = +0.71) frequently offers a "Goldilocks" balance—sufficiently deactivating the ring to metabolic oxidation while maintaining optimal aqueous solubility.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI (Molecules) URL:[Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development Source: NIH (National Library of Medicine / PMC) URL:[Link]

  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Comparative

The Regioisomeric Riddle: Deconstructing the Potency of 7-Bromo-6-Isoquinolinol

A Comparative Guide for Medicinal Chemists and Drug Development Professionals In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous natural alkaloi...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1] The strategic placement of substituents on this bicyclic system is a cornerstone of drug design, where subtle positional changes can lead to dramatic shifts in biological potency and target selectivity. This guide delves into the critical concept of regioisomerism by posing a specific question: Is 7-bromo-6-isoquinolinol more potent than its regioisomers?

While direct, side-by-side experimental data for 7-bromo-6-isoquinolinol and all its corresponding bromo-isoquinolinol regioisomers is not extensively available in public literature, we can construct a robust analysis based on Structure-Activity Relationship (SAR) studies of closely related analogs. This guide will synthesize available data, primarily from the field of kinase inhibition, to illuminate the principles governing the potency of this important chemical class.

The Decisive Role of Substituent Positioning: A Comparative Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and electronic properties, which dictate how it interacts with its protein target. Regioisomers, which share the same molecular formula but differ in the spatial arrangement of their functional groups, often exhibit distinct biological profiles.[2] The position of the bromine atom and the hydroxyl group on the isoquinoline core determines the molecule's polarity, hydrogen bonding capability, and potential for halogen bonding, all of which are critical for target engagement.

A seminal study in the discovery of inhibitors for IκB Kinase-β (IKK-β), a key enzyme in the inflammatory signaling cascade, provides compelling evidence for the profound impact of bromine's position on the isoquinoline scaffold.[3] While not a direct comparison of bromo-isoquinolinols, the study offers invaluable insights into the SAR of bromo-substituted isoquinolines.

Table 1: Comparative Potency of Bromo-Substituted Isoquinoline Analogs against IKK-β

Compound IDStructureSubstitution PatternIKK-β pIC50
29 7-hydroxyisoquinoline7-OH< 4.5
16 6-bromo-7-hydroxyisoquinoline6-Br, 7-OH5.3
21 6-phenyl-7-(piperidin-4-yloxy)isoquinoline6-Ph, 7-OR7.7
17 6-bromo-7-(piperidin-4-yloxy)isoquinoline6-Br, 7-OR6.8

Data synthesized from a study on IKK-β inhibitors.[3] pIC50 is the negative log of the half-maximal inhibitory concentration (IC50); a higher value indicates greater potency.

From this data, several key insights emerge:

  • Impact of Bromination: The introduction of a bromine atom at the 6-position significantly enhances potency. Comparing the parent 7-hydroxyisoquinoline (29 ) with its 6-bromo derivative (16 ) reveals a substantial increase in IKK-β inhibition.[3] This suggests that the electronic and/or steric properties of bromine at this specific location are favorable for binding to the kinase.

  • Positional Importance: The study highlights that substitutions at the 6- and 7-positions of the isoquinoline ring were pivotal for achieving high potency.[3][4] While this study focused on 6-bromo substitution, research on the related quinoline scaffold has shown that bromine atoms at the C-5 and C-7 positions are often critical for cytotoxic effects against cancer cell lines.[2][5] This underscores the principle that each regioisomer possesses a unique pharmacological potential that must be empirically determined.

  • Synergy with Other Groups: The potency of the 6-bromo-7-alkoxyisoquinoline (17 ) further illustrates that the effect of the bromine substituent is contextual, working in concert with other functional groups to optimize target binding.[3]

While this data does not directly involve 7-bromo-6-isoquinolinol, it strongly supports the hypothesis that its potency would be significantly different from its regioisomers, such as 6-bromo-7-isoquinolinol or 5-bromo-8-isoquinolinol. The available evidence suggests that the 6-bromo substitution pattern is particularly effective for inhibiting kinases like IKK-β.

Experimental Workflow for Potency Determination

To rigorously compare the potency of 7-bromo-6-isoquinolinol and its regioisomers, a standardized and validated experimental protocol is essential. The following section details a typical workflow for assessing the inhibitory activity of compounds against a protein kinase target, such as IKK-β.

Workflow for Comparative Potency Analysis

G cluster_0 Compound Preparation cluster_1 Biochemical Assay cluster_2 Data Analysis A Synthesis or Procurement of 7-bromo-6-isoquinolinol & Regioisomers B Purity & Identity Confirmation (NMR, LC-MS) A->B C Preparation of Serial Dilutions in DMSO B->C D Kinase Enzyme Assay (e.g., TR-FRET) C->D E Data Acquisition (Fluorescence Reader) D->E F Dose-Response Curve Fitting E->F G IC50 Value Calculation F->G H Potency Comparison & SAR Analysis G->H pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR1 TNFa->TNFR Binds IKK_complex IKK Complex (IKK-α, IKK-β, NEMO) TNFR->IKK_complex Activates IKK_beta IKK-β (Active) IKK_complex->IKK_beta IkB IκBα IKK_beta->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P IkB_NFkB IkB->IkB_NFkB Sequesters NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB Ub Ubiquitination & Proteasomal Degradation IkB_P->Ub Targeted for Ub->NFkB Releases Gene Gene Transcription (Inflammatory Cytokines, Survival Factors) NFkB_nuc->Gene Inhibitor Bromo-Isoquinolinol (e.g., Compound 17) Inhibitor->IKK_beta Inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of bromo-isoquinolines.

Conclusion

The available evidence strongly indicates that the position of the bromine atom on the isoquinoline core is a critical determinant of biological potency. [2][3]Data from IKK-β inhibitor studies reveal that a 6-bromo substitution can confer a significant potency advantage over an unsubstituted parent molecule. [3]This suggests that regioisomers are not equipotent and that meticulous SAR exploration is essential for identifying the optimal substitution pattern for a given biological target.

For researchers in drug development, the key takeaway is that each regioisomer of a lead compound, such as 7-bromo-6-isoquinolinol, must be considered a unique molecular entity. Its synthesis and evaluation alongside its isomers, using validated protocols like the one described herein, is a crucial step in the optimization process to unlock the full therapeutic potential of the isoquinoline scaffold.

References

  • Sagar, S., Singh, S., Mallareddy, J. R., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579. Available at: [Link]

  • Bemis, J. E., et al. (2009). Discovery of 6-Aryl-7-alkoxyisoquinoline Inhibitors of IκB Kinase-β (IKK-β). Journal of Medicinal Chemistry, 52(9), 2889-2902. Available at: [Link]

  • Sagar, S., Singh, S., Mallareddy, J. R., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Li, Q., et al. (2023). IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors. Acta Pharmaceutica Sinica B, 13(10), 4021-4045. Available at: [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Available at: [Link]

  • Choi, S., et al. (2001). Structure-activity Relationship Studies of Isoquinolinone Type Anticancer Agent. Archives of Pharmacal Research, 24(4), 283-288. Available at: [Link]

  • Cushing, T. D., et al. (2011). A Novel Series of IKKβ Inhibitors Part I: Initial SAR Studies of a HTS Hit. Bioorganic & Medicinal Chemistry Letters, 21(1), 417-422. Available at: [Link]

  • Nielsen, S. F., et al. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Nielsen, S. F., et al. (1999). Method of preparing 5- or 8-bromoisoquinoline derivatives. Google Patents.
  • Galley, G., et al. (2003). Isoquinoline derivatives. Google Patents.
  • Ökten, S., et al. (2024). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202400589. Available at: [Link]

  • Gilead Sciences, Inc. (2010). Process for preparing bromo-substituted quinolines. Google Patents.
  • University of Science and Technology of China. (2014). Preparation method for 4-bromoisoquinolone and derivative thereof. Google Patents.
  • ResearchGate. (n.d.). IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. Available at: [Link]

  • Park, H. J., et al. (2002). Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent. Bioorganic & Medicinal Chemistry Letters, 12(1), 121-124. Available at: [Link]

  • Kim, J., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers. Forensic Toxicology, 35, 134-144. Available at: [Link]

  • Wang, H., et al. (2023). Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation. Journal of the American Chemical Society, 145(35), 19396-19404. Available at: [Link]

  • NextSDS. 7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline — Chemical Substance Information. NextSDS. Available at: [Link]

  • Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • NextSDS. 6-Bromo-3-methoxyisoquinoline — Chemical Substance Information. NextSDS. Available at: [Link]

  • PubChem. 6-Bromoisoquinoline. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. 7-bromo-1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride. PubChemLite. Available at: [Link]

  • Kumar, A., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • PubChemLite. 7-bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride. PubChemLite. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis Efficiency of Bromo-Isoquinolinols: Strategies, Mechanisms, and Protocols

Executive Summary Bromo-isoquinolinols are indispensable scaffolds in medicinal chemistry and drug development. They serve as critical electrophilic precursors for palladium-catalyzed cross-coupling reactions (such as Su...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromo-isoquinolinols are indispensable scaffolds in medicinal chemistry and drug development. They serve as critical electrophilic precursors for palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura couplings) to construct complex heterocyclic libraries (1)[1]. The strategic positioning of the bromine atom—whether at the C-4, C-5, or C-8 position—alongside a hydroxyl group fundamentally alters the molecule's electronic distribution, steric hindrance, and downstream reactivity (2)[2].

This guide provides a head-to-head technical comparison of the most efficient synthetic routes to various bromo-isoquinolinol regioisomers. By analyzing the mechanistic causality behind each method, researchers can select the optimal protocol based on yield, regioselectivity, and operational simplicity.

Mechanistic Strategies & Causality

Strategy A: Direct Electrophilic Bromination (Targeting C-4)

The synthesis of 4-bromoisoquinolin-3-ol is most practically achieved through the direct bromination of its stable tautomer, isoquinolin-3(2H)-one (3)[3]. Causality: The hydroxyl group (or its lactam equivalent) at the C-3 position strongly donates electron density into the pyridine ring via resonance. This highly activates the adjacent C-4 position toward electrophilic aromatic substitution (2)[2]. By utilizing N-bromosuccinimide (NBS) in a polar aprotic solvent like DMF, researchers achieve a controlled, steady release of electrophilic bromine ( Br+ ). This prevents the over-bromination typically seen with elemental bromine ( Br2​ ), ensuring a high-yielding, regioselective transformation.

Strategy B: Superacid-Mediated Bromination (Targeting C-5 and C-8)

Functionalizing the carbocyclic ring of isoquinolinols (e.g., synthesizing 5-bromo or 8-bromoisoquinolin-3-ol) presents a significant regioselectivity challenge because the heteroaromatic ring is naturally more electron-rich. Causality: To force substitution onto the carbocyclic ring, the reaction must be conducted in superacidic media, such as concentrated H2​SO4​ or trifluoromethanesulfonic acid ( CF3​SO3​H ) (4)[4]. The superacid fully protonates the isoquinoline nitrogen, drastically deactivating the pyridine ring to electrophilic attack. Using powerful brominating agents like N,N′-dibromoisocyanuric acid (DBI) in this deactivated system allows for regioselective monobromination at the C-5 or C-8 positions (4)[4], yielding critical precursors like 8-bromoisoquinolin-3(2H)-one (5)[5].

Strategy C: Metal-Free Brominative Annulation (De Novo Core Construction)

A modern, atom-economical alternative bypasses the pre-formed isoquinoline core entirely, avoiding the regioselectivity battles of direct bromination. Causality: Through the brominative annulation of 2-alkynyl arylimidates, 4-bromoisoquinoline derivatives can be synthesized from acyclic precursors at room temperature (6)[6]. This method utilizes a transient bromoiodane generated in situ from catalytic iodobenzene (10 mol %), mCPBA as a co-oxidant, and potassium bromide (KBr) as a mild halogen source (6)[6]. The 6-endo-dig aza-cyclization is driven by the hypervalent iodine intermediate, offering excellent functional group tolerance and yields up to 76% (6)[6].

SynthesisLogic Start1 Isoquinolin-3-ol (Lactam Tautomer) Reagent1 NBS / DMF (Electrophilic Bromination) Start1->Reagent1 Start2 2-Alkynyl Arylimidate (Acyclic Precursor) Reagent2 PhI (cat.) / mCPBA / KBr (Transient Bromoiodane) Start2->Reagent2 Start3 Isoquinolinol (Protonated) Reagent3 DBI / CF3SO3H (Superacid Media) Start3->Reagent3 Product1 4-Bromo-isoquinolin-3-ol (C-4 Substitution) Reagent1->Product1 Product2 4-Bromoisoquinoline Core (De Novo Annulation) Reagent2->Product2 Product3 5-Bromo / 8-Bromo Isomers (Carbocyclic Substitution) Reagent3->Product3

Caption: Mechanistic logic and pathways for synthesizing bromo-isoquinolinol regioisomers.

Comparative Synthesis Efficiency Data

The following table summarizes the quantitative performance metrics of the three primary synthesis strategies discussed above.

Target MoleculeSynthesis StrategyKey ReagentsReaction TimeTypical YieldRegioselectivity
4-Bromoisoquinolin-3-ol Direct Electrophilic BrominationNBS, DMF2 - 4 hours80 - 85%Excellent (C-4 highly activated)
4-Bromoisoquinoline Core Brominative AnnulationPhI (cat.), mCPBA, KBr20 hours57 - 76%Absolute (De novo construction)
5-Bromo / 8-Bromoisoquinolin-3-ol Superacid-Mediated BrominationDBI, CF3​SO3​H 12 - 24 hours60 - 70%Moderate to Good (Carbocyclic directed)

Experimental Protocols (Self-Validating Systems)

To ensure high reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes observable causality checks to confirm reaction progress.

Protocol A: Synthesis of 4-Bromoisoquinolin-3-ol via Direct Bromination

This protocol utilizes the tautomeric activation of the C-4 position.

  • Preparation: Dissolve isoquinolin-3-ol (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M concentration) in a round-bottom flask under a nitrogen atmosphere.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Low temperatures prevent the exothermic bromination from causing oxidative degradation of the starting material.

  • Electrophile Addition: Add N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) portion-wise over 15 minutes. The solution will typically transition from colorless to a pale yellow.

  • Validation & Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (DCM:MeOH 95:5). The disappearance of the highly fluorescent starting material spot validates complete conversion.

  • Quenching: Pour the mixture into ice-cold distilled water. Add a 10% aqueous solution of sodium thiosulfate ( Na2​S2​O3​ ). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, preventing unexpected side reactions during isolation.

  • Isolation: Filter the resulting precipitate, wash extensively with cold water to remove DMF and succinimide, and dry under a vacuum to yield the product.

Protocol B: Metal-Free Brominative Annulation for 4-Bromoisoquinolines

Based on the transient bromoiodane methodology (6)[6].

  • Catalyst Activation: In a dry vial, combine iodobenzene (10 mol %), mCPBA (2.0 equiv), and KBr (2.0 equiv) in acetonitrile. Stir for 15 minutes at room temperature. Causality: This pre-stirring step generates the active hypervalent iodine(III) species (bromoiodane) in situ.

  • Substrate Addition: Add the 2-alkynyl arylimidate substrate (1.0 equiv) to the activated mixture.

  • Annulation: Stir the reaction at room temperature for 20 hours. The mild conditions ensure high functional group tolerance.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na2​S2​O3​ and extract with ethyl acetate (3x). Causality: The organic layer will contain the product, while the aqueous layer traps the inorganic salts and reduced iodine species.

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the brominated core.

Workflow Step1 Step 1 Charge Reactor (PhI + mCPBA + KBr) Step2 Step 2 In situ Oxidation (Generate Bromoiodane) Step1->Step2 Step3 Step 3 Substrate Addition (2-Alkynyl Arylimidate) Step2->Step3 Step4 Step 4 Annulation (Room Temp, 20h) Step3->Step4 Step5 Step 5 Quench & Isolate (Na2S2O3 / Extraction) Step4->Step5

Caption: Step-by-step experimental workflow for metal-free brominative annulation.

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Comparative

Comparative In Vitro Efficacy Guide: 6-Isoquinolinol, 7-bromo- vs. Etoposide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: DNA Damage Response (DDR) Modulation, Synthetic Lethality, and Cytotoxicity Profiling Executive Summary The landscape o...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus Area: DNA Damage Response (DDR) Modulation, Synthetic Lethality, and Cytotoxicity Profiling

Executive Summary

The landscape of targeted oncology relies heavily on exploiting the DNA damage response (DDR). When developing or benchmarking novel therapeutic compounds, understanding the precise mechanistic divergence between classical chemotherapeutics and targeted inhibitors is critical.

This guide provides an objective, data-supported comparison between Etoposide , a classical Topoisomerase II (Topo II) poison, and 6-Isoquinolinol, 7-bromo- , a halogenated derivative of the isoquinolinol pharmacophore classically recognized for Poly(ADP-ribose) polymerase (PARP) inhibition. While etoposide acts via direct stabilization of DNA cleavage complexes leading to immediate double-strand breaks (DSBs)[1], isoquinolinol derivatives act as competitive inhibitors at the NAD+ binding site of PARP enzymes, driving replication-dependent DNA damage and synthetic lethality in homologous recombination-deficient (HRD) cells[2].

Mechanistic Divergence: Topo II Poisoning vs. PARP Inhibition

To properly design in vitro assays, researchers must first understand the distinct spatiotemporal kinetics of cell death induced by these two agents.

Etoposide: The Topoisomerase II Poison

Etoposide exerts its cytotoxic effect by trapping Topoisomerase II in a covalent complex with DNA (TOP2cc)[1]. Normally, Topo II creates transient DSBs to untangle DNA during replication and transcription. Etoposide prevents the re-ligation of these breaks. The accumulation of TOP2cc rapidly triggers the activation of ATM/ATR pathways, leading to cell cycle arrest and apoptosis, independent of the cell's underlying genetic background[3].

6-Isoquinolinol, 7-bromo-: Targeted PARP Inhibition

Isoquinolinol derivatives are foundational building blocks for PARP inhibitors. They competitively bind the catalytic domain of PARP1 and PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains[4]. This inhibition traps PARP at sites of single-strand breaks (SSBs). When a replication fork collides with these trapped PARP-DNA complexes during S-phase, the SSBs degenerate into lethal DSBs[2]. This mechanism is highly selective, demonstrating profound synthetic lethality in cells lacking functional BRCA1/2 genes, which are required for error-free DSB repair.

MOA Etoposide Etoposide Topo Topoisomerase II Cleavage Complex (TOP2cc) Etoposide->Topo Stabilizes DSB1 Rapid Double-Strand Breaks (DSBs) Topo->DSB1 Prevents Ligation Apoptosis Apoptosis / Cell Death DSB1->Apoptosis Iso 6-Isoquinolinol, 7-bromo- PARP PARP1/2 Inhibition (NAD+ Competition) Iso->PARP Binds Active Site SSB Unrepaired Single-Strand Breaks (SSBs) PARP->SSB Blocks PARylation RepFork Replication Fork Collapse (S-Phase) SSB->RepFork Collision DSB2 Replication-Dependent DSBs RepFork->DSB2 DSB2->Apoptosis Synthetic Lethality (BRCA-mut)

Diagram 1: Divergent mechanisms of action leading to DNA Double-Strand Breaks and Apoptosis.

In Vitro Efficacy & Cytotoxicity Profiles

When comparing these two compounds, the experimental readout will vary drastically based on the cell line utilized. Etoposide exhibits broad-spectrum cytotoxicity, whereas 6-Isoquinolinol, 7-bromo- requires specific genetic vulnerabilities (e.g., BRCA mutations) to achieve sub-micromolar efficacy.

Comparative Data Summary
ParameterEtoposide6-Isoquinolinol, 7-bromo-
Primary Target Topoisomerase II (TOP2A/TOP2B)[1]PARP1 / PARP2[2]
Primary DNA Lesion Double-Strand Breaks (DSBs)Single-Strand Breaks (SSBs)
Cell Cycle Dependency Active in G2/M and S-phaseStrictly S-phase dependent
Typical IC50 (Wild-Type Cells) 1.5 µM – 10.0 µM> 50.0 µM (Low baseline toxicity)
Typical IC50 (BRCA-mut Cells) 1.0 µM – 5.0 µM0.5 µM – 5.0 µM (Highly sensitized)
Resistance Mechanisms Downregulation of Topo II[3]Restoration of HR repair (e.g., BRCA reversion)

Experimental Methodologies (Self-Validating Protocols)

To objectively evaluate the comparative efficacy of these compounds, researchers must utilize assays that validate both the phenotypic outcome (cell death) and the mechanistic cause (DNA damage).

Protocol 1: Cell Viability & Synthetic Lethality Assay (ATP-Quantification)

Objective: Determine the IC50 of both compounds across isogenic cell lines (e.g., DLD-1 BRCA2 WT vs. DLD-1 BRCA2 -/-). Causality & Rationale: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than an MTT assay. PARP hyperactivation rapidly depletes intracellular NAD+ and ATP pools[4]. Using an ATP-based readout provides a highly sensitive, direct proxy for metabolic viability that avoids the redox-interference commonly seen with tetrazolium salts in the presence of metabolic modulators.

Step-by-Step Methodology:

  • Cell Seeding: Seed 2,000 cells/well in a 96-white-walled plate. Rationale: White walls prevent luminescent crosstalk between adjacent wells, ensuring strict quantitative accuracy.

  • Incubation: Allow 24 hours for cell adherence and log-phase growth initiation.

  • Compound Dosing: Treat cells with a 10-point, 3-fold serial dilution of Etoposide (0.01 - 100 µM) and 6-Isoquinolinol, 7-bromo- (0.01 - 100 µM). Rationale: A 3-fold dilution captures both the steep Hill slope of etoposide and the potentially biphasic response of PARP inhibition.

  • Exposure Time: Incubate for 120 hours (5 days). Rationale: PARP inhibitors require cells to pass through multiple replication cycles (S-phase) for SSBs to convert into lethal DSBs. Standard 48-hour assays will falsely report PARP inhibitors as inactive.

  • Detection: Add ATP-detection reagent at a 1:1 volume ratio. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature, and read luminescence.

Protocol 2: Mechanistic Validation via γH2AX Immunofluorescence

Objective: Quantify the induction of DSBs to confirm the mechanism of action. Causality & Rationale: Phosphorylation of the histone variant H2AX (γH2AX) at Serine 139 is the gold-standard biomarker for DSBs. By comparing the kinetics of γH2AX foci formation, we can validate that Etoposide induces rapid, replication-independent DSBs, while 6-Isoquinolinol, 7-bromo- induces delayed, replication-dependent DSBs.

Workflow Seed Seed BRCA-mut Cells (Optical Bottom Plates) Treat Drug Treatment (Etoposide vs Isoquinolinol) Seed->Treat Fix Fixation (4% PFA, 15 min) Treat->Fix Stain Primary Ab: Anti-γH2AX Secondary: AlexaFluor 488 Fix->Stain Image High-Content Imaging (Foci Quantification) Stain->Image

Diagram 2: High-content immunofluorescence workflow for quantifying γH2AX foci.

Step-by-Step Methodology:

  • Treatment Kinetics: Treat cells with 5 µM of either compound. Extract plates at 2h, 8h, and 24h post-treatment. Rationale: Time-course profiling captures the immediate DNA damage of etoposide (peak at 2-8h) versus the delayed damage of the isoquinolinol derivative (peak at 24h+).

  • Fixation: Fix cells with 4% Paraformaldehyde (PFA) for exactly 15 minutes at room temperature. Rationale: Under-fixation compromises nuclear morphology; over-fixation masks the γH2AX epitope, leading to false negatives.

  • Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 for 10 minutes. Rationale: Triton X-100 strips the nuclear membrane, allowing the bulky primary antibody to access the chromatin.

  • Staining: Block with 5% BSA, then incubate with anti-γH2AX primary antibody (1:500) overnight at 4°C. Follow with a fluorophore-conjugated secondary antibody and Hoechst 33342 (nuclear counterstain).

  • High-Content Analysis: Image using a confocal high-content screening system. Quantify the number of γH2AX foci per Hoechst-positive nucleus.

Conclusion & Application Matrix

When selecting between these compounds for in vitro studies, the choice dictates the biological question being asked.

  • Use Etoposide when a robust, rapid, and genetically agnostic positive control for DNA double-strand breaks and apoptosis is required[1]. It is the ideal benchmark for evaluating generalized DNA damage response pathways.

  • Use 6-Isoquinolinol, 7-bromo- when investigating targeted synthetic lethality, specifically in the context of homologous recombination deficiency (HRD) or when exploring the synergistic potential of PARP inhibition combined with DNA-alkylating agents[2].

By strictly adhering to the causality-driven protocols outlined above, researchers can ensure their comparative data is both highly reproducible and mechanistically sound.

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Validation

Orthogonal Methods for Identity Confirmation of 7-Bromo-6-isoquinolinol: A Comparative Analytical Guide

Introduction & Rationale In modern drug development, the precise structural verification of pharmaceutical intermediates is a non-negotiable prerequisite for downstream synthesis. 7-bromo-6-isoquinolinol (CAS: 666735-08-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In modern drug development, the precise structural verification of pharmaceutical intermediates is a non-negotiable prerequisite for downstream synthesis. 7-bromo-6-isoquinolinol (CAS: 666735-08-6) is a highly versatile heterocyclic building block frequently utilized in the synthesis of kinase and PARP inhibitors. However, relying on a single analytical method (such as HPLC-UV) for identity confirmation is fundamentally flawed. Single-method approaches are highly susceptible to false positives when attempting to differentiate positional isomers, such as 6-bromo-7-isoquinolinol.

To achieve absolute structural certainty and comply with regulatory standards, laboratories must employ [1]. Orthogonality ensures that multiple independent physical and chemical properties are measured, eliminating method-specific biases that can conceal critical inaccuracies [2]. This guide objectively compares the performance of High-Resolution LC-MS/MS, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FT-IR) spectroscopy, providing actionable, self-validating protocols for the identity confirmation of 7-bromo-6-isoquinolinol.

Logical Framework of Orthogonal Identity Confirmation

OrthogonalWorkflow Start 7-bromo-6-isoquinolinol Sample Input LCMS HR-LC-MS/MS (Exact Mass & Isotope) Start->LCMS Molecular Weight NMR 1H & 13C NMR (Regiochemistry) Start->NMR Structural Connectivity FTIR ATR FT-IR (Functional Groups) Start->FTIR Solid-State Identity MassCheck Isotopic Doublet Check 79Br / 81Br (~1:1) LCMS->MassCheck NOESYCheck NOESY Correlation (H-5 to OH, H-8 to Br) NMR->NOESYCheck Fingerprint USP <197> Match vs Reference Standard FTIR->Fingerprint Decision Orthogonal Consensus Identity Confirmed MassCheck->Decision NOESYCheck->Decision Fingerprint->Decision

Fig 1: Orthogonal analytical workflow for 7-bromo-6-isoquinolinol identity confirmation.

Comparative Analysis of Analytical Techniques

When validating the identity of 7-bromo-6-isoquinolinol, no single instrument provides a complete structural picture. The table below compares the performance and limitations of the three primary orthogonal techniques.

Analytical TechniquePrimary Data YieldStructural ResolutionRegiochemical SpecificityThroughput / Speed
HR-LC-MS/MS Exact Mass & Isotope PatternHigh (Molecular Formula)Low (Cannot resolve isomers)High (< 10 mins)
1D / 2D NMR Atomic Connectivity & Spatial ProximityVery High (Full Structure)Very High (NOESY resolves isomers)Low (Hours for 2D)
ATR FT-IR Functional Group VibrationsMedium (Fingerprint)Low (Similar for isomers)Very High (< 2 mins)

Step-by-Step Experimental Protocols & Self-Validating Systems

As a Senior Application Scientist, it is critical to understand that a protocol is not merely a list of instructions; it is a self-validating system where the underlying physics and chemistry confirm the integrity of the result.

Protocol 1: High-Resolution LC-MS/MS (ESI+)

Methodology:

  • Sample Preparation: Dissolve 1 mg of 7-bromo-6-isoquinolinol in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Acetonitrile over 5 minutes.

  • MS Acquisition: Operate the mass spectrometer in Electrospray Ionization positive mode (ESI+). Scan from m/z 100 to 500.

Causality & Self-Validation: Why use ESI+ with Formic Acid? The isoquinoline nitrogen atom possesses a lone pair of electrons that readily accepts a proton in an acidic mobile phase. This yields a robust[M+H]⁺ signal, maximizing detector sensitivity. The Self-Validating Check: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The observation of a distinct isotopic doublet separated by 2 Da (m/z 223.97 and 225.97) mathematically proves the presence of exactly one bromine atom. If this ~1:1 doublet is absent, the identity is immediately falsified, preventing downstream misidentification.

Protocol 2: 1D and 2D NMR Spectroscopy (1H, 13C, NOESY)

Methodology:

  • Sample Preparation: Dissolve 15 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • 1D Acquisition: Acquire standard ¹H (400 MHz) and ¹³C (100 MHz) spectra at 298 K.

  • 2D Acquisition: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum with a mixing time of 500 ms.

Causality & Self-Validation: While 1D ¹H NMR provides the number of protons, it cannot definitively differentiate 7-bromo-6-isoquinolinol from its positional isomer, 6-bromo-7-isoquinolinol, solely based on chemical shifts. 2D NOESY is strictly required because it measures spatial proximity (< 5 Å) rather than through-bond coupling. The Self-Validating Check: The protocol validates itself through spatial cross-referencing. The hydroxyl (-OH) proton at position 6 will show a distinct NOESY cross-peak with the adjacent H-5 aromatic proton, but not with H-8 (which is adjacent to the bromine at position 7). This spatial correlation unambiguously locks the regiochemistry of the substitutions.

Protocol 3: ATR FT-IR Spectroscopy

Methodology:

  • Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Sample Analysis: Place 2-3 mg of neat solid 7-bromo-6-isoquinolinol directly onto the crystal. Apply consistent pressure using the ATR anvil. Collect the sample spectrum.

  • Spectral Matching: Compare the acquired spectrum against a verified USP Reference Standard library.

Causality & Self-Validation: ATR is chosen over traditional KBr pellet methods to eliminate moisture-induced spectral artifacts in the O-H stretching region (3100–3300 cm⁻¹), ensuring the observed hydroxyl peak is strictly from the isoquinolinol. The Self-Validating Check: According to [3], comparing the IR absorption spectrum of a substance concomitantly with a USP Reference Standard provides the most conclusive evidence of solid-state identity. A software-calculated match score of >0.95 acts as the definitive go/no-go decision for the batch.

Experimental Data & Results Interpretation

The following table summarizes the expected quantitative data across the orthogonal methods, serving as the acceptance criteria for identity confirmation.

TechniqueParameterExpected Value / ObservationDiagnostic Significance
LC-MS Exact Mass [M+H]⁺m/z 223.9705 (⁷⁹Br) & 225.9685 (⁸¹Br)Confirms C₉H₇BrNO⁺ formula and ~1:1 Br isotope ratio.
¹H NMR H-5 Chemical Shift~7.30 ppm (singlet)Confirms isolated proton between ring junction and -OH.
¹H NMR H-8 Chemical Shift~8.25 ppm (singlet)Confirms isolated proton between ring junction and -Br.
FT-IR O-H StretchBroad peak ~3100 - 3300 cm⁻¹Confirms presence of the hydroxyl group.
FT-IR C-Br StretchSharp peak ~650 - 500 cm⁻¹Confirms presence of the carbon-bromine bond.

References

  • Kofoed, T., & Thirup, J. F. (2025). "Orthogonal method in pharmaceutical product analysis". Alphalyse.[Link]

  • Biba, E., & Pappa, H. (2023). "Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF)". Spectroscopy Online.[Link]

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Isoquinolinol, 7-bromo-
Reactant of Route 2
Reactant of Route 2
6-Isoquinolinol, 7-bromo-
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